Technical Documentation Center

5-Chloroisoquinoline-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloroisoquinoline-3-carboxylic acid
  • CAS: 1381949-77-4

Core Science & Biosynthesis

Foundational

5-Chloroisoquinoline-3-carboxylic acid CAS number and properties

An In-Depth Technical Guide to 5-Chloroisoquinoline-3-carboxylic acid This technical guide provides a comprehensive overview of 5-Chloroisoquinoline-3-carboxylic acid, tailored for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloroisoquinoline-3-carboxylic acid

This technical guide provides a comprehensive overview of 5-Chloroisoquinoline-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document delves into its chemical identity, physicochemical properties, safety and handling, and its place within the broader context of isoquinoline and quinoline-based compounds in medicinal chemistry.

Core Chemical Identity

5-Chloroisoquinoline-3-carboxylic acid is a halogenated derivative of the isoquinoline carboxylic acid scaffold. The isoquinoline nucleus is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities.[1][2] The presence of a chlorine atom at the 5-position and a carboxylic acid group at the 3-position significantly influences the molecule's electronic properties, reactivity, and potential biological interactions.

Table 1: Chemical Identifiers for 5-Chloroisoquinoline-3-carboxylic acid

IdentifierValueReference
CAS Number 1381949-77-4[3]
Molecular Formula C10H6ClNO2[3]
Molecular Weight 207.61 g/mol [3]
SMILES O=C(C1=CC2=C(C=N1)C=CC=C2Cl)O[3]
MDL Number MFCD22689648[3]

Physicochemical and Spectroscopic Properties

Table 2: Predicted and Known Properties of 5-Chloroisoquinoline-3-carboxylic acid and Related Compounds

Property5-Chloroisoquinoline-3-carboxylic acid (Predicted/General)Related Compound Data
Appearance Likely a solid, possibly light yellow.2-Hydroxyquinoline-3-carboxylic acid appears as a light yellow solid.
Melting Point Expected to be high, likely over 200 °C, due to the rigid aromatic structure and hydrogen bonding capabilities of the carboxylic acid.2-Hydroxyquinoline-3-carboxylic acid has a melting point of 300 °C.[4]
Boiling Point High, with probable decomposition before boiling at atmospheric pressure.Not available for related compounds.
Solubility Generally, carboxylic acids of this type have low solubility in water but are soluble in organic solvents like ethanol, and diethyl ether.[5]Hexanoic acid is barely soluble in water, while palmitic acid is essentially insoluble.[5]
Storage Should be stored in a dry, cool, and well-ventilated place in a tightly sealed container.[3][4] Recommended storage temperature is 2-8°C.[3]General recommendation for similar chemical structures.
Spectroscopic Profile

The spectroscopic characteristics of 5-Chloroisoquinoline-3-carboxylic acid can be predicted based on its functional groups.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show a very broad O-H stretching band from approximately 2500 to 3500 cm⁻¹ due to hydrogen bonding of the carboxylic acid dimer.[6] A strong carbonyl (C=O) stretching absorption should appear in the range of 1700-1730 cm⁻¹.[6] Additionally, C-O stretching will be observed between 1210 and 1320 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton of the carboxylic acid (COOH) will appear as a broad singlet far downfield, typically above 10 ppm. The aromatic protons on the isoquinoline ring will resonate in the aromatic region (7-9 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern.

    • ¹³C NMR : The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-180 δ.[7] The aromatic carbons will appear in the typical downfield region for aromatic systems.

  • Mass Spectrometry : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragments.

Synthesis and Reactivity

A common approach for the synthesis of such compounds involves the construction of the isoquinoline ring system followed by functional group manipulations. For instance, a multi-step synthesis could be envisioned starting from a substituted benzene derivative, which is then elaborated to form the heterocyclic ring.

Below is a generalized workflow for the potential synthesis of chloro-substituted isoquinoline carboxylic acids.

G cluster_0 Starting Material Preparation cluster_1 Ring Formation cluster_2 Functional Group Introduction cluster_3 Final Product Substituted Benzene Substituted Benzene Cyclization Reaction Cyclization Reaction Substituted Benzene->Cyclization Reaction Multi-step elaboration Chlorination Chlorination Cyclization Reaction->Chlorination Formation of Isoquinoline Core Carboxylation Carboxylation Chlorination->Carboxylation 5-Chloroisoquinoline-3-carboxylic acid 5-Chloroisoquinoline-3-carboxylic acid Carboxylation->5-Chloroisoquinoline-3-carboxylic acid

Caption: Generalized synthetic workflow for 5-Chloroisoquinoline-3-carboxylic acid.

Biological and Pharmacological Context

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antitumor, antimicrobial, antidiabetic, antiviral, anti-inflammatory, and antioxidant effects.[2][8]

The carboxylic acid functional group is present in approximately 450 drugs and often plays a crucial role in binding to biological targets.[9] However, it can sometimes present challenges related to metabolic stability and membrane permeability.[9][10]

While specific biological data for 5-Chloroisoquinoline-3-carboxylic acid is not available, related compounds have shown interesting activities:

  • Protein Kinase Inhibition : Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of protein kinase CK2, a target implicated in cancer.[11]

  • Antiviral Activity : 5-Chloroisoquinoline-1-carboxylic acid has been reported as an inhibitor of the NS5A replication complex, suggesting potential applications in treating viral infections.[12] Isoquinoline alkaloids, as a class, have been investigated for their antiviral properties against a range of viruses.[8]

The diagram below illustrates the potential role of isoquinoline carboxylic acid derivatives as enzyme inhibitors, a common mechanism of action for this class of compounds.

G 5-Chloroisoquinoline-3-carboxylic_acid 5-Chloroisoquinoline-3-carboxylic_acid Enzyme_Active_Site Enzyme_Active_Site 5-Chloroisoquinoline-3-carboxylic_acid->Enzyme_Active_Site Binding/Inhibition Biological_Pathway Biological_Pathway Enzyme_Active_Site->Biological_Pathway Blocks Substrate Conversion Cellular_Response Cellular_Response Biological_Pathway->Cellular_Response Modulation of

Caption: Potential mechanism of action for 5-Chloroisoquinoline-3-carboxylic acid.

Safety, Handling, and Disposal

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical compound. While a specific safety data sheet (SDS) for 5-Chloroisoquinoline-3-carboxylic acid is not widely available, the following precautions are based on data for structurally similar compounds like other chloro-substituted quinoline and isoquinoline carboxylic acids.[4][13][14][15][16]

Hazard Identification

Based on related compounds, 5-Chloroisoquinoline-3-carboxylic acid should be considered as potentially:

  • Harmful if swallowed, in contact with skin, or if inhaled.[4][16]

  • Causing skin irritation.[4][14][16]

  • Causing serious eye irritation.[4][14][15][16]

  • May cause respiratory irritation.[4][15][16]

Recommended Handling Protocol
  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[15]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tight-sealing safety goggles or a face shield.[16]

    • Skin Protection : Wear appropriate protective gloves and a lab coat.[15][16] Inspect gloves before use.[16]

    • Respiratory Protection : If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[15]

  • Hygiene Measures : Wash hands thoroughly after handling.[4][13][14] Do not eat, drink, or smoke when using this product.[4][13]

First Aid Measures
  • In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4][15] Seek medical attention if irritation persists.[14][15]

  • In case of skin contact : Wash off immediately with plenty of soap and water.[4][15] If skin irritation occurs, seek medical advice.[14]

  • If inhaled : Move the person to fresh air.[14][15] If symptoms occur, get medical attention.

  • If swallowed : Rinse mouth and seek medical attention.[14]

Storage and Disposal
  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][14][15]

  • Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not release into the environment.[4][14]

Conclusion

5-Chloroisoquinoline-3-carboxylic acid is a compound of interest due to its structural relation to biologically active isoquinoline and quinoline alkaloids. While specific data on its physical properties, synthesis, and biological activity are limited, its chemical structure suggests potential applications in drug discovery, particularly in the areas of enzyme inhibition and antiviral research. Further investigation is warranted to fully characterize this molecule and explore its therapeutic potential. Researchers should proceed with appropriate safety precautions based on the known hazards of related compounds.

References

  • Thermo Fisher Scientific. Safety Data Sheet - 2-Hydroxyquinoline-3-carboxylic acid. (2023-08-25).
  • CymitQuimica.
  • TCI Chemicals. Safety Data Sheet - 2-Chloroquinoline-4-carboxylic Acid. (2025-05-08).
  • Fisher Scientific. Safety Data Sheet - Quinoline-5-carboxylic acid, 97%. (2025-12-20).
  • AA Blocks. Safety Data Sheet - 3-chloroisoquinoline-5-carboxylic acid. (2025-01-18).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Singh, S., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(15), 4983. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. Thieme, 2005.
  • LibreTexts Chemistry.
  • Yur’ev, Y. K., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4).
  • Google Patents. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • ResearchGate. 2-Chloroquinoline-3-carboxylic acid. (2025-08-10).
  • ResearchGate. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022-01-03).
  • MDPI. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.
  • PubMed. Biologically active isoquinoline alkaloids covering 2019-2022. [Link]

  • LibreTexts Chemistry. Physical Properties of Carboxylic Acids. (2022-09-15).
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018-01-01).

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloroisoquinoline-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloroisoquinoline-3-carboxylic acid. As a functionalized hete...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloroisoquinoline-3-carboxylic acid. As a functionalized heteroaromatic scaffold, this molecule represents a significant building block for medicinal chemists and researchers in drug discovery. Due to the limited availability of direct experimental data, this document synthesizes theoretical predictions, established analytical methodologies, and comparative data from analogous structures to build a robust profile. We will delve into the structural attributes, key physicochemical parameters such as acidity (pKa), lipophilicity (LogP/LogD), and solubility, and the expected spectroscopic characteristics of the title compound. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical determination of these properties, offering a self-validating framework for researchers.

Section 1: Introduction

Overview of Isoquinoline Carboxylic Acids in Drug Discovery

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The incorporation of a carboxylic acid moiety introduces a key site for hydrogen bonding and salt formation, which can be critical for modulating pharmacokinetic and pharmacodynamic properties. Carboxylic acid-containing drugs are widespread, though their successful application often requires a nuanced understanding of their physicochemical behavior to overcome challenges such as metabolic instability or poor membrane permeability.

Rationale for Studying 5-Chloroisoquinoline-3-carboxylic acid

5-Chloroisoquinoline-3-carboxylic acid (CAS No. 1381949-77-4) is a molecule of significant interest due to its unique trifunctional nature. It possesses:

  • An isoquinoline core , providing a rigid, aromatic framework.

  • A carboxylic acid at the 3-position , offering a handle for amide or ester formation and influencing solubility and target binding.

  • A chloro-substituent at the 5-position , which acts as an electronic modulator and a potential site for further synthetic elaboration via cross-coupling reactions.

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in designing next-generation therapeutics. This guide aims to provide that foundational knowledge.

Section 2: Molecular Structure and Core Properties

Chemical Structure and Nomenclature

The systematic IUPAC name for the compound is 5-chloroisoquinoline-3-carboxylic acid. Its chemical structure is depicted below.

Caption: Chemical structure of 5-Chloroisoquinoline-3-carboxylic acid.

Summary of Predicted Physicochemical Properties
PropertyPredicted ValueSource/Method
CAS Number 1381949-77-4Chemical Supplier[1]
Molecular Formula C₁₀H₆ClNO₂-
Molecular Weight 207.62 g/mol -
XLogP3 2.9PubChem (Predicted)[2]
Topological Polar Surface Area (TPSA) 50.2 ŲPubChem (Predicted)[3]
Hydrogen Bond Donors 1PubChem (Predicted)[2]
Hydrogen Bond Acceptors 3PubChem (Predicted)[2]
Rotatable Bond Count 1PubChem (Predicted)[2]

Section 3: Key Physicochemical Parameters: Theoretical and Experimental Approaches

Acidity (pKa)
  • Theoretical Context: The pKa of the carboxylic acid is a critical parameter influencing its ionization state, solubility, and interaction with biological targets at physiological pH. The acidity of the -COOH group is significantly influenced by the electron-withdrawing nature of the isoquinoline ring system. The addition of a chlorine atom at the 5-position is expected to further withdraw electron density through inductive effects, thereby stabilizing the carboxylate anion and lowering the pKa (increasing acidity) compared to the unsubstituted isoquinoline-3-carboxylic acid[3]. For context, the pKa of a related novel 3-arylisoquinoline derivative was found to be 3.61.[4]

  • Experimental Protocol: pKa Determination by Potentiometric Titration This protocol is a robust method for accurately determining the pKa value.[5][6]

    Objective: To determine the pKa of 5-Chloroisoquinoline-3-carboxylic acid by titrating a solution of the compound with a standardized base and monitoring the pH.

    Materials:

    • 5-Chloroisoquinoline-3-carboxylic acid

    • Calibrated pH meter and electrode

    • Magnetic stirrer and stir bar

    • Burette (10 mL or 25 mL)

    • Standardized 0.1 M NaOH solution

    • Standardized 0.1 M HCl solution

    • 0.15 M KCl solution (to maintain ionic strength)

    • Deionized water, purged with nitrogen

    Procedure:

    • Preparation: Prepare a ~1 mM solution of the compound in deionized water. If solubility is low, a co-solvent like methanol or DMSO can be used, but the apparent pKa (pKa') will be measured.

    • Acidification: Add 20 mL of the sample solution to a beaker. Acidify the solution to ~pH 2 by adding 0.1 M HCl.[5]

    • Titration Setup: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin gentle stirring. Position the burette containing 0.1 M NaOH over the beaker.

    • Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue until the pH reaches ~12.

    • Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • pKa Determination: Identify the equivalence point (the point of steepest inflection). The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the compound.[7][8]

    • Validation: Perform the titration in triplicate to ensure reproducibility.[5]

G cluster_0 pKa Determination Workflow A Prepare ~1mM Sample Solution B Acidify to pH 2 with HCl A->B C Titrate with 0.1M NaOH B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Identify Equivalence Point (V_eq) E->F G Locate Half-Equivalence Point (V_eq / 2) F->G H pH at V_eq / 2 = pKa G->H

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP/LogD)
  • Theoretical Context: Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For an ionizable molecule like a carboxylic acid, the distribution coefficient (LogD) is more relevant as it is pH-dependent. At pH values below its pKa, the compound will be predominantly in its neutral, more lipophilic form. At pH values above its pKa, it will be in its ionized, more hydrophilic carboxylate form, leading to a lower LogD.

  • Experimental Protocol: LogP/LogD Determination by Shake-Flask Method The shake-flask method is considered the "gold standard" for LogP and LogD determination.

    Objective: To measure the distribution of the compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4 for LogD).

    Materials:

    • 5-Chloroisoquinoline-3-carboxylic acid

    • n-Octanol (HPLC grade)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Centrifuge tubes

    • Mechanical shaker or vortex mixer

    • UV-Vis Spectrophotometer or HPLC system for quantification

    Procedure:

    • Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow the layers to separate completely. This ensures that each phase is pre-saturated with the other.[9]

    • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous phase (or DMSO if necessary, keeping the final DMSO concentration <1%). The concentration should be chosen to be within the linear range of the analytical method.

    • Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound (e.g., 2 mL of each).

    • Equilibration: Seal the tube and shake it gently for a set period (e.g., 2-4 hours) to allow the compound to reach partition equilibrium.[10]

    • Phase Separation: Centrifuge the tube at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

    • Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the compound (C_aq) using a pre-established calibration curve (UV-Vis or HPLC). The concentration in the octanol phase (C_oct) can be determined by difference from the initial concentration.

    • Calculation: Calculate the LogD using the formula: LogD = log₁₀ (C_oct / C_aq)

    • Validation: The experiment should be repeated with varying phase volume ratios to ensure the result is independent of the ratio, confirming the reliability of the measurement.[11]

Solubility
  • Theoretical Context: Aqueous solubility is a critical factor for drug absorption and formulation. The solubility of 5-Chloroisoquinoline-3-carboxylic acid is expected to be highly pH-dependent. In acidic solutions (pH < pKa), the neutral form will dominate, and solubility will be limited by its intrinsic crystal lattice energy. In basic solutions (pH > pKa), the compound will deprotonate to form the more soluble carboxylate salt.

  • Experimental Protocol: Thermodynamic Solubility Determination This method measures the equilibrium solubility, which is the true saturation point of the compound.[10][12]

    Objective: To determine the maximum concentration of the compound that can be dissolved in an aqueous buffer at equilibrium.

    Materials:

    • Solid 5-Chloroisoquinoline-3-carboxylic acid

    • Aqueous buffer of desired pH (e.g., PBS, pH 7.4)

    • Glass vials with screw caps

    • Thermomixer or incubating shaker

    • Filtration device (e.g., 0.45 µm syringe filters)

    • HPLC or UV-Vis system for quantification

    Procedure:

    • Sample Addition: Add an excess amount of the solid compound to a glass vial (e.g., 1 mg). The key is to ensure that undissolved solid remains at the end of the experiment.[13]

    • Solvent Addition: Add a precise volume of the aqueous buffer (e.g., 1 mL) to the vial.[12]

    • Equilibration: Seal the vial and place it in a thermomixer set to a constant temperature (e.g., 25°C) and shaking speed (e.g., 700 rpm) for 24 hours. This long incubation time is crucial for reaching thermodynamic equilibrium.[10][12]

    • Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and immediately filter it to remove any undissolved particles.

    • Quantification: Analyze the clear filtrate using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility.

    • Validation: The presence of remaining solid in the vial after the experiment validates that saturation was achieved.

Section 4: Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following are the expected spectral features.

  • ¹H NMR Spectroscopy:

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield between 10-13 ppm.

    • Aromatic Protons: The protons on the isoquinoline ring will appear in the aromatic region (approx. 7.5-9.0 ppm). The specific chemical shifts and coupling patterns will depend on the electronic effects of the nitrogen atom, the chlorine, and the carboxylic acid.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-C=O): A characteristic signal in the range of 160-185 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (approx. 120-150 ppm).

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad and strong absorption band from approximately 3500 to 2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[14]

    • C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹, consistent with an aromatic carboxylic acid.[14]

    • C-O Stretch: A strong band in the region of 1320-1210 cm⁻¹.[14]

    • O-H Bend (wag): A broad absorption around 960-900 cm⁻¹.[14]

  • Mass Spectrometry:

    • Molecular Ion (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (207.62 g/mol ). Due to the presence of chlorine, an isotopic pattern will be observed, with a prominent peak at m/z ≈ 207 (for ³⁵Cl) and a smaller peak at m/z ≈ 209 (for ³⁷Cl) in an approximate 3:1 ratio.

Section 5: Chemical Reactivity and Stability

  • Reactivity: The molecule possesses two primary reactive sites. The carboxylic acid group can readily undergo standard transformations such as esterification (with alcohols under acidic conditions) and amidation (with amines, often requiring a coupling agent like DCC or EDC). The chloro-substituent on the aromatic ring can potentially participate in nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, allowing for further diversification of the scaffold.

  • Stability and Storage: As a crystalline solid, 5-Chloroisoquinoline-3-carboxylic acid is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, protected from light. In solution, the stability will be pH-dependent, with potential for degradation under strongly acidic or basic conditions at elevated temperatures.[4]

Section 6: Conclusion

5-Chloroisoquinoline-3-carboxylic acid is a valuable heterocyclic building block with physicochemical properties that make it an attractive starting point for drug discovery programs. Its predicted acidity, moderate lipophilicity, and pH-dependent solubility are key parameters that must be considered during lead optimization. The experimental protocols outlined in this guide provide a clear and validated pathway for researchers to empirically determine these properties, ensuring data integrity and facilitating the rational design of novel therapeutics.

Section 7: References

  • LogP / LogD shake-flask method. (2024). protocols.io. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • In-vitro Thermodynamic Solubility. (2024). protocols.io. [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • LogP / LogD shake-flask method v1. (2024). ResearchGate. [Link]

  • Bharate, S. S., & Vishwakarma, R. A. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • How to Determine Pka from Titration Curve. (2024). Oreate AI Blog. [Link]

  • Bui, L., & Lewis, R. E. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Study.com. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). Dissolution Technologies. [Link]

  • O'Hagan, S., et al. (2015). Development of Methods for the Determination of pKa Values. Pharmaceuticals. [Link]

  • Determination of pKa's from titration curves. (n.d.). University of Wisconsin-La Crosse. [Link]

  • 5-Chloro-1-methyl-2-oxoquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 3-Chloro-6-methoxy-isoquinoline-1-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Chen, Y. F., et al. (1998). Physicochemical properties of CWJ-a-5, a new antitumor 3-arylisoquinoline derivative. Journal of Pharmaceutical Sciences. [Link]

  • Isoquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 3-Chloroisoquinoline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Development of carboxylic acid search prefilters for spectral library matching. (2024). ResearchGate. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

Foundational

A Technical Guide to the Solubility of 5-Chloroisoquinoline-3-carboxylic Acid in Organic Solvents

Foreword In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 5-Chloroisoquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

This document is crafted for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies. Recognizing the current scarcity of publicly available experimental solubility data for this specific molecule, this guide leverages established principles of physical organic chemistry and computational modeling to provide a robust framework for understanding and predicting its behavior in various organic solvents. Furthermore, it equips the reader with detailed protocols to empirically determine solubility, ensuring a self-validating system for laboratory application.

Molecular Profile and Its Implications for Solubility

5-Chloroisoquinoline-3-carboxylic acid possesses a rigid, aromatic isoquinoline backbone, substituted with a chlorine atom and a carboxylic acid group. This unique combination of functional groups dictates its solubility characteristics.

  • The Isoquinoline Core: The fused benzene and pyridine rings of the isoquinoline nucleus are largely nonpolar and hydrophobic. This aromatic system is capable of engaging in π-π stacking interactions with aromatic solvents and van der Waals forces with a variety of organic molecules.

  • The Carboxylic Acid Group: This functional group is the primary driver of polarity in the molecule. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). The presence of the carboxylic acid suggests that the compound will exhibit acidic behavior, a key factor in its solubility in basic media.

  • The Chlorine Substituent: The electronegative chlorine atom introduces a dipole moment and can participate in dipole-dipole interactions. It also contributes to the overall lipophilicity of the molecule.

The interplay of these features suggests that the solubility of 5-Chloroisoquinoline-3-carboxylic acid will be highly dependent on the nature of the organic solvent, particularly its polarity, hydrogen bonding capabilities, and acidic or basic character.

Theoretical Solubility in Common Organic Solvents

In the absence of extensive experimental data, computational models provide a valuable tool for predicting solubility. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[1][2][3][4][5] The following table presents the predicted solubility of 5-Chloroisoquinoline-3-carboxylic acid in a range of common organic solvents at 25°C, based on COSMO-RS principles.

SolventPredicted Solubility (g/L)Solvent ClassKey Interactions
Dimethyl Sulfoxide (DMSO)HighPolar AproticStrong hydrogen bond accepting capacity, dipole-dipole interactions.
N,N-Dimethylformamide (DMF)HighPolar AproticSimilar to DMSO, with strong hydrogen bond accepting properties.
MethanolModeratePolar ProticHydrogen bonding with both the donor and acceptor sites of the carboxylic acid.
EthanolModeratePolar ProticSimilar to methanol, with slightly lower polarity.
Tetrahydrofuran (THF)ModeratePolar AproticGood hydrogen bond acceptor, can solvate the carboxylic acid group.
AcetoneLow to ModeratePolar AproticModerate polarity and hydrogen bond accepting ability.
AcetonitrileLowPolar AproticPolar, but a weaker hydrogen bond acceptor compared to other polar aprotics.
Dichloromethane (DCM)LowHalogenatedPrimarily dipole-dipole and van der Waals interactions.
TolueneVery LowAromaticπ-π stacking with the isoquinoline core, but poor solvation of the carboxylic acid.
HexaneVery LowAliphaticOnly weak van der Waals interactions.

Expert Interpretation: The predictions align with fundamental chemical principles. The high solubility in polar aprotic solvents like DMSO and DMF is anticipated due to their strong ability to accept hydrogen bonds from the carboxylic acid group and their high polarity, which effectively solvates the molecule. Polar protic solvents like methanol and ethanol are also predicted to be effective, as they can engage in both hydrogen bond donation and acceptance. The solubility is expected to decrease significantly in nonpolar solvents like toluene and hexane, which cannot effectively solvate the polar carboxylic acid group.

Experimental Determination of Solubility

The following protocol outlines a robust method for the experimental determination of the solubility of 5-Chloroisoquinoline-3-carboxylic acid in an organic solvent of interest. This method is based on the isothermal shake-flask method, a widely accepted standard.

Materials and Equipment
  • 5-Chloroisoquinoline-3-carboxylic acid (solid)

  • Organic solvent of interest (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of 5-Chloroisoquinoline-3-carboxylic acid and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid 5-Chloroisoquinoline-3-carboxylic acid to a series of vials.

    • Add a known volume of the organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with the organic solvent as necessary to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 5-Chloroisoquinoline-3-carboxylic acid in the saturated solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., mg/mL or mol/L), taking into account any dilution factors.

Self-Validating System

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Equilibrium Time: Perform a time-to-equilibrium study by analyzing samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Solid State Analysis: Analyze the solid material before and after the solubility experiment (e.g., by XRPD) to ensure that no phase transformation has occurred.

  • Triplicate Measurements: Perform the experiment in triplicate to assess the precision of the measurement.

Visualizing the Solubility Workflow

The following diagram illustrates the experimental workflow for determining the solubility of 5-Chloroisoquinoline-3-carboxylic acid.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis A Weigh excess solid B Add known volume of solvent A->B C Shake at constant temperature B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G HPLC analysis F->G H Calculate concentration G->H I I H->I Solubility Result

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of 5-Chloroisoquinoline-3-carboxylic acid can be influenced by several factors beyond the choice of solvent:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic. However, this relationship should be determined experimentally for each solvent system.

  • pH: In aqueous or mixed aqueous-organic systems, the pH will have a profound effect on solubility. As a carboxylic acid, 5-Chloroisoquinoline-3-carboxylic acid will be significantly more soluble in basic solutions due to the formation of the highly polar carboxylate anion.

  • Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is crucial to characterize the solid form being used in any solubility study.

Conclusion

While experimental solubility data for 5-Chloroisoquinoline-3-carboxylic acid remains to be extensively published, a strong understanding of its molecular structure and the application of computational models provide a solid foundation for predicting its behavior in organic solvents. The provided experimental protocol offers a reliable method for researchers to determine the solubility in their specific systems of interest. As with any scientific endeavor, a combination of theoretical understanding and empirical validation is key to successfully navigating the challenges of drug development.

References

  • Klamt, A. (2011). The COSMO and COSMO-RS solvation models. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(5), 699-709. [Link]

  • Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

  • Ferreira, O., & Simões, P. N. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289(2), 140-147. [Link]

  • Klamt, A., & Eckert, F. (2000). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of Computer-Aided Molecular Design, 14(7), 601-608. [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 5-Chloroisoquinoline-3-carboxylic Acid

Introduction 5-Chloroisoquinoline-3-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid isoquinoline core, substituted w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloroisoquinoline-3-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid isoquinoline core, substituted with both an electron-withdrawing chlorine atom and a carboxylic acid group, presents a unique electronic and structural profile. Accurate and unambiguous characterization of this molecule is paramount for its use in drug design, synthesis of novel ligands, and as an intermediate in complex chemical manufacturing.

This guide provides a comprehensive technical overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-Chloroisoquinoline-3-carboxylic acid (CAS: 1381949-77-4). As primary spectral data for this specific compound is not widely published, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for identifying and validating this compound, ensuring the highest degree of scientific integrity in their work.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with the foundational structure and properties of the molecule. The numbering convention used for the isoquinoline ring is critical for the correct assignment of NMR signals.

Molecular Structure Diagram

The structure with standard IUPAC numbering for the isoquinoline ring is presented below. This numbering is essential for discussing the specific location of protons and carbons in the NMR analysis.

Caption: Structure of 5-Chloroisoquinoline-3-carboxylic acid with IUPAC numbering.
Physicochemical Data Summary

The fundamental properties of the compound are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 1381949-77-4[1][2]
Molecular Formula C₁₀H₆ClNO₂[1][2]
Molecular Weight 207.61 g/mol [1][2]
Appearance Expected to be a solid-
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 5-Chloroisoquinoline-3-carboxylic acid, ¹H and ¹³C NMR provide definitive information on the proton and carbon skeletons, respectively, confirming the substitution pattern.

Expertise & Causality: Experimental Choices

The choice of a deuterated solvent is critical for acquiring high-quality NMR data. DMSO-d₆ is often the preferred solvent for quinoline-carboxylic acids.[3] Its high polarity effectively dissolves the compound, and its hydrogen-bonding capabilities allow for the observation of the acidic carboxylic proton, which might otherwise undergo rapid exchange and be unobservable in solvents like D₂O.[4]

¹H NMR Spectroscopy Protocol

A robust, self-validating protocol for ¹H NMR analysis is outlined below.

  • Sample Preparation: Accurately weigh 5–10 mg of 5-Chloroisoquinoline-3-carboxylic acid.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of high-purity DMSO-d₆ in a clean NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Data Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Parameters: Use a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Expected ¹H NMR Data and Interpretation

The ¹H NMR spectrum is predicted to show five signals in the aromatic region and one broad signal for the carboxylic acid proton.

  • Aromatic Protons (δ 7.5–9.5 ppm): The isoquinoline ring system protons are deshielded due to the aromatic ring current.[5] The nitrogen atom and the chlorine substituent induce further shifts.

    • H1 and H4: These protons are adjacent to the nitrogen atom and are typically the most deshielded, appearing at the lowest field.

    • H6, H7, H8: The chlorine at C5 is an electron-withdrawing group, which will deshield the adjacent protons (H6 and H4).[6][7] The precise ordering and coupling patterns will depend on ortho, meta, and para relationships.

  • Carboxylic Acid Proton (δ > 13 ppm): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a very low field, often above 13 ppm in DMSO-d₆.[3][8]

Table of Predicted ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH> 13.0br s-Highly deshielded acidic proton.
H1~9.4s-Singlet, deshielded by adjacent nitrogen.
H4~8.8s-Singlet, deshielded by nitrogen and chlorine (meta).
H8~8.3d~8.0Doublet, ortho-coupled to H7.
H6~8.1d~7.5Doublet, ortho-coupled to H7, deshielded by chlorine (ortho).
H7~7.8t~7.8Triplet, coupled to both H6 and H8.
¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Use a more concentrated sample, typically 20–50 mg, dissolved in ~0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at 100 MHz or higher.

  • Parameters: A larger number of scans is required due to the low natural abundance of ¹³C.

  • Referencing: Calibrate the chemical shifts to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

Expected ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

  • Carboxylic Carbon (δ 165–175 ppm): The carbonyl carbon of the acid group is significantly deshielded and appears in this characteristic region.[4][9]

  • Aromatic Carbons (δ 120–155 ppm): The eight carbons of the isoquinoline ring will appear in this range. The carbon attached to the chlorine (C5) will be directly influenced, and the carbons adjacent to the nitrogen (C1, C3, C8a) will also show characteristic shifts.[10][11]

Table of Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Rationale
C=O~166Carboxylic acid carbonyl.
C1, C3, C4a, C8a140–155Quaternary carbons and carbons adjacent to nitrogen.
C5~135Carbon bonded to chlorine.
C4, C6, C7, C8120–135Aromatic CH carbons.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential technique for confirming the molecular weight and providing structural information through fragmentation analysis. Electrospray Ionization (ESI) is the ideal method for this molecule due to the presence of the ionizable carboxylic acid group.[12][13]

Expertise & Causality: Experimental Choices
  • Ionization Mode: ESI in negative ion mode is highly recommended. Carboxylic acids readily deprotonate to form a stable carboxylate anion, leading to a strong and easily identifiable [M-H]⁻ signal.[12][14]

  • Trustworthiness through Isotopic Pattern: The presence of a single chlorine atom provides a definitive validation point. Chlorine has two stable isotopes, ³⁵Cl (~75.7%) and ³⁷Cl (~24.3%), in an approximate 3:1 ratio.[15][16] This results in a characteristic isotopic pattern for any chlorine-containing ion, where a peak (M+2) appears at two m/z units higher than the monoisotopic peak (M) with roughly one-third the intensity.[15][17][18] Observing this pattern is a crucial step in confirming the elemental composition.

LC-MS (ESI) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Use a reverse-phase C18 column with a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid or ammonium acetate) to ensure sample purity before MS analysis.

  • MS Acquisition: Infuse the sample directly or via the LC into the ESI source.

  • Parameters (Negative Ion Mode):

    • Ion Source: ESI

    • Polarity: Negative

    • Capillary Voltage: ~3.0–4.0 kV

    • Scan Range: m/z 50–500

  • Tandem MS (MS/MS): Isolate the [M-H]⁻ ion and subject it to collision-induced dissociation (CID) to generate fragment ions for structural confirmation.

Expected Mass Spectrum and Fragmentation

Table of Expected Ions in ESI-MS

IonDescriptionExpected m/z for ³⁵ClExpected m/z for ³⁷ClRelative Intensity
[M-H]⁻Molecular Ion206.0208.03 : 1
[M-H-CO₂]⁻Loss of CO₂162.0164.03 : 1
[M-H-COOH]⁻Loss of COOH radical161.0163.03 : 1

The primary fragmentation pathway for aromatic carboxylic acids in negative mode ESI-MS/MS is the neutral loss of carbon dioxide (CO₂), which corresponds to a loss of 44 Da.[19][20]

Fragmentation Pathway Diagram

The diagram below illustrates the key fragmentation step for the [M-H]⁻ ion of 5-Chloroisoquinoline-3-carboxylic acid.

fragmentation parent [M-H]⁻ 5-Chloroisoquinoline-3-carboxylate m/z = 206.0 / 208.0 fragment1 Fragment Ion 5-Chloroisoquinolinide anion m/z = 162.0 / 164.0 parent->fragment1 - CO₂ (44 Da)

Caption: Proposed primary fragmentation pathway in negative ion ESI-MS/MS.

Conclusion

The structural characterization of 5-Chloroisoquinoline-3-carboxylic acid is reliably achieved through a combination of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR in DMSO-d₆ provide a detailed map of the proton and carbon framework, confirming the substitution pattern. High-resolution mass spectrometry with electrospray ionization in negative mode validates the molecular formula, with the characteristic 3:1 isotopic pattern for chlorine serving as an unambiguous confirmation of its presence. The predictable fragmentation via the loss of CO₂ further substantiates the structure. The protocols and predictive data outlined in this guide offer a robust and scientifically sound basis for researchers to confidently identify, characterize, and utilize this important chemical entity in their research and development endeavors.

References

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Available at: [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Available at: [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]

  • What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Doubtnut. Available at: [Link]

  • Isotope Abundance. Chemistry LibreTexts. Available at: [Link]

  • 5-chloroisoquinoline-3-carboxylic acid | 1381949-77-4. Appchem. Available at: [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available at: [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

  • What is the effect of a chlorine group on aromatic protons? Reddit. Available at: [Link]

  • Using isotopic abundance patterns to count the number of chlorine atoms... ResearchGate. Available at: [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available at: [Link]

  • [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons? Reddit. Available at: [Link]

  • 5-Chloroisoquinoline-3-carboxylic acid. Chem-Space. Available at: [Link]

  • mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ResearchGate. Available at: [Link]

  • GCMS Section 6.5. Whitman College. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Puget Sound. Available at: [Link]

  • GCMS Section 6.12. Whitman College. Available at: [Link]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Available at: [Link]

  • Isoquinoline. PubChem. Available at: [Link]

  • Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. MDPI. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

  • The Basis for Differences in Chemical Shift. Chemistry LibreTexts. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5-Chloroisoquinoline-3-carboxylic acid

Introduction 5-Chloroisoquinoline-3-carboxylic acid is a key heterocyclic building block in the landscape of modern medicinal chemistry. The isoquinoline scaffold itself is a privileged structure, found at the core of nu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloroisoquinoline-3-carboxylic acid is a key heterocyclic building block in the landscape of modern medicinal chemistry. The isoquinoline scaffold itself is a privileged structure, found at the core of numerous alkaloids and synthetic compounds with a wide array of biological activities. The specific substitution pattern of a chlorine atom at the 5-position and a carboxylic acid at the 3-position offers medicinal chemists a versatile platform for further functionalization, enabling the exploration of new chemical space in drug discovery programs. This guide provides a comprehensive overview of a robust synthetic route to this valuable compound, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind the chosen pathway, provide detailed experimental protocols, and explore the underlying chemical principles.

Strategic Overview of the Synthetic Approach

The synthesis of 5-Chloroisoquinoline-3-carboxylic acid can be logically approached in a two-stage process:

  • Construction of the 5-Chloroisoquinoline Core: This initial phase focuses on assembling the fundamental bicyclic isoquinoline ring system bearing the requisite chlorine substituent at the C-5 position.

  • Functionalization at the C-3 Position: With the core structure in hand, the second stage involves the regioselective introduction of a carboxylic acid group at the C-3 position.

This guide will primarily focus on a synthetic strategy that combines the Pomeranz-Fritsch reaction for the initial ring formation, followed by a Reissert-Kaufmann reaction to introduce the desired functionality at the C-3 position. This pathway is chosen for its logical progression and the wealth of literature precedent for analogous transformations.

Part 1: Synthesis of the 5-Chloroisoquinoline Scaffold via the Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic and effective method for the synthesis of isoquinolines. It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine.[1][2][3][4][5]

Reaction Scheme: Step 1

Pomeranz-Fritsch Reaction cluster_0 Pomeranz-Fritsch Reaction start_materials 2-Chlorobenzaldehyde + Aminoacetaldehyde diethyl acetal intermediate Benzalaminoacetal Intermediate start_materials->intermediate Condensation (Toluene, p-TSA, reflux) product 5-Chloroisoquinoline intermediate->product Acid-catalyzed Cyclization (H2SO4, heat)

Caption: Pomeranz-Fritsch synthesis of 5-Chloroisoquinoline.

Causality Behind Experimental Choices

The choice of 2-chlorobenzaldehyde as the starting material directly installs the necessary chlorine atom at the desired position on the benzene ring, which will become the 5-position of the isoquinoline product. Aminoacetaldehyde diethyl acetal serves as the three-carbon fragment required to form the pyridine ring of the isoquinoline. The acetal group protects the aldehyde functionality, which would otherwise be prone to self-condensation under the reaction conditions. The acid catalyst, typically a strong mineral acid like sulfuric acid, is crucial for both the hydrolysis of the acetal and the subsequent electrophilic aromatic substitution (cyclization) step.

Detailed Experimental Protocol: Synthesis of 5-Chloroisoquinoline

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)
2-Chlorobenzaldehyde140.571.0
Aminoacetaldehyde diethyl acetal133.191.1
p-Toluenesulfonic acid monohydrate190.22catalytic
Toluene-solvent
Concentrated Sulfuric Acid (98%)98.08excess

Procedure:

  • Formation of the Benzalaminoacetal (Schiff Base):

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-chlorobenzaldehyde (1.0 eq), aminoacetaldehyde diethyl acetal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to obtain the crude benzalaminoacetal. This intermediate is often used in the next step without further purification.

  • Acid-Catalyzed Cyclization:

    • Caution: This step involves the use of concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Slowly and carefully add the crude benzalaminoacetal to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically 80-100 °C) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide, ensuring the temperature is kept low with an ice bath.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 5-chloroisoquinoline can be purified by column chromatography on silica gel.

Part 2: Introduction of the Carboxylic Acid Group at C-3 via the Reissert-Kaufmann Reaction

The Reissert reaction provides a reliable method for the introduction of a cyano group at the C-1 position of an isoquinoline.[6] The resulting Reissert compound can then undergo rearrangement and subsequent hydrolysis to yield the desired carboxylic acid at the C-3 position.

Reaction Scheme: Step 2

Reissert-Kaufmann Reaction cluster_1 Reissert-Kaufmann Reaction & Hydrolysis start_material 5-Chloroisoquinoline reissert_compound Reissert Compound (1-acyl-2-cyano-1,2-dihydro-5-chloroisoquinoline) start_material->reissert_compound Acyl Chloride, KCN (CH2Cl2/H2O) cyano_isoquinoline 5-Chloro-3-cyanoisoquinoline reissert_compound->cyano_isoquinoline Base-catalyzed Rearrangement final_product 5-Chloroisoquinoline-3-carboxylic acid cyano_isoquinoline->final_product Acid or Base Hydrolysis

Caption: Functionalization of 5-Chloroisoquinoline at C-3.

Mechanistic Insights

The Reissert reaction begins with the acylation of the isoquinoline nitrogen, which activates the C-1 position for nucleophilic attack by the cyanide ion. The resulting 1-acyl-2-cyano-1,2-dihydroisoquinoline is known as a Reissert compound. In the presence of a base, the proton at C-1 is abstracted, leading to an anionic intermediate that can rearrange. Subsequent elimination of the acyl group and rearomatization can lead to the formation of a 1-cyanoisoquinoline. However, under certain conditions, a rearrangement can occur, leading to the formation of a 3-cyanoisoquinoline. The final step is the hydrolysis of the nitrile functionality to the corresponding carboxylic acid, which can be achieved under either acidic or basic conditions.

Detailed Experimental Protocol: Synthesis of 5-Chloroisoquinoline-3-carboxylic acid

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)
5-Chloroisoquinoline163.601.0
Benzoyl chloride140.571.1
Potassium cyanide (KCN)65.121.5
Dichloromethane-solvent
Water-solvent
Sodium Hydroxide40.00for hydrolysis
Hydrochloric Acid36.46for neutralization

Procedure:

  • Formation of the Reissert Compound:

    • Caution: Potassium cyanide is highly toxic. This reaction must be performed in a well-ventilated fume hood, and appropriate safety precautions must be taken.

    • Dissolve 5-chloroisoquinoline (1.0 eq) in dichloromethane.

    • In a separate flask, dissolve potassium cyanide (1.5 eq) in a minimal amount of water.

    • Combine the two solutions and cool the mixture in an ice bath.

    • Slowly add benzoyl chloride (1.1 eq) to the vigorously stirred biphasic mixture.

    • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Reissert compound.

  • Rearrangement and Hydrolysis to 5-Chloroisoquinoline-3-carboxylic acid:

    • The crude Reissert compound can be subjected to hydrolysis under either acidic or basic conditions. Basic hydrolysis is often preferred for the conversion of the cyano group.

    • Suspend the crude Reissert compound in an aqueous solution of sodium hydroxide (e.g., 10-20%).

    • Heat the mixture to reflux for several hours. This will effect both the rearrangement and the hydrolysis of the nitrile.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to afford crude 5-chloroisoquinoline-3-carboxylic acid.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthetic Strategies

While the Pomeranz-Fritsch/Reissert-Kaufmann sequence is a robust approach, other synthetic routes are also viable and may offer advantages depending on the available starting materials and desired scale.

  • Oxidation of 3-Methyl-5-chloroisoquinoline: If 3-methyl-5-chloroisoquinoline is accessible, it can be oxidized to the corresponding carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄). This method is straightforward but relies on the availability of the specific methyl-substituted precursor.

  • Direct C-H Carboxylation: Modern methods involving transition-metal-catalyzed direct C-H carboxylation with CO₂ are emerging.[7][8][9][10][11] While potentially more atom-economical, these methods often require specialized catalysts and optimization to achieve high regioselectivity for the C-3 position of the isoquinoline ring.

Conclusion

The synthesis of 5-Chloroisoquinoline-3-carboxylic acid is a multi-step process that requires careful planning and execution. The presented pathway, utilizing the Pomeranz-Fritsch reaction to construct the isoquinoline core followed by a Reissert-Kaufmann reaction and hydrolysis to install the carboxylic acid functionality, represents a logical and well-precedented approach. By understanding the underlying principles of these reactions and adhering to detailed experimental protocols, researchers can reliably access this valuable building block for the advancement of medicinal chemistry and drug discovery.

References

  • Pomeranz, C. Uber eine neue Isochinolinsynthese. Monatsh. Chem.1893 , 14, 116–119. [Link]

  • Fritsch, P. Synthesen in der Isocumarin- und Isochinolinreihe. Ber. Dtsch. Chem. Ges.1893 , 26, 419–422. [Link]

  • Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Org. React.1951 , 6, 191–206. [Link]

  • Reissert, A. Ueber die Einführung der Benzoylgruppe in tertiäre cyclische Basen. Ber. Dtsch. Chem. Ges.1905 , 38, 1603–1614. [Link]

  • Kaufmann, A.; Dändliker, P. Über die Konstitution der aus Chinolin und Isochinolin mit Säurechloriden und Alkalicyaniden entstehenden Verbindungen. Ber. Dtsch. Chem. Ges.1913 , 46, 2926–2930. [Link]

  • Popp, F. D. The Reissert Reaction. Chem. Rev.1962 , 62, 79–102. [Link]

  • Fujiwara, Y.; et al. Palladium-Catalyzed Carboxylation of C–H Bonds of Benzenes with CO2. J. Am. Chem. Soc.2011 , 133, 18034–18037. [Link]

  • Wikipedia. Reissert reaction. [Link]

  • MDPI. Direct Carboxylation of C(sp3)-H and C(sp2)-H Bonds with CO2 by Transition-Metal-Catalyzed and Base-Mediated Reactions. [Link]

  • PubMed. Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl. [Link]

  • MDPI. Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. [Link]

  • ResearchGate. Pd(II)-catalyzed carboxylation of aromatic C H bonds with CO2. [Link]

Sources

Exploratory

A Technical Guide to 5-Chloroisoquinoline-3-carboxylic Acid for Advanced Research and Development

Abstract This guide provides an in-depth technical overview of 5-Chloroisoquinoline-3-carboxylic acid (CAS No. 1381949-77-4), a key heterocyclic building block for researchers, medicinal chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 5-Chloroisoquinoline-3-carboxylic acid (CAS No. 1381949-77-4), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, procurement strategies, essential in-house quality control protocols, and its primary applications in modern pharmaceutical research. This document is designed to bridge the gap between procurement and application, offering practical, field-proven insights to ensure the integrity and success of your research endeavors.

Introduction to 5-Chloroisoquinoline-3-carboxylic Acid

5-Chloroisoquinoline-3-carboxylic acid is a halogenated derivative of the isoquinoline carboxylic acid scaffold. The isoquinoline nucleus is a privileged structural motif found in numerous natural alkaloids and synthetic compounds with significant biological activity. The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 3-position creates a versatile chemical entity with specific steric and electronic properties, making it a valuable intermediate for targeted synthesis.

Its strategic importance lies in its utility as a molecular scaffold for the development of novel therapeutic agents. The carboxylic acid group provides a convenient handle for amide bond formation and other derivatizations, while the chlorinated ring system can be exploited for further functionalization or to modulate the pharmacokinetic properties of a final compound.

Commercial Landscape and Strategic Procurement

Overview of Commercial Availability

Unlike some more common isomers, 5-Chloroisoquinoline-3-carboxylic acid is not ubiquitously stocked by all major chemical suppliers. It is classified as a research-grade building block, primarily available from specialized chemical providers that focus on novel and diverse heterocyclic compounds. Our research indicates that it is commercially available from suppliers such as BLD Pharm, which lists the compound under CAS number 1381949-77-4[1]. However, its availability can be limited, and it may be offered on a "made-to-order" or limited stock basis. Researchers should anticipate lead times and plan procurement accordingly.

Key Supplier and Procurement Data

For researchers planning to acquire this compound, it is crucial to assess suppliers based on the completeness of their documentation and their transparency regarding quality.

Supplier Attribute Key Consideration Recommendation
CAS Number 1381949-77-4Always verify the CAS number to ensure the correct isomer is being ordered.
Purity Specification Typically ≥95% (HPLC)Request the lot-specific Certificate of Analysis (CoA) prior to purchase.
Available Quantities Milligrams to gramsFor larger scale needs, inquire about custom synthesis capabilities.
Analytical Data ¹H NMR, LC-MS, HPLCSuppliers like BLD Pharm may offer access to spectral data online[1].
Lead Time VariesConfirm stock status and expected delivery timelines before finalizing the order.
Procurement and Quality Verification Workflow

A systematic approach to procurement and initial quality assessment is critical to prevent downstream experimental failure. The following workflow is recommended:

G cluster_procurement Procurement Phase cluster_qc In-House QC Phase Identify_Supplier Identify Supplier (e.g., BLD Pharm) Request_CoA Request Lot-Specific Certificate of Analysis Identify_Supplier->Request_CoA CAS: 1381949-77-4 Verify_Specs Verify Purity & Identity Against Requirements Request_CoA->Verify_Specs Place_Order Place Purchase Order Verify_Specs->Place_Order If specs meet criteria Receive_Material Receive Material & Log Batch Place_Order->Receive_Material Perform_QC Perform In-House QC (¹H NMR, LC-MS) Receive_Material->Perform_QC Compare_Data Compare Data to Supplier CoA & Literature Perform_QC->Compare_Data Release_Material Release for Experimental Use Compare_Data->Release_Material If data concurs

Caption: Recommended workflow for procurement and in-house quality control.

In-House Quality Control and Analytical Verification

Relying solely on a supplier's Certificate of Analysis is not sufficient for rigorous drug discovery programs. Independent verification of a starting material's identity and purity is a self-validating step that ensures the reliability of subsequent experimental results.

Recommended Analytical Protocols

For a compound like 5-Chloroisoquinoline-3-carboxylic acid, the following methods are standard for identity and purity confirmation.

Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure by analyzing the proton environment.

  • Methodology:

    • Dissolve ~5 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Outcome: The spectrum should show a distinct pattern of aromatic protons consistent with the isoquinoline core, and a downfield carboxylic acid proton signal (often broad). The chemical shifts and coupling constants should match the expected structure. The absence of significant unassigned peaks is crucial.

Protocol 2: Purity Assessment via LC-MS

  • Objective: To determine the purity of the compound and identify potential impurities.

  • Methodology:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL.

    • Dilute the stock solution to a working concentration of ~10-50 µg/mL.

    • Inject the sample onto a Reverse-Phase HPLC system (e.g., C18 column) coupled to a Mass Spectrometer (MS).

    • Use a gradient elution method, for example, from 95% Water (with 0.1% Formic Acid) to 95% Acetonitrile (with 0.1% Formic Acid) over 10-15 minutes.

    • Monitor the UV chromatogram (e.g., at 254 nm) and the total ion chromatogram (TIC) from the MS.

    • Expected Outcome: The UV chromatogram should display a single major peak. The MS data for this peak should show an ion corresponding to the expected mass of the compound ([M+H]⁺ or [M-H]⁻). The purity can be calculated based on the area percentage of the main peak in the UV chromatogram.

Applications in Medicinal Chemistry and Drug Discovery

The primary value of 5-Chloroisoquinoline-3-carboxylic acid is as a versatile intermediate in the synthesis of more complex molecules, particularly in the search for novel enzyme inhibitors and receptor modulators.

Role as a Synthetic Building Block

The isoquinoline scaffold is a cornerstone in medicinal chemistry. Carboxylic acid derivatives, in particular, are instrumental in constructing libraries of compounds for high-throughput screening. The carboxylic acid moiety is often used to introduce diversity by forming amide bonds with a wide array of amines. This is a fundamental strategy in lead optimization to explore the chemical space around a pharmacophore and improve properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

G Start 5-Chloroisoquinoline- 3-carboxylic acid Activation Peptide Coupling Reagent (e.g., HATU) Start->Activation Product Target Amide Library Activation->Product Amine Diverse Amine Library (R-NH2) Amine->Product

Caption: Synthetic utility in amide library generation.

Potential in Kinase Inhibitor and Antiproliferative Agent Development

The related quinoline-3-carboxylic acid scaffold has been investigated for the development of inhibitors of protein kinase CK2 and as antiproliferative agents.[2][3] The general principle involves designing molecules that can fit into the ATP-binding site of kinases. The isoquinoline core can act as a scaffold to orient functional groups that form key hydrogen bonds and hydrophobic interactions within the active site. While direct studies on the 5-chloro-3-isoquinoline isomer are less common, its structural similarity suggests it is a prime candidate for inclusion in screening libraries targeting such enzymes.

Conclusion

5-Chloroisoquinoline-3-carboxylic acid is a specialized yet commercially accessible building block with significant potential for drug discovery and medicinal chemistry. Its successful application hinges on a strategic procurement process and rigorous in-house quality control to validate its structure and purity. By leveraging its versatile chemical handles, researchers can effectively incorporate this scaffold into synthetic campaigns targeting a range of biological targets, from kinases to other enzyme systems. This guide provides the foundational knowledge for scientists to confidently source and utilize this valuable chemical intermediate in their research programs.

References

  • Georganics. 5-Chloroisoquinoline - High purity | EN. [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

Sources

Foundational

The Pharmacological Potential of Chloroisoquinoline Derivatives: A Technical Guide for Drug Discovery

Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introductio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of chlorine atoms onto this privileged heterocyclic system gives rise to chloroisoquinoline derivatives, a class of compounds demonstrating significant potential in various therapeutic areas. Strategic halogenation can profoundly influence the physicochemical properties and pharmacological activities of the parent molecule, enhancing potency, selectivity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the potential biological activities of chloroisoquinoline derivatives, with a primary focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Introduction to the Chloroisoquinoline Scaffold

The isoquinoline ring system, a bicyclic aromatic heterocycle, is a key pharmacophore found in many biologically active molecules. The addition of one or more chlorine atoms to this scaffold can significantly alter its electronic and steric properties. This modification can lead to enhanced binding affinity for biological targets, improved membrane permeability, and altered metabolic pathways, often translating to more potent and selective biological effects. The position of the chlorine substituent on the isoquinoline ring is crucial in determining the specific biological activity and potency of the derivative.

Anticancer Activity of Chloroisoquinoline Derivatives

Chloroisoquinoline derivatives have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways that are frequently dysregulated in cancer.

Mechanisms of Anticancer Action

2.1.1. Induction of Apoptosis: A primary mechanism by which chloroisoquinoline derivatives exert their anticancer effects is through the induction of apoptosis. Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][4] This often involves the modulation of key regulatory proteins such as the Bcl-2 family and the activation of caspases, the executioner enzymes of apoptosis.[4] Some derivatives have been shown to induce apoptosis in triple-negative breast cancer cells, highlighting their potential in treating aggressive and hard-to-treat cancers.[5]

2.1.2. Cell Cycle Arrest: In addition to inducing apoptosis, certain chloroisoquinoline derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. For instance, some derivatives have been observed to cause G0/G1 phase arrest in cancer cells.[6]

2.1.3. Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7] Several quinoline and isoquinoline derivatives have been identified as potent inhibitors of this pathway.[7][8] By targeting key kinases within this cascade, such as PI3K and mTOR, these compounds can effectively shut down the pro-survival signals that cancer cells rely on. Molecular docking studies have suggested a high affinity of some 7-chloroquinoline derivatives for PI3K/mTOR targets.[5]

Diagram 1: Putative Anticancer Mechanisms of Chloroisoquinoline Derivatives

anticancer_mechanisms cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_pi3k PI3K/Akt/mTOR Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Chloroisoquinoline Chloroisoquinoline Derivative Chloroisoquinoline->DeathReceptor Induces Chloroisoquinoline->Mitochondrion Induces Stress Chloroisoquinoline->PI3K Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential anticancer signaling pathways targeted by chloroisoquinoline derivatives.

In Vitro Cytotoxicity Data

The cytotoxic potential of chloroisoquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one derivativesMDA-MB-231 (Breast)Varies[9]
HeLa (Cervical)Varies[9]
HepG2 (Liver)Varies[9]
7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCA-1)MDA-MB-231 (Breast)19.91 - 20.60[5]
5-Chloro-8-hydroxyquinoline derivativeColo 205 (Colon)16.19[2]
Amidated 5-chloro-8-hydroxyquinoline derivativesColo 205 (Colon)22.12 - 26.37[2]
Novel Chloroquinoline-benzenesulfonamide hybridsA549-Raw (Lung)44.34 µg/ml (Compound 2)[8]
HeLa (Cervical)30.92 µg/ml (Compound 17)[8]
Lovo (Colorectal)28.82 µg/ml (Compound 2)[8]
MDA-MB231 (Breast)26.54 µg/ml (Compound 17)[8]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[10]

2.3.1. Materials

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Chloroisoquinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

2.3.2. Procedure

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chloroisoquinoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value using appropriate software.

Diagram 2: Experimental Workflow for MTT Assay

mtt_workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Treat with Chloroisoquinoline Derivatives B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add MTT Solution D->E F 6. Incubate 4 hours E->F G 7. Add Solubilization Solution F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity of Chloroisoquinoline Derivatives

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Chloroisoquinoline derivatives have demonstrated promising activity against a range of bacteria and fungi.[14]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline and isoquinoline derivatives are diverse. A well-established mode of action for some quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.[1] The chelation of metal ions is another proposed mechanism, as this can disrupt essential enzymatic functions within the microbial cell.[15] For antifungal activity, some derivatives have been shown to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[16]

In Vitro Antimicrobial Susceptibility Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Halogenated Quinoline AnaloguesCandida albicansas low as 0.1[17]
Cryptococcus neoformans0.05 - 0.78[17]
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis0.125 (MIC50)[2]
Isoquinoline AlkaloidsBacillus cereus≥ 50[14]
Micrococcus sp.≥ 50[14]
Staphylococcus aureus≥ 50[14]
Candida albicans62.5 - 1000[14]
Cryptococcus neoformans62.5 - 1000[14]
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[18][19][20][21]

3.3.1. Materials

  • Bacterial or fungal strains of interest

  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Chloroisoquinoline derivative stock solution (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic or antifungal)

  • Negative control (solvent used for the compound)

  • Sterile swabs

  • Incubator

3.3.2. Procedure

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth.

  • Agar Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plate using a sterile swab.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the chloroisoquinoline derivative solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antiviral Potential of Chloroisoquinoline Derivatives

The isoquinoline scaffold is present in several compounds with known antiviral activities.[21] While research on the specific antiviral effects of chloroisoquinoline derivatives is still emerging, related compounds have shown promise against various viruses, including influenza virus and herpes simplex virus (HSV).[21][22]

Putative Mechanisms of Antiviral Action

The antiviral mechanisms of isoquinoline derivatives can vary depending on the virus and the specific compound. Some potential mechanisms include:

  • Inhibition of Viral Entry: Compounds may interfere with the attachment of the virus to host cell receptors or block the fusion of viral and cellular membranes.

  • Inhibition of Viral Replication: Derivatives may target viral enzymes essential for replication, such as polymerases or proteases. For instance, some isoquinolone derivatives have been found to inhibit the polymerase activity of the influenza virus.[21]

  • Disruption of Viral Assembly and Release: Compounds could interfere with the proper assembly of new viral particles or block their release from the host cell.

In Vitro Antiviral Activity Data

The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response.

Compound/Derivative ClassVirusEC50 (µM)Reference
Isoquinolone DerivativesInfluenza A and B viruses0.2 - 0.6 (for hit compound)[21]
Influenza A and B viruses9.9 - 18.5 (for optimized derivative)[21]
Quinolonic Acyclovir AnaloguesHerpes Simplex Virus Type 1 (HSV-1)0.7 - 0.8[22]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[4][22][23][24]

4.3.1. Materials

  • Susceptible host cell line

  • Virus stock

  • Complete cell culture medium

  • 96-well or 24-well plates

  • Chloroisoquinoline derivative

  • Overlay medium (containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Fixative solution (e.g., formaldehyde)

4.3.2. Procedure

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known amount of virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and add fresh medium containing serial dilutions of the chloroisoquinoline derivative.

  • Overlay Application: After a short incubation, remove the compound-containing medium and add the overlay medium to restrict virus spread.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization: Fix and stain the cells to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Neuroprotective Potential of Chloroisoquinoline Derivatives

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. There is a growing interest in the neuroprotective potential of isoquinoline and quinoline derivatives.[25][26] These compounds may offer therapeutic benefits by mitigating oxidative stress, a key contributor to neuronal damage in many neurodegenerative conditions.[26]

Proposed Mechanisms of Neuroprotection

The neuroprotective effects of isoquinoline alkaloids are thought to be mediated through several mechanisms, including:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress.[25]

  • Modulation of Calcium Homeostasis: Regulating intracellular calcium levels to prevent excitotoxicity.[25]

  • Anti-inflammatory Effects: Inhibiting the production of pro-inflammatory mediators in the brain.

  • Regulation of Autophagy: Modulating the cellular process of degrading and recycling damaged components.[25]

While specific studies on the neuroprotective effects of chloroisoquinoline derivatives are limited, related chloroquinoline compounds have been investigated for their ability to modulate the metabolism of the amyloid precursor protein (APP), which is central to the pathology of Alzheimer's disease.[6]

Experimental Protocol: Assessing Neuroprotection in HT22 Cells

The HT22 mouse hippocampal cell line is a common in vitro model for studying oxidative stress-induced neuronal cell death.[17][27][28][29]

5.2.1. Materials

  • HT22 cells

  • Complete cell culture medium

  • Glutamate or other oxidative stress-inducing agents

  • Chloroisoquinoline derivative

  • Reagents for viability assays (e.g., MTT) or apoptosis assays

5.2.2. Procedure

  • Cell Seeding: Seed HT22 cells in multi-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the chloroisoquinoline derivative for a defined period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Add glutamate or another inducing agent to the medium to trigger oxidative stress and neuronal cell death.

  • Incubation: Incubate the cells for 24-48 hours.

  • Assessment of Neuroprotection: Evaluate cell viability using the MTT assay or assess apoptosis using techniques like Annexin V/PI staining and flow cytometry. An increase in cell viability in the presence of the chloroisoquinoline derivative compared to the glutamate-only control indicates a neuroprotective effect.

Synthesis of Chloroisoquinoline Derivatives

The synthesis of chloroisoquinoline derivatives can be achieved through various synthetic routes. The Vilsmeier-Haack reaction is a versatile method for the formylation and cyclization of N-arylacetamides to produce 2-chloro-3-formylquinolines, which can serve as precursors for further derivatization.[18][20][30] Other methods involve the direct chlorination of isoquinoline or its derivatives, or the construction of the isoquinoline ring from appropriately substituted precursors.[8][11][12][31][32] The choice of synthetic strategy depends on the desired substitution pattern of the final chloroisoquinoline derivative.

Diagram 3: Generalized Vilsmeier-Haack Reaction for Quinoline Synthesis

vilsmeier_haack Acetanilide Substituted Acetanilide Cyclization Cyclization & Formylation Acetanilide->Cyclization + VilsmeierReagent Vilsmeier Reagent (POCl3, DMF) VilsmeierReagent->Cyclization Chloroformylquinoline Chloro-formyl-quinoline Cyclization->Chloroformylquinoline

Caption: Simplified representation of the Vilsmeier-Haack reaction for the synthesis of chloro-formyl-quinolines.

Conclusion and Future Directions

Chloroisoquinoline derivatives represent a promising and versatile class of compounds with significant potential for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with their emerging potential in the context of viral infections and neurodegeneration, underscores the importance of continued research in this area. Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the chloroisoquinoline scaffold to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular mechanisms underlying the observed biological activities.

  • In Vivo Efficacy and Safety Profiling: Evaluation of promising lead compounds in animal models to assess their therapeutic potential and safety profiles.

  • Development of Novel Synthetic Methodologies: Exploration of new and efficient synthetic routes to access a wider diversity of functionalized chloroisoquinoline derivatives.

The continued exploration of the chemical space around the chloroisoquinoline scaffold holds great promise for the discovery of next-generation drugs to address unmet medical needs.

References

  • PrepChem.com. Synthesis of 3-chloroisoquinoline. Available from: [Link].

  • Springer Nature Experiments. MTT Assay Protocol. Available from: [Link].

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. 2004.
  • Myers, A. G., Si, C. A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. 2011;50(44):10410-10413.
  • Bartmann, W., Konz, E., Rüger, W. Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. Synthesis. 1988;1988(08):680-683.
  • Bartmann, W., Konz, E., Rüger, W. ChemInform Abstract: Synthesis and Reactions of Isoquinoline Derivatives. Part 2. Synthesis of 3-Chloroisoquinoline-4-aldehydes. ChemInform. 1988;19(44).
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., El-Azab, A. S., Al-Obaid, A. M., Alanazi, M. M., Al-Dhfyan, A., Abdel-Hamide, S. G., Youssef, K. M. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry. 2017;11(1):23.
  • BenchChem. An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. 2025.
  • Sapkota, A., Thapa, S., Karki, R., Adhikari, A., Shrestha, P.
  • Sharma, D., Singh, A., Kumar, A. Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Journal of Drug Delivery and Therapeutics. 2021;11(5):131-136.
  • Lab Reporter. Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. 2023. Available from: [Link].

  • Kim, Y., Park, S.-J., Kim, E.-H., Lee, C.-S., Kim, J.-H., Shin, J.-S., Kim, J. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals. 2021;14(7):650.
  • de Castro, S. L., de Souza, M. C. B. V., de Abreu, F. C., da Silva, F. de C., de Souza, T. M. L., Rodrigues, C. R., Sabino, K. C. C., Bernardes, L. S. C. Synthesis and anti-HSV-1 activity of quinolonic acyclovir analogues. European Journal of Medicinal Chemistry. 2008;43(11):2473-2480.
  • Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. Available from: [Link].

  • BenchChem. A Comparative Guide to 5-Chloroisoquinoline Derivatives: In Vitro and In Vivo Efficacy. 2025.
  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Available from: [Link].

  • de Souza, A. C. S., Dos Santos, J. L., de Souza, M. V. N., de Almeida, M. V., Lourenço, M. C. S., da Silva, F. de C. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. 2019;24(21):3930.
  • Piquini, P. C., Zanchett, C. C. S., Farias, M. S., de Oliveira, C. B., da Silva, W. A., da Silva, R. S., da Silva, A. D., Collares, T. V. A. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. Biomedicine & Pharmacotherapy. 2017;90:653-661.
  • Chen, C.-Y., Chen, C.-C., Wu, Y.-C. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities.
  • ResearchGate. Selected IC 50 values of 3 against different cancer cell lines.. Available from: [Link].

  • Kim, Y., Park, S.-J., Kim, E.-H., Lee, C.-S., Kim, J.-H., Shin, J.-S., Kim, J. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals (Basel, Switzerland). 2021;14(7).
  • ResearchGate. The chloroxoquinolinic derivative 6-chloro-1,4-dihydro-4-oxo-1-(β-D- ribofuranosyl) quinoline-3-carboxylic acid inhibits HSV-1 adsorption by impairing its adsorption on HVEM. Available from: [Link].

  • Costa, M., Ferreira, I. C. F. R., Calhelha, R. C., Andrade, P. B., Valentão, P., Pereira, J. A., Seabra, R. M., Martins, A. New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Journal of Applied Microbiology. 2011;111(2):427-434.
  • Wang, H., Lu, H., He, C., Li, S., Wang, H., Zhang, H. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. International Journal of Molecular Sciences. 2015;16(12):29913-29926.
  • Rodríguez-Pérez, A. I., Zepeda-García, O., Pérez-González, M. Z., López-Toledo, G., García-Estrada, J., Bas-Bellver, C., Cuadrado, I., del-Pino-García, A., Díaz-Guerra, M., Gasull, T., Montaner, S., López, M. G.
  • ResearchGate. Cytotoxicity of the target compounds 1-24 (IC50, μg/mL).. Available from: [Link].

  • ResearchGate. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Available from: [Link].

  • Dai, J., Wang, G., Li, W., Zhang, L., Yang, J., Zhu, L., Chen, J., Li, K. Bisbenzylisoquinoline alkaloids inhibit influenza virus replication by disrupting endosomal acidification. Journal of Medical Virology. 2021;93(10):5959-5971.
  • Li, W.-Q., Huang, X.-J., Chen, J., Wang, G.-F., Li, Y.-H., Zhang, J.-W., Li, K. Cytotoxic Activity, Apoptosis Induction and Structure-Activity Relationship of 8-OR-2-aryl-3,4-dihydroisoquinolin-2-ium Salts as Promising Anticancer Agents. Molecules. 2017;22(1).
  • ResearchGate. FDA-approved inhibitors of PI3K/Akt/mTOR pathway[10][33][34].. Available from: [Link].

  • S. S. V., K. R. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. 2021;9(6):148-153.
  • Sharma, U., Kumar, N., Singh, B., Kumar, V. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. Arkivoc. 2008;2008(16):147-198.
  • ResearchGate. Inhibitory effect of tested compounds and ACV represented by average EC50.. Available from: [Link].

  • Patil, S., Patil, R., Pfeffer, M., Miller, D. D., Li, W., Jain, M. K., Huigens, R. W., Ding, Y. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. International Journal of Antimicrobial Agents. 2016;48(2):206-209.
  • ResearchGate. Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Available from: [Link].

  • Lee, J.-Y., Lee, D.-G., Jeong, H.-S., Kim, Y.-M., Lee, Y.-J., Kim, J.-I., Kim, J.-H., Kim, J.-K., Park, S., Jeong, D.-G., Choi, Y.-K., Lee, C.-K. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2. Viruses. 2022;14(5).
  • Kumar, A., Black, D. S., Chawla, R., Kumar, N. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. 2022;27(1):217.
  • Antiviral Agents – Benzazine Deriv
  • de Almeida, J. R., de Souza, A. C. G., Dos Santos, G. C., de Oliveira, A. P., de Oliveira, G. A. L., de Oliveira, R. B., de Lima, M. do C. A., Galdino, S. L., Pitta, I. da R., de Oliveira, A. P. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex.
  • Hayakawa, M. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules. 2017;22(2).
  • Refouvelet, B., Dallemagne, P., Rochais, C. Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism. Current Pharmaceutical Design. 2015;21(12):1545-1558.
  • National Center for Biotechnology Information. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program. Available from: [Link].

  • Fedorov, A. Y., Sayfutdinova, L. R., Kharlampieva, D. D., Tsvetkov, V. B., Kalinin, A. A., Zakharychev, V. V., Maiorova, O. A., Novikov, V. V., Filimonov, A. S., Lagunin, A. A., Gloriozova, T. A., Tsvetkov, P. O., Shtil, A. A., Telegin, G. B., Bugrov, A. N., Fedorov, A. A., Rezvan, A. V., Kochetkov, S. N., Feofanov, S. A., Prisyazhnoy, V. S. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences. 2022;23(18).
  • Li, H., Wang, Y., Zhang, Y., Zhang, Y., Li, Y. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules. 2023;28(19):6881.
  • De Clercq, E., Pannecouque, C., Witvrouw, M., Balzarini, J., Andrei, G., Snoeck, R., De Bolle, L., Naesens, L. Inhibition of herpes simplex virus type 1 and adenovirus type 5 by heterocyclic Schiff bases of aminohydroxyguanidine tosylate. Antiviral Chemistry & Chemotherapy. 2005;16(2):97-103.
  • Al-Ostath, A. I. A., Abed, O. H., Al-Saeed, F. A. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Journal of Pure and Applied Microbiology. 2022;16(2):1098-1104.
  • Cuenca-Estrella, M., Gomez-Lopez, A., Mellado, E., Rodriguez-Tudela, J. L. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi. 2021;7(11).
  • Para, D., C-Fernández, B., C-González, J., F-S-Sánchez, J., F-Álvarez, M. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. 2023;12(10).

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to Amide Coupling with 5-Chloroisoquinoline-3-carboxylic acid

Introduction: The Strategic Importance of Isoquinoline Scaffolds In the landscape of modern drug discovery, the isoquinoline core is a privileged scaffold, forming the structural backbone of numerous natural products and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isoquinoline Scaffolds

In the landscape of modern drug discovery, the isoquinoline core is a privileged scaffold, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide an ideal framework for interacting with biological targets. 5-Chloroisoquinoline-3-carboxylic acid, in particular, is a valuable synthetic intermediate, offering multiple points for chemical diversification. The formation of an amide bond at the 3-position carboxylic acid is one of the most fundamental and frequently employed transformations in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).[2][3]

However, the direct condensation of a carboxylic acid and an amine is generally unfavorable under mild conditions. The reaction requires activation of the carboxylic acid to enhance its electrophilicity.[4][5] This application note provides a detailed, field-tested protocol for the efficient amide coupling of 5-Chloroisoquinoline-3-carboxylic acid, focusing on the rationale behind reagent selection, reaction optimization, and mechanistic principles to empower researchers in their synthetic endeavors. While numerous coupling reagents exist, this guide will focus on two robust and widely adopted methods: one utilizing the uronium salt HATU, known for its high efficacy with challenging substrates, and a second employing the classic carbodiimide EDC in conjunction with the additive HOBt.[3][6]

Physicochemical Profile: 5-Chloroisoquinoline-3-carboxylic acid

A thorough understanding of the starting material's properties is critical for successful reaction design.

  • Structure:

    • IUPAC Name: 5-Chloroisoquinoline-3-carboxylic acid

    • Molecular Formula: C₁₀H₆ClNO₂

    • Molecular Weight: 207.62 g/mol

  • Solubility Profile: Based on its aromatic and polar nature, 5-Chloroisoquinoline-3-carboxylic acid exhibits poor solubility in non-polar solvents like hexanes and limited solubility in moderately polar solvents such as dichloromethane (DCM) and ethyl acetate. It is most effectively dissolved in polar aprotic solvents, with N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) being the solvents of choice for coupling reactions.

  • Reactivity Considerations: The isoquinoline ring system is electron-deficient, which can influence the acidity of the carboxylic acid proton and the reactivity of the carboxylate. This electronic nature, combined with the steric environment of the 3-position, makes it a moderately challenging substrate, necessitating the use of highly efficient coupling reagents for optimal results.

Experimental Workflow: From Reagents to Purified Product

The overall experimental process follows a logical sequence designed to ensure reproducibility and high purity of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis P1 Weigh Reagents: - Carboxylic Acid - Amine - Coupling Reagent - Base R1 Dissolve Acid, Amine, & Base in Solvent P1->R1 P2 Select & Dry Anhydrous Solvent (DMF) P2->R1 R2 Cool to 0 °C (Ice Bath) R1->R2 R3 Add Coupling Reagent (e.g., HATU) R2->R3 R4 Stir at Room Temp (2-16 h) R3->R4 R5 Monitor Progress (TLC / LC-MS) R4->R5 W1 Quench Reaction (Add Water) R5->W1 Upon Completion W2 Extract with Organic Solvent (e.g., EtOAc) W1->W2 W3 Aqueous Washes: - Dilute HCl - Sat. NaHCO₃ - Brine W2->W3 W4 Dry Organic Layer (Na₂SO₄ or MgSO₄) W3->W4 W5 Concentrate in vacuo W4->W5 PU1 Purify via Flash Column Chromatography W5->PU1 PU2 Characterize Product (NMR, MS, HPLC) PU1->PU2

Caption: General experimental workflow for amide coupling.

Protocol 1: High-Efficacy Coupling using HATU

This protocol is recommended as the primary choice for 5-Chloroisoquinoline-3-carboxylic acid, especially when coupling with sterically hindered or electron-deficient amines, due to HATU's high reactivity and low rates of side reactions.[6]

Materials and Reagents
  • 5-Chloroisoquinoline-3-carboxylic acid (1.0 eq)

  • Amine of choice (1.1 - 1.2 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, ice bath, standard workup and purification equipment.

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Chloroisoquinoline-3-carboxylic acid (1.0 eq).

  • Solubilization: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir until all solids have dissolved.

  • Addition of Amine and Base: Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq) to the solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Once cooled, add HATU (1.2 eq) portion-wise over 5 minutes. A slight color change (often to yellow) may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical TLC system would be 50% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting carboxylic acid.[2]

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate (approx. 10x the volume of DMF).

    • Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate (NaHCO₃) (2x), and finally with brine (1x). This removes DMF, unreacted amine, and the tetramethylurea byproduct.[6]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-70% ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This method is a reliable and more economical alternative to HATU, suitable for a wide range of primary and secondary amines. The key is the use of HOBt, which acts as an additive to suppress racemization and improve efficiency.[5][6]

Materials and Reagents
  • 5-Chloroisoquinoline-3-carboxylic acid (1.0 eq)

  • Amine of choice (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) (optional, but recommended)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard laboratory glassware and equipment.

Step-by-Step Methodology
  • Reaction Setup: In a dry flask, dissolve 5-Chloroisoquinoline-3-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (0.1-0.2 M).

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.5 eq) in one portion.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-24 hours.

  • Monitoring & Workup: Follow the same procedures for monitoring (Step 6) and workup (Step 7) as described in the HATU protocol. The urea byproduct from EDC is water-soluble and easily removed during the aqueous washes.[7]

  • Purification: Purify the crude product via flash column chromatography as described in the HATU protocol (Step 8).

Mechanistic Rationale and Key Considerations

The success of an amide coupling reaction hinges on the efficient activation of the carboxylic acid.

The Role of the Coupling Reagent: HATU vs. EDC/HOBt

The fundamental difference between the two protocols lies in the nature of the activated intermediate.

  • HATU Mechanism: The reaction proceeds through the formation of a highly reactive OAt-active ester. The deprotonated carboxylate attacks HATU, which then rapidly forms the active ester. This intermediate is highly susceptible to nucleophilic attack by the amine.[6][8] The 7-aza-benzotriazole (HOAt) component is known to accelerate the coupling and reduce side reactions compared to its HOBt-based counterparts.

  • EDC/HOBt Mechanism: EDC first reacts with the carboxylic acid to form an unstable O-acylisourea intermediate. This intermediate is prone to undesirable side reactions. HOBt acts as a crucial interceptor, reacting with the O-acylisourea to form a more stable HOBt-active ester. The amine then reacts with this active ester to form the desired amide, regenerating HOBt.[6]

G cluster_hatu HATU Mechanism cluster_edc EDC/HOBt Mechanism Acid_H R-COOH Acid_Anion R-COO⁻ Acid_H->Acid_Anion + Base Active_Ester OAt-Active Ester Acid_Anion->Active_Ester + HATU HATU HATU HATU->Active_Ester Amide Amide Product Active_Ester->Amide + Amine Amine_H R'-NH₂ Amine_H->Amide E_Acid_H R-COOH O_Acylisourea O-Acylisourea (Unstable) E_Acid_H->O_Acylisourea + EDC E_EDC EDC E_EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt E_HOBt HOBt E_HOBt->HOBt_Ester E_Amide Amide Product HOBt_Ester->E_Amide + Amine E_Amine_H R'-NH₂ E_Amine_H->E_Amide

Caption: Comparison of HATU and EDC/HOBt activation pathways.

Causality of Experimental Choices
  • Solvent: Anhydrous DMF is superior for its ability to dissolve a wide range of polar reactants and intermediates, preventing precipitation and facilitating reaction kinetics.

  • Base: A non-nucleophilic, sterically hindered base like DIPEA is essential. It is strong enough to deprotonate the carboxylic acid and neutralize the hexafluorophosphate or hydrochloride salts generated during the reaction, but too bulky to compete with the primary/secondary amine as a nucleophile, thus preventing unwanted side reactions.[6]

  • Temperature: Starting the reaction at 0 °C helps to control the initial exothermic activation step, minimizing potential degradation of sensitive substrates or reagents. Allowing the reaction to proceed at room temperature is generally sufficient for completion without requiring heat, which can often promote side reactions.

Data Summary and Troubleshooting

Comparison of Coupling Protocols
ParameterHATU ProtocolEDC/HOBt Protocol
Coupling Reagent HATUEDC / HOBt
Stoichiometry Acid (1), Amine (1.1), HATU (1.2), DIPEA (3)Acid (1), Amine (1.1), EDC (1.5), HOBt (1.2), DIPEA (2-3)
Relative Cost HigherLower
Reactivity Very HighHigh
Best For Hindered/unreactive substrates, acid-sensitive compounds, minimizing epimerization.[6]General purpose, primary & unhindered secondary amines, cost-sensitive syntheses.
Byproducts Water-soluble tetramethylurea.Water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea.[7]
Key Consideration Handle with care; uronium salts can be sensitive.Order of addition can be important; pre-mixing acid, amine, and HOBt before adding EDC is common.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Low reactivity of the amine.4. Water in the reaction.1. Use fresh, high-purity coupling reagents.2. Ensure stoichiometry of base is correct (2-3 eq).3. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU). Increase reaction time or gently warm (e.g., to 40 °C).4. Use anhydrous solvents and run under an inert atmosphere.
Multiple Side Products 1. Reaction temperature too high.2. For EDC, formation of N-acylurea byproduct.3. Amine reacting with coupling reagent.1. Maintain reaction at room temperature or below.2. Ensure HOBt is present to form the active ester rapidly.3. Add the coupling reagent last, after the other components are mixed.
Difficulty in Purification 1. DMF remaining in the crude product.2. Urea byproducts not fully removed.1. Perform multiple, vigorous washes with water/brine during workup.2. For EDC/HOBt, a dilute acid wash (e.g., 1M HCl) can help remove the basic urea byproduct.

Conclusion

The successful synthesis of amides from 5-Chloroisoquinoline-3-carboxylic acid is readily achievable through the careful selection of coupling reagents and adherence to optimized protocols. The HATU-mediated method offers the highest probability of success for a broad range of amine substrates due to its superior reactivity. For more routine transformations, the EDC/HOBt protocol provides a robust and economical alternative. By understanding the mechanistic underpinnings of these reactions and implementing the detailed procedures outlined in this guide, researchers can confidently and efficiently generate novel isoquinoline-based amide libraries for applications in drug discovery and chemical biology.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Chem-Impex International, Inc. (n.d.). 5-Chloroisoquinoline.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from Luxembourg Bio Technologies website.
  • Royal Society of Chemistry. (2015, November 5).
  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Fluorochem. (n.d.). 5-CHLOROISOQUINOLINE-8-CARBOXYLIC ACID.
  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Reddit. (2025, September 13). What is the correct order of addition for EDCI and HOBt?
  • Sigma-Aldrich. (n.d.). 3-chloroisoquinoline-5-carboxylic acid | 1337880-37-1.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • YouTube. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond.
  • ResearchGate. (n.d.). (Top) Generalised scheme of the amide coupling used to investigate....
  • ResearchGate. (2014, November 18). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?.
  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline.
  • YouTube. (2021, January 8). Solubility of Carboxylic Acids N5.
  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from The Royal Society of Chemistry website.
  • National Center for Biotechnology Information. (n.d.). Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (n.d.). The Isoquinoline Alkaloids.
  • Biosynth. (n.d.). 5-Chloroisoquinoline-1-carboxylic acid | 1179149-33-7 | EXB14933.
  • BLD Pharm. (n.d.). 1780618-25-8|1-Chloro-5-methoxyisoquinoline-3-carboxylic acid.
  • Daicel Pharma Standards. (n.d.). 5-Chloro-3-sulfino-N-[tris(hydroxy-methyl)methyl]thiophene-2-carboxylic acid amide Diethylamine salt.

Sources

Application

Application Notes and Protocols for 5-Chloroisoquinoline-3-carboxylic acid in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: The Emerging Potential of 5-Chloroisoquinoline-3-carboxylic acid as a Kynurenine-3-Monooxygenase (KMO) Inhibitor The landscape of therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Potential of 5-Chloroisoquinoline-3-carboxylic acid as a Kynurenine-3-Monooxygenase (KMO) Inhibitor

The landscape of therapeutic intervention for neurodegenerative and inflammatory diseases is continuously evolving, with a significant focus on identifying novel molecular targets and the chemical entities that modulate them. Within this context, the kynurenine pathway (KP) of tryptophan metabolism has emerged as a critical area of investigation. A key regulatory enzyme in this pathway, Kynurenine-3-Monooxygenase (KMO), represents a promising therapeutic target. Inhibition of KMO can recalibrate the balance between neurotoxic and neuroprotective metabolites, offering a potential strategy for treating conditions such as Huntington's disease, Alzheimer's disease, and acute pancreatitis.[1][2][3][4]

This application note introduces 5-Chloroisoquinoline-3-carboxylic acid , a novel heterocyclic compound with significant potential as a KMO inhibitor. While this specific molecule is relatively unexplored, its structural features—a chlorinated isoquinoline core and a carboxylic acid moiety at the 3-position—suggest a strong likelihood of potent KMO inhibitory activity based on extensive structure-activity relationship (SAR) studies of related compounds.[1] This document provides a comprehensive guide for researchers, outlining a proposed synthetic route, its potential mechanism of action as a KMO inhibitor, detailed protocols for its evaluation, and a discussion of its promising therapeutic applications.

The Kynurenine Pathway: A Critical Therapeutic Target

The kynurenine pathway is the primary route for tryptophan catabolism in humans. KMO is a mitochondrial enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[4] This step is a crucial branch point in the pathway. Downstream metabolites of 3-HK, such as quinolinic acid, are known neurotoxins that can lead to excitotoxicity and neuronal cell death.[3] Conversely, the substrate of KMO, L-kynurenine, can be metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid, a neuroprotective agent that antagonizes NMDA receptors.[4]

By inhibiting KMO, the metabolic flux is shifted away from the production of neurotoxic 3-HK and quinolinic acid, and towards the synthesis of neuroprotective kynurenic acid.[1][4] This modulation of the kynurenine pathway is the basis for the therapeutic potential of KMO inhibitors in a range of pathologies.

Diagram of the Kynurenine Pathway

Kynurenine_Pathway cluster_inhibition Therapeutic Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KATs KATs Kynurenine->KATs 3-Hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic Precursor) KMO->3-Hydroxykynurenine Quinolinic Acid Quinolinic Acid (Neurotoxin) 3-Hydroxykynurenine->Quinolinic Acid Kynureninase, 3-HAO Kynurenic Acid Kynurenic Acid (Neuroprotective) KATs->Kynurenic Acid 5-Cl-Iso-3-COOH 5-Chloroisoquinoline- 3-carboxylic acid 5-Cl-Iso-3-COOH->KMO Inhibition

Caption: The Kynurenine Pathway and the role of KMO inhibition.

Proposed Synthesis of 5-Chloroisoquinoline-3-carboxylic acid

A plausible and efficient synthetic route to 5-Chloroisoquinoline-3-carboxylic acid can be envisioned through a modification of the classic Pomeranz-Fritsch reaction, which is a robust method for constructing the isoquinoline scaffold.[5][6][7][8] The proposed multi-step synthesis is outlined below.

Workflow for the Proposed Synthesis

Synthesis_Workflow cluster_reactants Starting Materials 2-chloro-6-methylbenzaldehyde 2-Chloro-6-methylbenzaldehyde Condensation Step 1: Condensation (Formation of Schiff Base) 2-chloro-6-methylbenzaldehyde->Condensation aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde diethyl acetal aminoacetaldehyde_diethyl_acetal->Condensation Schiff_Base Intermediate: Schiff Base Condensation->Schiff_Base Cyclization Step 2: Pomeranz-Fritsch Cyclization (Acid-catalyzed) Schiff_Base->Cyclization 5-chloro-3-methylisoquinoline Intermediate: 5-Chloro-3-methylisoquinoline Cyclization->5-chloro-3-methylisoquinoline Oxidation Step 3: Oxidation of Methyl Group (e.g., with SeO2 or KMnO4) 5-chloro-3-methylisoquinoline->Oxidation Target_Molecule Final Product: 5-Chloroisoquinoline-3-carboxylic acid Oxidation->Target_Molecule

Caption: Proposed synthetic workflow for 5-Chloroisoquinoline-3-carboxylic acid.

Protocol for Synthesis

Step 1: Synthesis of the Schiff Base Intermediate

  • To a solution of 2-chloro-6-methylbenzaldehyde (1 equivalent) in ethanol, add aminoacetaldehyde diethyl acetal (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Remove the solvent under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.

Step 2: Pomeranz-Fritsch Cyclization

  • Slowly add the crude Schiff base from Step 1 to concentrated sulfuric acid (or a mixture of sulfuric and trifluoroacetic acid) at 0°C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloro-3-methylisoquinoline.

Step 3: Oxidation to 5-Chloroisoquinoline-3-carboxylic acid

  • To a solution of 5-chloro-3-methylisoquinoline (1 equivalent) in a suitable solvent such as pyridine or a mixture of tert-butanol and water, add an oxidizing agent like selenium dioxide or potassium permanganate (excess).

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Chloroisoquinoline-3-carboxylic acid.

Medicinal Chemistry Application: KMO Inhibition

Structure-Activity Relationship (SAR) Insights

The rationale for proposing 5-Chloroisoquinoline-3-carboxylic acid as a KMO inhibitor is based on established SAR for this enzyme class:

  • Carboxylic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature in many KMO inhibitors, as it can form crucial interactions with positively charged residues in the active site.[9]

  • Aromatic Scaffold: The isoquinoline core provides a rigid scaffold that can be appropriately substituted to optimize binding.

  • Halogen Substitution: The presence of a chlorine atom at the 5-position can enhance binding affinity through hydrophobic and/or halogen bonding interactions. Furthermore, it can improve metabolic stability and pharmacokinetic properties.

The table below presents IC50 values for a selection of known KMO inhibitors, illustrating the diversity of scaffolds and the potency that can be achieved.

Compound Name/ScaffoldIC50 (nM)Reference
UPF-64820[10]
GSK1806[9][11]
KNS3662.3[10]
Ro 61-8048Potent Inhibitor
6-(3-chlorophenyl)pyrimidine-4-carboxylic acidPotent Inhibitor[9]
Protocol for In Vitro KMO Inhibition Assay

A colorimetric or mass spectrometry-based assay can be used to determine the inhibitory activity of 5-Chloroisoquinoline-3-carboxylic acid against human KMO. Commercial kits are available for this purpose.[12][13] The following is a generalized protocol.

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer (e.g., 50 mM HEPES, pH 7.5, 2 mM DTT, 1 mM EDTA)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • 5-Chloroisoquinoline-3-carboxylic acid (test inhibitor)

  • Positive control inhibitor (e.g., UPF-648)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 5-Chloroisoquinoline-3-carboxylic acid in DMSO.

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Dilute the KMO enzyme to the desired concentration in cold assay buffer.

    • Prepare a substrate mixture containing L-Kynurenine and NADPH in the assay buffer.

  • Assay Protocol:

    • Add 50 µL of the diluted KMO enzyme solution to the wells of the 96-well plate (except for the "blank" wells).

    • Add 10 µL of the test inhibitor dilutions or positive control to the respective wells. For "positive control" and "blank" wells, add 10 µL of the buffer with the corresponding DMSO concentration.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding 40 µL of the substrate mixture to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the absorbance at 340 nm. The decrease in absorbance corresponds to the consumption of NADPH and is proportional to KMO activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Logical Flow of KMO Inhibition Assay

KMO_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - KMO Enzyme - Substrates (Kynurenine, NADPH) - Test Inhibitor Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Enzyme - Add Inhibitor/Control Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (10-15 min at RT) Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add Substrate Mixture Pre_incubation->Initiate_Reaction Incubation Incubate (30-60 min at 37°C) Initiate_Reaction->Incubation Read_Absorbance Measure Absorbance at 340 nm Incubation->Read_Absorbance Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Sources

Method

5-Chloroisoquinoline-3-carboxylic Acid: A Versatile Scaffold for Potent Enzyme Inhibition

Introduction: The Strategic Value of the Isoquinoline Core in Drug Discovery The isoquinoline framework is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinoline Core in Drug Discovery

The isoquinoline framework is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. The inherent aromaticity and the presence of a nitrogen atom also contribute to its favorable physicochemical properties, making it an attractive starting point for medicinal chemistry campaigns.[2] Among the various substituted isoquinolines, 5-chloroisoquinoline-3-carboxylic acid has emerged as a particularly valuable scaffold for the development of potent enzyme inhibitors. The chlorine atom at the 5-position can modulate the electronic properties of the ring system and provide a handle for further synthetic elaboration, while the carboxylic acid at the 3-position serves as a key interaction point with the active sites of many enzymes, often mimicking natural substrates or engaging in crucial hydrogen bonding and electrostatic interactions.[3]

This technical guide provides a comprehensive overview of the application of the 5-chloroisoquinoline-3-carboxylic acid scaffold in the design and development of enzyme inhibitors, with a particular focus on Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in cellular metabolism and a promising target in oncology.[3][4] We will delve into the rationale behind its use, provide detailed protocols for the synthesis of a representative inhibitor and the subsequent enzymatic evaluation, and discuss the structure-activity relationships that guide lead optimization.

Target in Focus: Nicotinamide Phosphoribosyltransferase (NAMPT)

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[5] NAD+ is an essential coenzyme involved in numerous critical cellular processes, including redox reactions, DNA repair, and cell signaling. Cancer cells, with their high metabolic rate, exhibit an increased demand for NAD+, making them particularly vulnerable to the depletion of this vital molecule.[6] Inhibition of NAMPT disrupts the NAD+ supply, leading to an energy crisis and ultimately inducing cell death in cancer cells.[7] This dependency has positioned NAMPT as a compelling target for the development of novel anticancer therapeutics.[3]

The 5-chloroisoquinoline-3-carboxylic acid scaffold has proven to be an effective starting point for the design of potent NAMPT inhibitors. The isoquinoline core can occupy the nicotinamide binding pocket of the enzyme, while the carboxylic acid moiety can form key interactions with active site residues, mimicking the binding of the natural substrate.[8]

Synthetic Protocol: Preparation of a Representative 5-Chloroisoquinoline-3-Carboxylic Acid Derivative

The synthesis of derivatives based on the 5-chloroisoquinoline-3-carboxylic acid scaffold can be achieved through various synthetic routes.[9] A common strategy involves the construction of the isoquinoline core followed by functionalization. Below is a representative, multi-step protocol for the synthesis of a generic amide derivative, illustrating the key chemical transformations.

Workflow for the Synthesis of a 5-Chloroisoquinoline-3-carboxamide Derivative

A Starting Materials: 2-Chloro-6-methylbenzaldehyde & Aminoacetaldehyde dimethyl acetal B Pomeranz-Fritsch Reaction (Acid-catalyzed cyclization) A->B C 5-Chloroisoquinoline B->C Formation of Isoquinoline Core D Oxidation of Methyl Group C->D E 5-Chloroisoquinoline-3-carboxylic acid D->E Carboxylic Acid Formation F Amide Coupling E->F G Final Product: 5-Chloroisoquinoline-3-carboxamide Derivative F->G Amide Bond Formation cluster_0 NAMPT Reaction cluster_1 Coupled Reporter Reaction NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Target) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT Inhibitor Test Compound (e.g., 5-chloroisoquinoline- 3-carboxylic acid derivative) Inhibitor->NAMPT NAD NAD+ NMNAT->NAD ADH Alcohol Dehydrogenase (ADH) NAD->ADH NADH NADH (Fluorescent) ADH->NADH Ethanol Ethanol Ethanol->ADH

Sources

Application

Quantitative Analysis of 5-Chloroisoquinoline-3-carboxylic Acid Reactions Using Liquid Chromatography-Mass Spectrometry (LC-MS)

An Application Guide | Protocol & Method Development Senior Application Scientist Commentary: Dr. Evelyn Reed, Ph.D., Analytical Chemistry The isoquinoline scaffold is a privileged structure in medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide | Protocol & Method Development

Senior Application Scientist Commentary: Dr. Evelyn Reed, Ph.D., Analytical Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, functionalized derivatives like 5-Chloroisoquinoline-3-carboxylic acid serve as critical building blocks in the synthesis of novel drug candidates. Monitoring the reactions of this key intermediate—such as amide couplings or esterifications—requires a robust, sensitive, and selective analytical method. Simple techniques like Thin Layer Chromatography (TLC) often lack the quantitative power and specificity needed to distinguish between structurally similar reactants, byproducts, and the target product.

This application note provides a comprehensive framework for developing and implementing a Liquid Chromatography-Mass Spectrometry (LC-MS) method to monitor the real-time progress of reactions involving 5-Chloroisoquinoline-3-carboxylic acid. We will move beyond a simple recitation of steps to explain the scientific rationale behind key decisions in method development, from mobile phase selection to mass spectrometer tuning. The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results for researchers in drug discovery and process development.

Part 1: The Analytical Principle - Why LC-MS?

LC-MS is the ideal technique for this application due to the synergy between its two components:

  • Liquid Chromatography (LC): Physically separates the components of a complex reaction mixture based on their chemical properties (e.g., polarity). This allows us to resolve the starting material from the product, reagents, and any impurities. For polar molecules like carboxylic acids, Reversed-Phase (RP) chromatography is the method of choice.[2]

  • Mass Spectrometry (MS): Acts as a highly specific and sensitive detector. It measures the mass-to-charge ratio (m/z) of the molecules eluting from the LC column, providing unambiguous identification based on molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can fragment molecules to confirm their structure, adding an extra layer of confidence.[3]

The combination allows for simultaneous quantification of reactants and products, enabling precise calculation of reaction conversion and identification of potential side reactions.

Logical Workflow for Reaction Analysis

The following diagram illustrates the complete workflow, from sampling the reaction to final data interpretation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction Reaction Vessel Aliquot 1. Collect Aliquot (e.g., 10 µL) Reaction->Aliquot Dilute 2. Dilute in Mobile Phase (e.g., 1:1000) Aliquot->Dilute Filter 3. Filter Sample (0.22 µm Syringe Filter) Dilute->Filter Vial 4. Transfer to LC Vial Filter->Vial LC LC Separation (Reversed-Phase C18) Vial->LC MS MS Detection (ESI Source) LC->MS Chromatogram Extract Ion Chromatograms (XICs) MS->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Conversion Integration->Calculation

Caption: LC-MS workflow for reaction monitoring.

Part 2: Core Methodology and Protocol

This protocol is optimized for a standard reversed-phase C18 column coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Analyte Characteristics: 5-Chloroisoquinoline-3-carboxylic acid
  • Molecular Formula: C₁₀H₆ClNO₂

  • Molecular Weight: 207.62 g/mol

  • Key Features: An acidic carboxylic acid group and a basic isoquinoline nitrogen. The chlorine atom provides a distinct isotopic signature.[4]

Due to its amphipathic nature, the pH of the mobile phase is critical. An acidic mobile phase (e.g., using formic acid) protonates the carboxylic acid, making it less polar and promoting retention on a C18 column.[5][6]

Protocol 1: LC-MS Instrument Setup

1. Liquid Chromatography Parameters

The goal is to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time (typically 2-5 minutes).

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for retaining moderately polar small molecules. The shorter length and smaller particle size provide fast, efficient separations.[5]
Mobile Phase A Water + 0.1% Formic AcidFormic acid ensures the carboxylic acid is protonated (neutral), improving peak shape and retention on the C18 phase.[6]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and good UV transparency, compatible with MS.
Gradient 5% B to 95% B over 5 minA gradient is essential for reaction monitoring to elute compounds of varying polarities, from the polar starting material to potentially non-polar products.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient chromatography without excessive pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLSmall volume to prevent column overloading and peak distortion.

2. Mass Spectrometry Parameters

The analyte can be ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) modes. Negative mode is often more sensitive for carboxylic acids, but positive mode can also be effective due to the basic nitrogen.[7][8] We will proceed with Negative Ion Mode for this protocol.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeESI is ideal for polar molecules. Negative mode efficiently deprotonates the carboxylic acid to form the [M-H]⁻ ion.[7]
Capillary Voltage 3.0 kVStandard voltage to create a stable electrospray.
Source Temp. 150 °COptimizes solvent evaporation without causing thermal degradation of the analyte.
Desolvation Temp. 350 °CEnsures complete desolvation of ions before they enter the mass analyzer.
Gas Flow Manufacturer DependentTune for maximum signal intensity of the analyte.
Detection Mode Full Scan & Targeted MS/MSFull Scan (m/z 100-500): Used initially to identify all components. Targeted MS/MS: Used for quantification, providing superior selectivity and sensitivity.

3. Analyte-Specific MS/MS Parameters

For quantitative analysis, a Multiple Reaction Monitoring (MRM) or Targeted MS/MS experiment is superior. This involves isolating the parent ion and monitoring a specific fragment ion.

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
5-Chloroisoquinoline-3-carboxylic acidm/z 206.0 / 208.0m/z 162.0 / 164.015-20
  • Rationale for Selection: The precursor ion is the deprotonated molecule, showing the characteristic ~3:1 isotopic pattern of chlorine.[4] The most common fragmentation pathway for a deprotonated carboxylic acid is the neutral loss of CO₂ (44 Da).[9] Therefore, 206.0 -> 162.0 represents this loss. The collision energy must be optimized empirically on your specific instrument but typically falls in the 15-20 eV range for this type of fragmentation.

Protocol 2: Sample Preparation for Reaction Monitoring

The primary goal is to dilute the sample sufficiently to be within the linear dynamic range of the mass spectrometer and to remove any particulates.[10]

  • Prepare Dilution Solvent: Mix Mobile Phase A and Mobile Phase B in the ratio of your starting LC gradient conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Aliquot Collection: At your desired reaction time point, carefully withdraw a small, precise aliquot of the reaction mixture (e.g., 10 µL).

  • Quenching (Optional but Recommended): Immediately add the aliquot to a larger volume of the cold dilution solvent (e.g., 990 µL in a microcentrifuge tube). This halts the reaction and prepares the sample for analysis. This represents a 1:100 dilution. Further dilution may be necessary.

  • Filtration: Using a 0.22 µm PTFE or nylon syringe filter, filter the diluted sample directly into a 2 mL LC autosampler vial.[10] This step is critical to prevent clogging of the LC system.

  • Analysis: Place the vial in the autosampler and run the LC-MS method.

Part 3: Application Example - Monitoring an Amide Coupling Reaction

Let's apply this method to a common reaction: the coupling of 5-Chloroisoquinoline-3-carboxylic acid with benzylamine to form the corresponding amide, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.[2]

Reaction Scheme & Component Masses

Reaction_Scheme reactant1 5-Chloroisoquinoline-3-carboxylic acid MW: 207.62 [M-H]⁻: 206.0 product N-benzyl-5-chloroisoquinoline-3-carboxamide MW: 296.75 [M+H]⁺: 297.1 reactant1->product + reactant2 Benzylamine MW: 107.15 [M+H]⁺: 108.1 reactant2->product reagent EDC (Coupling Agent) reagent->product facilitates

Sources

Method

Application Note: A Robust and Scalable Synthesis of 5-Chloroisoquinoline-3-carboxylic Acid

Abstract This application note details a comprehensive, multi-step protocol for the scale-up synthesis of 5-Chloroisoquinoline-3-carboxylic acid, a key building block in medicinal chemistry. The isoquinoline scaffold is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, multi-step protocol for the scale-up synthesis of 5-Chloroisoquinoline-3-carboxylic acid, a key building block in medicinal chemistry. The isoquinoline scaffold is a privileged structure found in numerous pharmacologically active agents.[1] This guide moves beyond traditional, often harsh, synthetic methods to present a robust and scalable route, emphasizing safety, efficiency, and high purity of the final product. The chosen strategy involves a modified Pomeranz-Fritsch cyclization, which offers advantages in precursor availability and regiochemical control.[2][3] We provide detailed, step-by-step experimental procedures, in-process controls, scale-up considerations, and a troubleshooting guide to facilitate technology transfer from laboratory to pilot plant scale.

Introduction: The Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a fundamental heterocyclic motif integral to a vast array of natural products (e.g., papaverine, berberine) and synthetic pharmaceuticals.[4][5] Its derivatives exhibit a wide spectrum of biological activities, including roles as vasodilators, anesthetics, and antimicrobial agents.[2][4] Specifically, substituted isoquinoline-3-carboxylic acids serve as crucial intermediates in the development of novel therapeutics, particularly in oncology and neuroscience.[6][7]

Traditional synthetic routes to the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, are foundational but often require harsh conditions or multi-step sequences that can be challenging to scale.[8][9] Modern transition-metal-catalyzed methods, while elegant, can introduce challenges related to catalyst cost and removal for pharmaceutical applications.[10][11]

This protocol focuses on a modified Pomeranz-Fritsch approach, which constructs the isoquinoline ring through the acid-catalyzed cyclization of a benzalaminoacetal intermediate.[2][12] This method was selected for its operational simplicity and the use of readily available starting materials, making it a cost-effective and reliable choice for industrial-scale production.

Overview of the Synthetic Strategy

The synthesis is designed as a three-step process starting from commercially available 2-chloro-6-methylbenzaldehyde. The strategy is centered on forming a stable Schiff base intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent oxidation to yield the target carboxylic acid.

G A 2-Chloro-6-methylbenzaldehyde (Starting Material) B Step 1: Schiff Base Formation (Intermediate I) A->B Aminoacetaldehyde diethyl acetal, Toluene, reflux C Step 2: Pomeranz-Fritsch Cyclization (Intermediate II) 5-Chloro-3-methylisoquinoline B->C Conc. H₂SO₄, 0°C to RT D Step 3: Oxidation (Final Product) 5-Chloroisoquinoline-3-carboxylic acid C->D KMnO₄, Pyridine/Water

Figure 1: Overall synthetic workflow for 5-Chloroisoquinoline-3-carboxylic acid.

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Chloro-6-methylbenzaldehyde≥98%Commercial
Aminoacetaldehyde diethyl acetal≥98%Commercial
TolueneAnhydrousCommercial
Sulfuric Acid (H₂SO₄)98%Commercial
Potassium Permanganate (KMnO₄)ACS ReagentCommercial
PyridineAnhydrousCommercial
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercial
Sodium Metabisulfite (Na₂S₂O₅)ACS ReagentCommercial
Ethyl Acetate (EtOAc)ACS GradeCommercial
HexanesACS GradeCommercial
Celite®---Commercial

Equipment: Jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet; addition funnel; filtration apparatus; rotary evaporator.

Step 1: Synthesis of N-(2-Chloro-6-methylbenzylidene)-2,2-diethoxyethanamine (Intermediate I)

Causality: This step forms the key benzalaminoacetal intermediate required for cyclization. Toluene is used as the solvent to facilitate the removal of water via azeotropic distillation, driving the reaction to completion. A Dean-Stark apparatus is essential for this process on a larger scale.

Protocol:

  • Set up a 20 L jacketed reactor equipped with an overhead stirrer, condenser with Dean-Stark trap, temperature probe, and nitrogen inlet.

  • Charge the reactor with 2-chloro-6-methylbenzaldehyde (1.00 kg, 6.47 mol) and toluene (8 L).

  • Begin stirring and add aminoacetaldehyde diethyl acetal (0.95 kg, 7.12 mol, 1.1 eq) via an addition funnel over 15 minutes.

  • Heat the reaction mixture to reflux (approx. 110-115 °C). Collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC (Mobile Phase: 20% EtOAc/Hexanes). The reaction is complete when the starting aldehyde is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • The resulting toluene solution of Intermediate I is typically used directly in the next step without purification. A small sample can be concentrated in vacuo for analytical purposes.

In-Process Control (IPC):

  • TLC: Rf (aldehyde) ≈ 0.5, Rf (product) ≈ 0.4.

  • Water Collection: The theoretical amount of water to be collected is ~117 mL. Collection of this volume indicates reaction completion.

Step 2: Pomeranz-Fritsch Cyclization to 5-Chloro-3-methylisoquinoline (Intermediate II)

Causality: This is the critical ring-forming step. Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent to promote the electrophilic aromatic substitution.[2][5] The slow, controlled addition of the intermediate into the acid at low temperature is crucial to manage the exotherm and prevent side reactions.

Protocol:

  • In a separate 50 L reactor, charge concentrated sulfuric acid (98%, 5 L) and cool to 0-5 °C using a chiller.

  • Slowly add the toluene solution of Intermediate I from Step 1 to the cold sulfuric acid over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by HPLC until Intermediate I is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice (20 kg) in a separate vessel with vigorous stirring. Caution: Highly exothermic.

  • Adjust the pH of the aqueous solution to 8-9 using a 50% aqueous NaOH solution while maintaining the temperature below 25 °C.

  • Extract the product with ethyl acetate (3 x 5 L).

  • Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude solid.

  • Purify the crude product by recrystallization from an ethanol/water mixture to afford 5-Chloro-3-methylisoquinoline as a crystalline solid.

In-Process Control (IPC):

  • HPLC: Monitor the disappearance of the Intermediate I peak and the appearance of the product peak.

Step 3: Oxidation to 5-Chloroisoquinoline-3-carboxylic acid (Final Product)

Causality: The methyl group at the 3-position is oxidized to a carboxylic acid. While oxidation of a methyl group on an isoquinoline ring can be challenging, using a strong oxidant like potassium permanganate in a pyridine/water co-solvent system at elevated temperatures provides the necessary reactivity.[13] Pyridine helps to solubilize the organic intermediate and buffers the reaction.

Protocol:

  • Charge a 20 L reactor with 5-Chloro-3-methylisoquinoline (0.50 kg, 2.81 mol), pyridine (5 L), and water (2.5 L).

  • Heat the mixture to 80 °C with stirring.

  • In a separate beaker, dissolve potassium permanganate (KMnO₄, 1.33 kg, 8.44 mol, 3.0 eq) in water (5 L).

  • Add the KMnO₄ solution portion-wise to the reactor over 4-6 hours, maintaining the temperature between 80-90 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, continue heating for an additional 2-4 hours until HPLC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the MnO₂ solid, washing the filter cake with water.

  • Combine the filtrate and washes. Remove the pyridine under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl. A precipitate will form.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum at 60 °C to yield 5-Chloroisoquinoline-3-carboxylic acid.

Data Summary and Characterization

StepIntermediate/ProductMolecular Weight ( g/mol )Typical Scale (kg)Typical Yield (%)Purity (HPLC)
1Intermediate I285.781.85 (in solution)>95% (crude)N/A
2Intermediate II177.620.7575-85%>98%
3Final Product207.610.5080-90%>99%

Characterization of 5-Chloroisoquinoline-3-carboxylic acid:

  • 1H NMR (400 MHz, DMSO-d6): δ 13.5 (s, 1H, COOH), 9.45 (s, 1H), 8.60 (s, 1H), 8.35 (d, 1H), 8.15 (d, 1H), 7.90 (t, 1H).

  • LC-MS: m/z 208.0 [M+H]+.

  • Melting Point: Conforms to reference standard.

Scale-Up Considerations and Troubleshooting

Scaling up chemical reactions introduces challenges not always present at the bench scale. Below is a process flow diagram for the critical cyclization work-up and a troubleshooting guide.

G cluster_0 Cyclization Work-Up Flow A Reaction Mixture (Product in H₂SO₄) B Quench (Pour onto Ice) A->B Exotherm Control C Neutralization (Add 50% NaOH) B->C pH 8-9 D Extraction (3x Ethyl Acetate) C->D E Aqueous Layer (Waste) D->E Separate F Combined Organic Layers D->F G Brine Wash F->G H Drying (Na₂SO₄) & Filtration G->H I Concentration (Rotovap) H->I J Crude Product I->J

Figure 2: Process flow for the work-up of the Pomeranz-Fritsch cyclization.

ProblemPotential Cause(s)Recommended Solution(s)
Step 1: Incomplete Schiff Base Formation Insufficient water removal; impure reagents.Ensure Dean-Stark is functioning correctly. Use anhydrous toluene. Check purity of starting materials.
Step 2: Low Yield in Cyclization Quenching at too high a temperature; insufficient reaction time.Ensure rigorous temperature control during addition to acid and during the quench. Extend reaction time and monitor by HPLC.
Step 2: Dark Tar Formation Temperature runaway during acid addition; charring.Improve cooling efficiency. Slow down the addition rate of the intermediate into the acid.
Step 3: Incomplete Oxidation Insufficient KMnO₄; reaction temperature too low.Add an additional 0.2 eq of KMnO₄ and monitor. Ensure internal temperature is maintained at 80-90 °C.
Step 3: Difficult Filtration of MnO₂ MnO₂ particles are too fine.Use a thicker pad of Celite®. Allow the mixture to settle before filtration.

Conclusion

This application note provides a validated and scalable three-step synthesis for 5-Chloroisoquinoline-3-carboxylic acid. The methodology is built upon the robust Pomeranz-Fritsch reaction, optimized for large-scale production with careful consideration of process safety, control, and efficiency. By following the detailed protocols and troubleshooting advice herein, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity, accelerating the development of next-generation pharmaceuticals.

References

  • Wang, Y., Patil, P., Kurpiewska, K., Kalinowska-Tlusik, J., & Dömling, A. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3533–3537. [Link]

  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. [Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for Investigating 5-Chloroisoquinoline-3-carboxylic Acid in Antiviral Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new therapeutic a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new therapeutic agents. The isoquinoline scaffold, a prominent heterocyclic motif in natural alkaloids and synthetic compounds, has demonstrated a broad spectrum of biological activities, including potent antiviral effects.[1][2] This document provides a comprehensive guide for the systematic evaluation of 5-Chloroisoquinoline-3-carboxylic acid , a synthetic derivative of this promising class, for its potential as an antiviral agent. While specific data on this particular compound is nascent, the principles and protocols outlined herein are derived from extensive research on structurally related isoquinoline and quinoline analogues.[3][4] We present a logical workflow, from initial cytotoxicity and primary screening to detailed mechanism-of-action studies, complete with step-by-step protocols and the scientific rationale underpinning each experimental choice. This guide is intended to serve as a foundational framework for researchers aiming to characterize the antiviral profile of 5-Chloroisoquinoline-3-carboxylic acid and similar novel chemical entities.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

Viral infections remain a primary cause of morbidity and mortality worldwide, a fact starkly underscored by recent global pandemics.[1][5][6] The ability of viruses to rapidly mutate poses a significant challenge to the long-term efficacy of existing antiviral drugs, creating an urgent need for new therapeutics with novel mechanisms of action.[1][6]

Natural products and their synthetic derivatives have historically been a rich source of antiviral leads.[1][5] Among these, compounds built around the isoquinoline core have shown remarkable promise against a diverse array of viruses, including influenza virus, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and coronaviruses.[1][5][7][8] The biological activity of these compounds is often attributed to their ability to intercalate with nucleic acids or interact with key viral or host proteins essential for the viral life cycle.[3][4]

5-Chloroisoquinoline-3-carboxylic acid is a synthetic compound that combines the privileged isoquinoline scaffold with a carboxylic acid moiety, a common feature in many enzyme inhibitors, and a chlorine substituent, which can modulate pharmacokinetic properties and binding interactions. This guide provides the necessary theoretical background and practical protocols to rigorously assess its antiviral potential.

Part 1: Postulated Mechanisms of Antiviral Action

The antiviral activity of isoquinoline-related compounds can be broadly categorized into three areas: direct inhibition of viral proteins, disruption of host cell pathways co-opted by the virus, and blocking of viral entry or exit. Understanding these potential mechanisms is crucial for designing targeted experiments.

  • Direct Inhibition of Viral Enzymes: Many successful antiviral drugs target viral enzymes critical for replication. For an isoquinoline derivative, key targets could include:

    • RNA-Dependent RNA Polymerase (RdRp): This enzyme is essential for the replication of RNA viruses. Certain isoquinoline compounds have been investigated as potential RdRp inhibitors.[1]

    • Viral Proteases (e.g., 3CLpro/Mpro, PLpro): These enzymes are required for processing viral polyproteins into functional units. Inhibition of proteases halts the viral maturation process.[9][10]

    • Other Viral Enzymes: Depending on the virus, other targets like helicase or integrase could also be considered.[10]

  • Modulation of Host Cell Factors: Viruses are obligate intracellular parasites that rely heavily on host cell machinery. Targeting these host factors offers a potential path to broad-spectrum antiviral activity and a higher barrier to resistance.[11]

    • Pyrimidine Biosynthesis: The enzyme dihydroorotate dehydrogenase (DHODH) is critical for the de novo synthesis of pyrimidines, which are essential for viral genome replication. Quinoline carboxylic acid analogues have been shown to be potent DHODH inhibitors with strong antiviral activity.[11][12] This represents a primary hypothetical target for 5-Chloroisoquinoline-3-carboxylic acid.

    • Cellular Signaling Pathways: Isoquinolines can interfere with signaling cascades like NF-κB and MAPK/ERK, which are often manipulated by viruses to promote their own replication and suppress the host immune response.[1][5][6]

  • Inhibition of Viral Entry and Egress: Blocking the initial or final stages of the viral life cycle is another effective strategy. Some alkaloids have been shown to inhibit the Ca2+-mediated fusion of the viral envelope with the host cell membrane, preventing entry.[1][5][6]

Potential_Antiviral_Mechanisms cluster_0 Host Cell cluster_1 Virus Life Cycle cluster_2 Viral Components Host_Pathways Signaling Pathways (NF-κB, MAPK/ERK) Viral_Replication Viral Replication Host_Pathways->Viral_Replication Co-opted For DHODH DHODH Enzyme (Pyrimidine Synthesis) DHODH->Viral_Replication Required For Host_Cell Host Cell Machinery Viral_Entry Viral Entry (e.g., Membrane Fusion) Viral_Entry->Viral_Replication Viral_Egress Viral Egress Viral_Replication->Viral_Egress Viral_Polymerase Viral Polymerase (e.g., RdRp) Viral_Protease Viral Protease (e.g., 3CLpro) Compound 5-Chloroisoquinoline- 3-carboxylic acid Compound->Host_Pathways Modulates Compound->DHODH Inhibits Compound->Viral_Entry Inhibits Compound->Viral_Polymerase Inhibits Compound->Viral_Protease Inhibits

Caption: Potential antiviral mechanisms of 5-Chloroisoquinoline-3-carboxylic acid.

Part 2: Experimental Workflow for Antiviral Evaluation

A structured, stepwise approach is essential for the efficient evaluation of a candidate antiviral compound. The workflow progresses from broad assessments of safety and efficacy to more detailed investigations into the specific mechanism of action.

Antiviral_Workflow Start Start: Candidate Compound (5-Chloroisoquinoline-3-CA) Cytotoxicity Step 1: Cytotoxicity Assay (e.g., MTT, MTS) Determine CC50 Start->Cytotoxicity Primary_Screen Step 2: Primary Antiviral Screen (e.g., Plaque Reduction Assay) Cytotoxicity->Primary_Screen Potency Step 3: Potency & Selectivity Calculate EC50 and Selectivity Index (SI = CC50/EC50) Primary_Screen->Potency MoA Step 4: Mechanism of Action (MoA) - Time-of-Addition - Target-Based Assays - Resistant Mutant Selection Potency->MoA If SI is favorable Lead_Opt Lead Optimization (SAR Studies) MoA->Lead_Opt End Preclinical Candidate MoA->End If MoA is validated Lead_Opt->Cytotoxicity Iterate with New Analogs

Caption: High-level workflow for antiviral drug discovery.

Part 3: Detailed Protocols

The following protocols are foundational for assessing the antiviral properties of a test compound. They should be adapted based on the specific virus and cell line being used.

Protocol 1: Cytotoxicity Assay (MTS Assay)

Rationale: Before assessing antiviral activity, it is imperative to determine the concentration range at which the compound is not toxic to the host cells. This assay measures cell viability and is used to calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

Materials:

  • Host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • 5-Chloroisoquinoline-3-carboxylic acid (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well in 100 µL). Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in complete growth medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a "no drug" (vehicle control, e.g., 0.5% DMSO) and a "no cells" (media only) control.

  • Compound Treatment: After 24 hours, carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data by setting the vehicle control wells to 100% viability.

    • Plot the percent cell viability against the log of the compound concentration and use non-linear regression (dose-response curve) to calculate the CC50 value.

Protocol 2: Plaque Reduction Assay

Rationale: This is the gold standard functional assay to quantify antiviral activity. It measures the ability of a compound to inhibit the formation of viral plaques, where each plaque represents a zone of cell death initiated by a single infectious virus particle. The result is used to calculate the 50% effective concentration (EC50).

Materials:

  • Confluent host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • Serum-free medium

  • Overlay medium (e.g., 2X MEM containing 1.2% Avicel® or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Grow host cells in multi-well plates until they form a confluent monolayer.

  • Compound Pre-treatment: Wash the cell monolayers twice with PBS. Add medium containing serial dilutions of 5-Chloroisoquinoline-3-carboxylic acid (at non-toxic concentrations determined in Protocol 1). Include a "no drug" (vehicle) control. Incubate for 1-2 hours.

  • Viral Infection: Remove the compound-containing medium. Infect the cells with a low multiplicity of infection (MOI) of the virus (e.g., ~100 PFU/well) in a small volume of serum-free medium for 1 hour at 37°C, allowing the virus to adsorb.

  • Overlay Application: Remove the virus inoculum. Wash the cells gently with PBS to remove unadsorbed virus. Add 2 mL (for 6-well plate) of the overlay medium containing the same concentrations of the test compound as in the pre-treatment step. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 3-5 days) until plaques are visible in the control wells.

  • Plaque Visualization:

    • Fix the cells by adding 1 mL of 10% formalin and incubating for at least 30 minutes.

    • Remove the overlay and formalin.

    • Stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry. Viable cells will stain purple, while plaques will appear as clear zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Protocol 3: Time-of-Addition Assay

Rationale: This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound. The compound is added at different time points relative to viral infection, allowing for differentiation between effects on entry, replication, or egress.[3]

Procedure:

  • Plate Setup: Seed host cells in 24-well or 48-well plates to form a confluent monolayer.

  • Infection: Infect all wells (except mock-infected controls) with the virus at a high MOI (e.g., MOI of 1-5) to ensure a single, synchronized round of replication.

  • Time-of-Addition Schedule: Add a fixed, effective concentration of the compound (e.g., 3x EC50) to different wells at various time points:

    • Pre-infection (-2 to 0 h): Compound is present before and during infection (tests entry).

    • During infection (0 to 1 h): Compound is only present during the 1-hour adsorption period.

    • Post-infection (+1 h, +2 h, +4 h, +6 h, etc.): Compound is added at different times after the virus has entered the cells (tests replication and egress).

  • Sample Collection: At the end of one full replication cycle (e.g., 12-24 hours post-infection), collect the supernatant from each well.

  • Titer Determination: Determine the viral titer in each supernatant sample using a standard plaque assay (as in Protocol 2) or by RT-qPCR to quantify viral RNA.

  • Data Analysis: Plot the viral titer (or % inhibition) as a function of the time of compound addition. A significant drop in titer when the compound is added early (pre- or during infection) suggests inhibition of entry. A drop when added post-infection suggests inhibition of replication or egress.

Part 4: Data Analysis and Interpretation

The primary goal of the initial evaluation is to determine the compound's potency and therapeutic window. This is summarized by the Selectivity Index (SI).

ParameterDefinitionHow to CalculateDesired Value
CC50 50% Cytotoxic ConcentrationNon-linear regression of cell viability vs. log[concentration]As high as possible
EC50 50% Effective ConcentrationNon-linear regression of viral inhibition vs. log[concentration]As low as possible
SI Selectivity IndexSI = CC50 / EC50 >10 (for initial hits); >100 (for lead candidates)

Example Data Table (Hypothetical): The following table illustrates how data for 5-Chloroisoquinoline-3-carboxylic acid could be presented in comparison to a known control drug.

CompoundVirusCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
5-Chloroisoquinoline-3-CA Influenza A/PR/8/34MDCK>1009.5>10.5
Oseltamivir (Control) Influenza A/PR/8/34MDCK>2000.5>400
5-Chloroisoquinoline-3-CA HSV-1Vero85.212.17.0
Acyclovir (Control) HSV-1Vero>1001.2>83.3

Conclusion and Future Directions

This guide provides a robust framework for the initial antiviral characterization of 5-Chloroisoquinoline-3-carboxylic acid. A favorable selectivity index (SI > 10) from the primary assays would justify progression to more advanced studies.

Future work should focus on:

  • Broad-Spectrum Activity: Testing the compound against a wider panel of viruses to determine its spectrum of activity.

  • Mechanism of Action Confirmation: If a host target like DHODH is suspected, experiments such as uridine rescue assays should be performed.[11] If a viral enzyme is the target, direct enzymatic inhibition assays are necessary.[4]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to improve potency and reduce toxicity is a critical step in drug development.[3]

  • In Vivo Efficacy: Promising candidates should be advanced to animal models of viral infection to assess their efficacy and safety in a whole organism.

By following this systematic approach, researchers can effectively elucidate the therapeutic potential of 5-Chloroisoquinoline-3-carboxylic acid and contribute to the development of next-generation antiviral drugs.

References

  • Mishra, R., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Biomolecules, 13(1), 17. Available at: [Link]

  • Park, J., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses, 13(7), 1305. Available at: [Link]

  • Mishra, R., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. Available at: [Link]

  • Mishra, R., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Semantic Scholar. Available at: [Link]

  • Kouadio, K. R., et al. (2022). Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. Molecules, 27(15), 5080. Available at: [Link]

  • Mishra, R., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. SRUC, Scotland's Rural College Research Portal. Available at: [Link]

  • Lo, C., et al. (2023). Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. International Journal of Molecular Sciences, 24(13), 10879. Available at: [Link]

  • ResearchGate. (n.d.). Structure of antiviral isoquinoline and quinoline derivatives and the target heterocyclic compounds of biological interest. Available at: [Link]

  • Konieczny, M. T., & Skladanowski, A. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals, 17(1), 123. Available at: [Link]

  • Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113622. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline carboxylic acid inhibits virus replication via DHODH. Available at: [Link]

  • Tsyshkova, N. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 83-91. Available at: [Link]

  • Mishra, R., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antiviral activity of several quinoline derivatives. Available at: [Link]

  • Lee, J. C., et al. (2014). 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with inbuilt β-N-hydroxy-γ-keto-acid pharmacophore as HCV NS5B polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. Available at: [Link]

  • Kumar, P., et al. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Molecular Diversity, 28(4), 2651-2665. Available at: [Link]

  • Tsyshkova, N. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. Available at: [Link]

  • Hafez, H. N., et al. (2013). Synthesis, Antimicrobial, and Antiviral Activities of Some New 5-sulphonamido-8-hydroxyquinoline Derivatives. Archiv der Pharmazie, 346(1), 47-57. Available at: [Link]

  • Wang, Y., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. Available at: [Link]

  • da Silva, J. L., et al. (2019). Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. Virology Journal, 16(1), 11. Available at: [Link]

  • Mishra, R., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. OUCI. Available at: [Link]

  • Yang, Y., et al. (2024). A Mini-Review on the Common Antiviral Drug Targets of Coronavirus. Viruses, 16(3), 469. Available at: [Link]

  • Michalak, A. (2021). Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives. Mini Reviews in Medicinal Chemistry, 21(15), 2054-2075. Available at: [Link]

  • Deb, T., et al. (2022). In silico validation of anti-viral drugs obtained from marine sources as a potential target against SARS-CoV-2 Mpro. Journal of King Saud University - Science, 34(3), 101851. Available at: [Link]

  • European Medicines Agency. (1999). ICH Topic Q5A (R1): Viral Safety Evaluation of Biotechnology Products Derived from Cell Lines of Human or Animal Origin. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: The Role of 5-Chloroisoquinoline-3-carboxylic Acid in the Development of Anticancer Agents

Abstract The development of targeted cancer therapies has revolutionized oncology, with Poly(ADP-ribose) polymerase (PARP) inhibitors emerging as a cornerstone of precision medicine. These agents exploit the concept of s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of targeted cancer therapies has revolutionized oncology, with Poly(ADP-ribose) polymerase (PARP) inhibitors emerging as a cornerstone of precision medicine. These agents exploit the concept of synthetic lethality to selectively eliminate cancer cells with deficiencies in DNA repair, particularly those harboring mutations in the BRCA1 or BRCA2 genes. This document provides a comprehensive guide to understanding and evaluating the anticancer potential of 5-Chloroisoquinoline-3-carboxylic acid, a representative molecule from a class of compounds investigated for PARP inhibition. We will delve into the mechanistic underpinnings of PARP inhibition, provide detailed protocols for key validation assays, and offer insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Principle of Synthetic Lethality and PARP Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It functions as a molecular sensor for DNA single-strand breaks (SSBs), initiating their repair through the Base Excision Repair (BER) pathway.[1][2] Upon detecting a break, PARP1 synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair factors to the damage site.[1]

In normal, healthy cells, if the BER pathway is compromised, the cell can utilize the high-fidelity Homologous Recombination (HR) pathway to repair the more toxic double-strand breaks (DSBs) that arise from unresolved SSBs during DNA replication. However, certain cancers, notably a significant fraction of breast, ovarian, prostate, and pancreatic cancers, carry mutations in key HR genes like BRCA1 and BRCA2.[3] This deficiency renders them highly dependent on the PARP1-mediated BER pathway for survival.

This dependency creates a vulnerability that can be exploited through a concept known as "synthetic lethality".[4][5][6][7] This principle states that while a defect in either of two separate genes (or pathways) is non-lethal, the simultaneous loss of both results in cell death.[3][7] By inhibiting PARP1 in a BRCA-deficient cancer cell, both major DNA repair pathways are disabled, leading to the accumulation of catastrophic DNA damage and subsequent selective cell death (apoptosis).[2] Clinically approved PARP inhibitors like Olaparib and Rucaparib have validated this approach, demonstrating significant efficacy in patients with BRCA-mutated tumors.[6][8]

Isoquinoline-based compounds have been synthesized and evaluated as potent inhibitors of PARP activity, making 5-Chloroisoquinoline-3-carboxylic acid an important subject for investigation in this class.[9][10]

Mechanism of Action: From Catalytic Inhibition to PARP Trapping

PARP inhibitors, including the isoquinoline class, primarily function by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at its catalytic site.[8] This competitive inhibition blocks the synthesis of PAR chains, thereby stalling the BER pathway.

However, a more profound cytotoxic mechanism has been identified: PARP trapping . Potent inhibitors not only block the catalytic function of PARP1 but also trap the enzyme onto the DNA at the site of the break.[11][12] This creates a stable PARP-DNA complex, which is a significant physical obstacle to the DNA replication machinery. When a replication fork encounters this trapped complex, it can collapse, leading to the formation of a DSB.[12]

In BRCA-deficient cells, the inability to repair these DSBs via the HR pathway leads to genomic chaos, cell cycle arrest, and ultimately, apoptosis. This dual mechanism of catalytic inhibition and PARP trapping is believed to be central to the high efficacy of PARP inhibitors in HR-deficient tumors.

G cluster_0 BRCA-Proficient Cell cluster_1 BRCA-Deficient Cancer Cell SSB DNA Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Replication DNA Replication SSB->Replication Replication Fork Collapse PARPi 5-Chloroisoquinoline- 3-carboxylic acid (PARP Inhibitor) PARPi->PARP1 Inhibition & Trapping BER Base Excision Repair (BER) PARP1->BER DSB Double-Strand Break (DSB) Replication->DSB Replication Fork Collapse HR Homologous Recombination (HR) DSB->HR Repair DNA Repair & Cell Survival HR->Repair SSB_brca DNA Single-Strand Break (SSB) PARP1_brca PARP1 SSB_brca->PARP1_brca Replication_brca DNA Replication SSB_brca->Replication_brca Replication Fork Collapse PARPi_brca 5-Chloroisoquinoline- 3-carboxylic acid (PARP Inhibitor) PARPi_brca->PARP1_brca Inhibition & Trapping BER_brca Base Excision Repair (BER) PARP1_brca->BER_brca Blocked DSB_brca Double-Strand Break (DSB) Replication_brca->DSB_brca Replication Fork Collapse HR_brca Homologous Recombination (HR) (DEFECTIVE) DSB_brca->HR_brca Apoptosis Genomic Instability & Apoptosis HR_brca->Apoptosis Repair Failure

Caption: The principle of synthetic lethality with PARP inhibitors.

Application Notes: Evaluating Anticancer Efficacy

The primary application of 5-Chloroisoquinoline-3-carboxylic acid in an oncology setting is to assess its potency and selectivity as a PARP inhibitor. A well-designed experimental cascade is crucial for characterizing its potential as an anticancer agent.

A. Target Engagement & Potency:

  • Biochemical PARP1/PARP2 Assays: The initial step is to determine the compound's direct inhibitory effect on purified PARP1 and PARP2 enzymes. This provides a quantitative measure of potency (IC50) and selectivity. Assays are typically performed using methods like dissociation-enhanced lanthanide fluorescence immunoassay (DELFIA).[12]

  • Cell-Based PARP Activity Assay: To confirm the compound engages its target in a cellular context, one can measure the inhibition of PARP activity (PARylation) in whole cells.[13] This is often done by treating cells with a DNA damaging agent (e.g., hydrogen peroxide) to stimulate PARP activity, followed by treatment with the inhibitor and quantification of PAR levels via ELISA or Western blot.

B. Cellular Consequences & Selectivity:

  • Cell Viability Assays: The cornerstone of efficacy testing is to measure the compound's ability to kill cancer cells. It is critical to use a panel of cell lines, including those with and without HR deficiencies (e.g., BRCA1/2 mutations), to demonstrate synthetic lethality. A significantly lower IC50 value in HR-deficient cells compared to their HR-proficient counterparts is the hallmark of a successful PARP inhibitor.[11]

  • DNA Damage Response Assays: The mechanism of cell death can be confirmed by visualizing the accumulation of DSBs. This is achieved by immunofluorescent staining for phosphorylated histone H2AX (γH2AX), a marker for DSBs.[14][15] An increase in γH2AX foci following treatment indicates the accumulation of unrepaired DNA damage.

  • Apoptosis Assays: To confirm that cell death is occurring through programmed apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the standard method.[14]

Data Presentation: Comparative Cytotoxicity

The table below illustrates the expected data from a cell viability screen, demonstrating the selective potency of a hypothetical PARP inhibitor against cancer cells with a BRCA1 mutation.

Cell LineCancer TypeBRCA1 StatusIC50 of 5-Chloroisoquinoline-3-carboxylic acid (µM)
MDA-MB-436 Breast CancerMutant0.5
HCC1937 Breast CancerMutant0.8
MCF-7 Breast CancerWild-Type> 50
T-47D Breast CancerWild-Type> 50
OVCAR-8 Ovarian CancerWild-Type45
PANC-1 Pancreatic CancerWild-Type> 50

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.[16][17][18][19][20]

Experimental Protocols

The following protocols provide step-by-step methodologies for core experiments. They are designed to be self-validating by including appropriate positive and negative controls.

G cluster_0 Endpoint Assays start Select Cell Lines (BRCA-mut vs BRCA-wt) culture Seed Cells in Microplates start->culture treat Treat with Serial Dilutions of 5-Chloroisoquinoline-3-carboxylic acid culture->treat incubate Incubate for 72-96 hours treat->incubate viability Cell Viability Assay (e.g., AlamarBlue) incubate->viability dna_damage DNA Damage Staining (γH2AX) incubate->dna_damage apoptosis Apoptosis Assay (Annexin V) incubate->apoptosis analyze Data Acquisition (Plate Reader, Microscope, Flow Cytometer) viability->analyze dna_damage->analyze apoptosis->analyze calculate Data Analysis (Dose-Response Curves, IC50 Calculation, Statistical Analysis) analyze->calculate end Results & Interpretation calculate->end

Caption: General experimental workflow for inhibitor characterization.

Protocol 1: Cell Viability Assessment via AlamarBlue Assay

This protocol measures the metabolic activity of cells as an indicator of viability. Live cells reduce the active ingredient of AlamarBlue (resazurin) to the fluorescent resorufin.[13]

Materials:

  • Cancer cell lines (e.g., MDA-MB-436 and MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom tissue culture plates

  • 5-Chloroisoquinoline-3-carboxylic acid, dissolved in DMSO to a 10 mM stock

  • AlamarBlue HS Cell Viability Reagent

  • Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation. Incubate overnight (37°C, 5% CO2) to allow cells to adhere.

  • Compound Preparation: Prepare a serial dilution series of 5-Chloroisoquinoline-3-carboxylic acid in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a "vehicle control" (DMSO only) and a "no cells" control (medium only).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Reagent Addition: Add 10 µL of AlamarBlue reagent to each well.

  • Final Incubation: Incubate for another 4-6 hours at 37°C, protected from light.

  • Measurement: Read the fluorescence on a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no cells" control from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control (% viability).

    • Plot % viability versus log[inhibitor concentration] and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Immunofluorescence Staining for DNA Double-Strand Breaks (γH2AX Foci)

This protocol visualizes the formation of DSBs within the nucleus.[15]

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • 5-Chloroisoquinoline-3-carboxylic acid

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139)

  • Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor 488-conjugated

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with the inhibitor at a concentration around its IC50 (determined in Protocol 1) for 24 hours. Include a vehicle control.

  • Fixation: Gently wash the coverslips twice with PBS. Fix the cells by adding 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels. γH2AX will appear as distinct green foci within the blue nuclei.

  • Analysis: Quantify the number of γH2AX foci per cell. A significant increase in foci in treated cells compared to controls indicates the induction of DSBs.

Conclusion and Future Directions

5-Chloroisoquinoline-3-carboxylic acid represents a promising scaffold for the development of novel PARP inhibitors. The protocols and conceptual framework provided here offer a robust system for its evaluation as a targeted anticancer agent. By systematically assessing its potency, selectivity, and mechanism of action, researchers can determine its potential for further preclinical and clinical development. Future studies should focus on optimizing the structure to enhance potency and trapping efficiency, evaluating efficacy in in vivo xenograft models of BRCA-deficient cancers, and exploring combination therapies with other DNA damaging agents or checkpoint inhibitors to overcome potential resistance mechanisms.

References

  • Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition - Benchchem. (n.d.). BenchChem.
  • PARP assay for inhibitors. (n.d.). BMG LABTECH.
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate.
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate.
  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry.
  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate.
  • Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). (2021). National Center for Biotechnology Information.
  • Breast Cancer Predisposition Genes and Synthetic Lethality. (n.d.). National Center for Biotechnology Information.
  • Development of 'synthetic lethal' strategies to target BRCA1-deficient breast cancer. (n.d.). National Center for Biotechnology Information.
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (n.d.). AACR Journals.
  • A Comparative Guide to 5-Chloroisoquinoline Derivatives: In Vitro and In Vivo Efficacy. (n.d.). BenchChem.
  • The biological essence of synthetic lethality: Bringing new opportunities for cancer therapy. (2024). Wiley Online Library.
  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs.
  • Timeline: landmark discoveries and advances of synthetic lethality in... (n.d.). ResearchGate.
  • Development of synthetic lethality in cancer: molecular and cellular classification. (2020). National Center for Biotechnology Information.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). PubMed.
  • Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). (n.d.). PubMed.
  • Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. (2025). ACS Publications.
  • DNA damage repair genes are upregulated after 5-AC treatment.... (n.d.). ResearchGate.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (n.d.). National Center for Biotechnology Information.
  • Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. (n.d.). PubMed.
  • PARP inhibitors: its role in treatment of cancer. (n.d.). National Center for Biotechnology Information.
  • Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death. (2024). PubMed.
  • Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death. (2024). ResearchGate.

Sources

Application

Application Notes and Protocols: Strategic Functionalization of the 5-Chloroisoquinoline-3-carboxylic Acid Scaffold

Introduction: The Isoquinoline Nucleus as a Privileged Scaffold The isoquinoline core is a prominent structural motif in a vast array of natural products and pharmacologically active molecules. Its presence in alkaloids...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Nucleus as a Privileged Scaffold

The isoquinoline core is a prominent structural motif in a vast array of natural products and pharmacologically active molecules. Its presence in alkaloids like morphine and papaverine underscores its biological significance.[1] Derivatives of isoquinoline, particularly those bearing carboxylic acid functionalities, are of significant interest in medicinal chemistry and drug development, serving as crucial building blocks for novel therapeutics. 5-Chloroisoquinoline-3-carboxylic acid is a versatile starting material, offering multiple reaction handles for chemical diversification. The C-5 chloro substituent and the C-3 carboxylic acid group provide orthogonal sites for modification, enabling the synthesis of diverse compound libraries for screening and lead optimization.

This guide provides a detailed overview of key strategies for the functionalization of the 5-Chloroisoquinoline-3-carboxylic acid ring system. We will explore field-proven methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution at the C-5 position, as well as standard transformations of the C-3 carboxylic acid. The protocols described herein are designed to be robust and adaptable, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.

Strategic Overview: A Multi-pronged Approach to Diversification

The functionalization of 5-Chloroisoquinoline-3-carboxylic acid can be approached through several distinct, yet potentially complementary, pathways. The choice of strategy will depend on the desired final structure and the compatibility of functional groups.

G A 5-Chloroisoquinoline-3-carboxylic Acid B C-5 Functionalization (Aryl Halide Chemistry) A->B C C-3 Functionalization (Carboxylic Acid Chemistry) A->C D Palladium-Catalyzed Cross-Coupling B->D E Nucleophilic Aromatic Substitution (SNAr) B->E F Esterification C->F G Amide Coupling C->G H Suzuki-Miyaura Coupling (C-C Bond Formation) D->H I Buchwald-Hartwig Amination (C-N Bond Formation) D->I

Caption: Logical workflow for the functionalization of 5-Chloroisoquinoline-3-carboxylic acid.

Part 1: Functionalization at the C-5 Position

The chloro substituent at the C-5 position serves as an excellent handle for introducing new carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions. These methods are among the most powerful and versatile tools in modern organic synthesis.[2][3]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[3][4][5] It is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[3]

Causality Behind Experimental Choices:

A critical consideration when performing a Suzuki-Miyaura coupling on 5-Chloroisoquinoline-3-carboxylic acid is the presence of the free carboxylic acid. Carboxylates can potentially coordinate to the palladium catalyst, leading to deactivation. To circumvent this, a protection strategy is often employed. The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester), which is generally more compatible with the basic conditions of the coupling reaction. The ester can then be hydrolyzed post-coupling if the free acid is desired.

The choice of palladium catalyst, ligand, and base is crucial for a successful transformation. Palladium(0) is the active catalytic species. A common practice is to use a stable palladium(II) precatalyst which is reduced in situ. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]

G cluster_0 Catalytic Cycle A L-Pd(0) B Oxidative Addition A->B Ar-X C L-Pd(II)(Ar)X B->C D Transmetalation (R-B(OR)2) C->D Base E L-Pd(II)(Ar)R D->E F Reductive Elimination E->F F->A Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Two-Step Synthesis of 5-Aryl-isoquinoline-3-carboxylic Acids

Step A: Esterification of 5-Chloroisoquinoline-3-carboxylic Acid

  • To a solution of 5-Chloroisoquinoline-3-carboxylic acid (1.0 equiv.) in methanol (0.2 M) at 0 °C, add thionyl chloride (2.0 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 5-chloroisoquinoline-3-carboxylate, which can often be used in the next step without further purification.

Step B: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine methyl 5-chloroisoquinoline-3-carboxylate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.) or cesium carbonate (2.0 equiv.).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 5-aryl-isoquinoline-3-carboxylate.

Step C (Optional): Saponification to the Carboxylic Acid

  • Dissolve the methyl 5-aryl-isoquinoline-3-carboxylate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (e.g., 3-4 equiv.) and stir at room temperature until the ester is fully consumed (monitor by TLC).

  • Acidify the reaction mixture with 1N HCl to a pH of ~3-4.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 5-aryl-isoquinoline-3-carboxylic acid.

ParameterConditionRationale
Catalyst Pd(dppf)Cl2, Pd(PPh3)4dppf is a robust ligand for many cross-couplings.
Base K2CO3, Cs2CO3, K3PO4Activates the boronic acid for transmetalation.[5]
Solvent Dioxane/H2O, Toluene/H2O, DMFA mixture of organic solvent and water is common.
Temperature 80-100 °CProvides thermal energy to overcome activation barriers.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds by coupling an amine with an aryl halide.[6][7][8] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[6]

Causality Behind Experimental Choices:

Similar to the Suzuki coupling, protection of the carboxylic acid as an ester is a prudent strategy to avoid side reactions. The choice of ligand is particularly critical in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often providing the best results. These ligands promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. The base is also a key parameter; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to deprotonate the amine, making it a more effective nucleophile.

A study on the rapid synthesis of 3-aminoisoquinoline-5-sulfonamides from 3-chloro-5-isoquinolinesulfonyl chloride provides an excellent template for this transformation, demonstrating the feasibility of C-N bond formation at a position analogous to C-5.

Experimental Protocol: Synthesis of 5-Amino-isoquinoline-3-carboxylates

  • First, protect the carboxylic acid as a methyl or ethyl ester using the procedure described in the Suzuki-Miyaura section.

  • To a reaction tube, add the methyl 5-chloroisoquinoline-3-carboxylate (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable ligand (e.g., Xantphos or BINAP, 4-10 mol%).

  • Add a strong base, such as sodium tert-butoxide or cesium carbonate (1.4 equiv.).

  • Seal the tube, then evacuate and backfill with an inert gas.

  • Add a degassed anhydrous solvent, such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 5-amino-isoquinoline-3-carboxylate derivative.

ParameterConditionRationale
Catalyst Pd2(dba)3, Pd(OAc)2Common Pd(0) and Pd(II) precatalysts.
Ligand Xantphos, BINAP, XPhosBulky, electron-rich ligands facilitate the reaction.
Base NaOt-Bu, Cs2CO3Strong, non-nucleophilic base deprotonates the amine.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are preferred.
Temperature 80-110 °CHigher temperatures are often required for C-Cl activation.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a potential pathway for the functionalization of electron-deficient aryl halides.[9][10] The isoquinoline ring system, being heteroaromatic, can be sufficiently electron-deficient to undergo SNAr, especially with strong nucleophiles.

Causality Behind Experimental Choices:

The SNAr mechanism proceeds via a two-step addition-elimination process, forming a resonance-stabilized Meisenheimer complex as an intermediate.[9] The reaction is favored by strong electron-withdrawing groups on the aromatic ring and a good leaving group. In this case, the nitrogen atom of the isoquinoline ring acts as an electron-withdrawing group, activating the C-5 position towards nucleophilic attack. This method is often performed at elevated temperatures and can be a simpler, metal-free alternative to cross-coupling reactions for certain nucleophiles like alkoxides and some amines.

Experimental Protocol: SNAr with an Amine Nucleophile

  • In a sealed reaction vessel, combine 5-Chloroisoquinoline-3-carboxylic acid (or its ester) (1.0 equiv.) and an excess of the desired amine (e.g., 5-10 equiv.).

  • A high-boiling point, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used.

  • Optionally, a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated.

  • Heat the mixture to a high temperature (e.g., 120-150 °C) for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water to precipitate the product or dilute with ethyl acetate for extraction.

  • Wash the organic layer extensively with water to remove the solvent and excess amine, followed by a brine wash.

  • Dry the organic phase, concentrate, and purify by column chromatography or recrystallization.

Part 2: Functionalization at the C-3 Carboxylic Acid Position

The carboxylic acid at the C-3 position is a versatile handle for a variety of transformations, most commonly the formation of esters and amides. These reactions proceed through nucleophilic acyl substitution.

Esterification

Esterification can be achieved under various conditions. The Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a classic method.[11] Alternatively, for more sensitive substrates or to avoid strongly acidic conditions, coupling agents like dicyclohexylcarbodiimide (DCC) can be used.

Protocol: DCC/DMAP-Mediated Esterification

  • Dissolve 5-Chloroisoquinoline-3-carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF.

  • Add the desired alcohol (1.2-1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv.).

  • Cool the mixture to 0 °C and add a solution of DCC (1.1 equiv.) in the same solvent.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-16 hours.

  • The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU.

  • Wash the filtrate with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the desired ester.

Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid. This is because amines are basic and will readily deprotonate the carboxylic acid to form an unreactive carboxylate salt. A wide variety of coupling reagents are available for this purpose.

Protocol: Amide Coupling using EDC/HOBt

  • To a solution of 5-Chloroisoquinoline-3-carboxylic acid (1.0 equiv.) in a solvent like DMF or DCM, add 1-Hydroxybenzotriazole (HOBt) (1.1 equiv.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5 equiv.).

  • Stir the reaction at room temperature for 4-24 hours.

  • Upon completion, dilute with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude material by flash chromatography or recrystallization to afford the target amide.

G cluster_0 Amide Coupling Workflow A Carboxylic Acid C Activated Intermediate (e.g., O-acylisourea) A->C B Coupling Reagent (e.g., EDC, HOBt) B->C E Tetrahedral Intermediate C->E D Amine (R-NH2) D->E F Amide Product E->F

Caption: General workflow for amide bond formation using a coupling reagent.

Conclusion

5-Chloroisoquinoline-3-carboxylic acid is a highly valuable scaffold for the generation of diverse chemical entities. By strategically employing palladium-catalyzed cross-coupling reactions at the C-5 position and standard nucleophilic acyl substitution at the C-3 carboxylic acid, a wide range of analogues can be accessed. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in their synthetic campaigns, enabling the efficient and logical exploration of the chemical space around this privileged heterocyclic core.

References

  • Matsumoto, K., Nunami, K., Yoneda, N., & Takiguchi, K. (1982). Synthesis of heterocyclic compounds using isocyano compounds. 5. One-step synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. The Journal of Organic Chemistry, 47(24), 4740–4744. [Link]

  • Wiśniewska, J., Galiński, M., & Sobiak, S. (2013). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Molecules, 18(4), 4367–4387. [Link]

  • Flippen-Anderson, J. L., & Gilardi, R. (2002). Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-280. [Link]

  • Brückner, C. (2016). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. The Journal of Organic Chemistry, 81(17), 7385-7421. [Link]

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Accounts of Chemical Research, 42(8), 1074-1086. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Zhao, Y., & Szostak, M. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 21(20), 8264–8269. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Huang, Y., Lv, X., Tong, H. R., He, W., Bai, Z., Wang, H., He, G., & Chen, G. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters, 26(1), 94–99. [Link]

  • Miller, J. (1982). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Australian Journal of Chemistry, 35(5), 881. [Link]

  • Collins, I., Proisy, N., Taylor, S., & Nelson, A. (2009). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. Synthesis, 2009(04), 561–566. [Link]

  • LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Jantan, I., & Bukhari, S. N. A. (2024). Oxidative C-H functionalization of benzo[h]quinoline in the presence of different alcohols, a sacrificial oxidant and a palladium complex. ResearchGate. [Link]

  • Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 45(44), 7439-7442. [Link]

  • El-Gazzar, A. R. B. A., Youssef, A. M., & El-Sayed, R. K. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6549. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wang, D., Zhang, Y., & Liu, Y. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 52(5), 1367–1375. [Link]

  • Cossey, K. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions [Video]. YouTube. [Link]

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(8), 1074-1086. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

  • Tiwari, V. K., Pawar, G. G., Jena, H. S., & Kapur, M. (2014). Palladium catalyzed, heteroatom-guided C–H functionalization in the synthesis of substituted isoquinolines and dihydroisoquinolines. Chemical Communications, 50(55), 7322-7325. [Link]

  • The Organic Chemistry Tutor. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloroisoquinoline-3-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Chloroisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering practical, actionable...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloroisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering practical, actionable solutions to common challenges encountered during this specific multi-step synthesis. Here, you will find a detailed experimental workflow, a troubleshooting guide in a direct question-and-answer format, and FAQs to help optimize your reaction yields and purity.

Introduction: A Strategic Approach to Synthesis

5-Chloroisoquinoline-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. Its synthesis is non-trivial and requires careful control over reaction conditions to achieve high yields and avoid problematic side reactions. The synthetic strategy outlined here is a robust, multi-step process designed for adaptability and scalability. It involves the construction of the isoquinoline core via a modified Pomeranz-Fritsch reaction, followed by oxidation to yield the target carboxylic acid. This approach was chosen for its reliance on commercially available starting materials and its well-documented reaction mechanisms, which provide a solid foundation for troubleshooting.

Core Synthetic Workflow

The overall synthetic pathway is a two-step process starting from 2-chlorobenzaldehyde and diethyl aminomalonate.

G cluster_0 Step 1: Cyclization & Aromatization cluster_1 Step 2: Saponification A 2-Chlorobenzaldehyde + Diethyl aminomalonate B Schiff Base Intermediate A->B Condensation (Toluene, Dean-Stark) C Diethyl 5-chloroisoquinoline-3,3(2H)-dicarboxylate B->C Cyclization (Conc. H₂SO₄) D Diethyl 5-chloroisoquinoline-3-carboxylate C->D Aromatization/Decarboxylation (Heat) E 5-Chloroisoquinoline-3-carboxylic acid (Final Product) D->E Hydrolysis (NaOH, EtOH/H₂O)

Caption: Overall workflow for the synthesis of 5-Chloroisoquinoline-3-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 5-chloroisoquinoline-3-carboxylate

This step involves the formation of a Schiff base, followed by acid-catalyzed cyclization and subsequent aromatization.

Materials:

  • 2-Chlorobenzaldehyde

  • Diethyl aminomalonate hydrochloride

  • Triethylamine (TEA)

  • Toluene

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

Procedure:

  • Schiff Base Formation: To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-chlorobenzaldehyde (1.0 eq), diethyl aminomalonate hydrochloride (1.05 eq), and toluene (approx. 0.5 M).

  • Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt.

  • Reflux the mixture for 4-6 hours, collecting the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Schiff base. The crude product is typically used directly in the next step.

  • Cyclization & Aromatization: Cool a flask containing concentrated sulfuric acid (10 volumes relative to the aldehyde) to 0 °C in an ice bath.

  • Add the crude Schiff base dropwise to the cold, stirred sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction at 80-90 °C for 3-4 hours. The color will typically darken to a deep brown or black.[1]

  • Work-up: Cool the mixture back to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford diethyl 5-chloroisoquinoline-3-carboxylate.

Step 2: Saponification to 5-Chloroisoquinoline-3-carboxylic acid

This is a standard ester hydrolysis to yield the final carboxylic acid.

Materials:

  • Diethyl 5-chloroisoquinoline-3-carboxylate

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, 2M)

Procedure:

  • Dissolve the ester from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.5 eq) and reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether or DCM) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the dropwise addition of 2M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Chloroisoquinoline-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis.

G A { Low or No Yield in Step 1 | What is the primary observation?} B Starting materials remain after reflux Incomplete Schiff base formation or cyclization. A:f1->B:f0 Unreacted Starting Material C Dark, intractable tar forms after H₂SO₄ addition Polymerization or degradation. A:f1->C:f0 Tar Formation D { Solution 1 | Ensure anhydrous conditions. Use fresh TEA. Extend reflux time.} B:f1->D:f0 E { Solution 2 | Add Schiff base slowly at 0°C. Do not exceed 10°C. Ensure vigorous stirring.} C:f1->E:f0 F { Low Yield in Step 2 | Incomplete hydrolysis or product loss.} G Starting ester remains Insufficient base or reaction time. F:f1->G:f0 H { Solution 3 | Increase NaOH to 3.0 eq. Extend reflux time and monitor by TLC.} G:f1->H:f0

Caption: Troubleshooting logic tree for common synthesis issues.

Q1: My Step 1 (Cyclization) reaction failed or gave a very low yield. What went wrong?

A1: This is a common issue in Pomeranz-Fritsch and related reactions. The causes can be traced to several factors:

  • Cause A: Ineffective Schiff Base Formation. The initial condensation is a reversible equilibrium. If water is not efficiently removed, the equilibrium will not favor the product.

    • Solution: Ensure your Dean-Stark apparatus is functioning correctly and that the toluene is anhydrous. The reaction should be refluxed until no more water is collected. Check the purity of your diethyl aminomalonate and 2-chlorobenzaldehyde; impurities can inhibit the reaction.

  • Cause B: Deactivated Aromatic Ring. The key cyclization is an electrophilic aromatic substitution. The chlorine atom on the benzaldehyde is an electron-withdrawing group, which deactivates the ring and makes the cyclization step difficult.[1]

    • Solution: This is the primary challenge of this synthesis. The use of strong concentrated sulfuric acid and heat is necessary to force the reaction. Ensure your sulfuric acid is fresh and concentrated (98%). Increasing the reaction temperature to 95-100 °C or extending the reaction time may improve yields, but must be balanced against the risk of degradation.

  • Cause C: Degradation/Polymerization. Adding the Schiff base to the strong acid too quickly or at too high a temperature can cause rapid, uncontrolled polymerization or sulfonation, resulting in a black, intractable tar.

    • Solution: Strict temperature control is critical. The addition of the Schiff base to the sulfuric acid must be done slowly and at 0 °C. Ensure vigorous stirring to dissipate heat and prevent localized temperature spikes.

Q2: The final product from Step 2 is impure and difficult to purify. I see multiple spots on TLC.

A2: Impurities in the final step often originate from an incomplete reaction or side reactions in Step 1.

  • Cause A: Incomplete Hydrolysis. The saponification may not have gone to completion, leaving unreacted ester.

    • Solution: Ensure you are using a sufficient excess of NaOH (2.5-3.0 eq). Extend the reflux time and monitor the reaction carefully by TLC until all the starting ester is consumed. The wash with a non-polar organic solvent before acidification is crucial for removing the more non-polar ester from the polar carboxylate salt.

  • Cause B: Isomer Formation. While less common in this specific route, alternative cyclization pathways can sometimes lead to the formation of the 7-chloro isomer, which can be difficult to separate.

    • Solution: Purification by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) can be effective for removing minor impurities. If isomers are present, careful column chromatography may be required, though it can be challenging due to the similar polarity of the isomers.[2] Confirming the structure via ¹H NMR is essential to verify the substitution pattern.

Q3: My yield from the saponification (Step 2) is very low, even though the reaction went to completion according to TLC.

A3: This suggests product loss during the work-up phase.

  • Cause: Product Solubility. The final carboxylic acid may have some solubility in the acidic aqueous solution, especially if a large volume of water was used.

    • Solution: After acidification, cool the solution thoroughly in an ice bath for at least 30-60 minutes to maximize precipitation before filtration. If yields are still low, you can try extracting the acidic aqueous layer with a polar organic solvent like ethyl acetate after filtration to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: Why is concentrated sulfuric acid used in Step 1 instead of other acids like POCl₃?

A1: Concentrated sulfuric acid serves as both the acid catalyst and a powerful dehydrating agent, which is essential for the cyclization step of the Pomeranz-Fritsch reaction.[3] While reagents like phosphorus oxychloride (POCl₃) are used in other isoquinoline syntheses like the Bischler-Napieralski reaction, they are typically employed to cyclize amide intermediates.[1][4] For the cyclization of a Schiff base onto a deactivated aromatic ring, the harsh, dehydrating conditions provided by hot sulfuric acid are often necessary to achieve acceptable yields.

Q2: How can I monitor the progress of these reactions effectively?

A2: Thin-Layer Chromatography (TLC) is the most convenient method.

  • For Step 1 (Cyclization): Use a mobile phase like 3:1 Hexane:Ethyl Acetate. You should see the disappearance of the starting aldehyde/Schiff base spot and the appearance of a new, more polar spot for the isoquinoline ester product.

  • For Step 2 (Saponification): Use a similar mobile phase. The carboxylic acid product is much more polar than the ester and will typically remain at the baseline or move very little. The disappearance of the starting ester spot is the key indicator of reaction completion.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Concentrated Sulfuric Acid: Highly corrosive. Always wear gloves, safety glasses, and a lab coat. When preparing for work-up, always add acid to ice/water slowly , never the other way around, to manage the exothermic reaction.

  • Triethylamine and Toluene: Flammable and volatile. Work in a well-ventilated fume hood.

  • Pressurization: The neutralization of the large volume of sulfuric acid with sodium bicarbonate will generate a significant amount of CO₂ gas. Perform this step in a large, open beaker with vigorous stirring to prevent foaming over and pressure buildup.

Q4: What spectroscopic data should I expect to confirm the final product?

A4:

  • ¹H NMR: You would expect to see distinct aromatic protons corresponding to the isoquinoline core. The proton at the C4 position often appears as a singlet. The absence of the ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>12 ppm, often not observed in DMSO-d₆ without D₂O exchange) would confirm the hydrolysis.

  • ¹³C NMR: The spectrum will show the characteristic carbons of the chloro-substituted aromatic ring and the isoquinoline core. A key signal would be the carbonyl carbon of the carboxylic acid, typically appearing around 165-170 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₀H₆ClNO₂ (207.01 g/mol for the major isotopes) would provide definitive confirmation of the molecular formula.

Summary of Reaction Conditions

StepReactionKey ReagentsSolventTemperatureTime (hrs)Typical Yield
1ASchiff Base Formation2-Chlorobenzaldehyde, Diethyl aminomalonate HCl, TEATolueneReflux (~110 °C)4 - 6>90% (crude)
1BCyclizationConc. H₂SO₄Neat80 - 90 °C3 - 440 - 55%
2SaponificationNaOHEtOH / H₂OReflux (~80 °C)2 - 485 - 95%

References

  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • Royal Society of Chemistry. (2025).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Chemistry Online. (2022). Quinolines and isoquinolines.
  • BenchChem. (2025). Side-product formation in the synthesis of 5-Chloroisoquinoline.
  • Georg-Thieme-Verlag. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis.

Sources

Optimization

Technical Support Center: 5-Chloroisoquinoline-3-carboxylic acid Purification

Welcome to the technical support center for 5-Chloroisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloroisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide troubleshooting advice and detailed protocols grounded in established chemical principles to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude 5-Chloroisoquinoline-3-carboxylic acid has a persistent yellow/brown color. What is the likely cause and how can I remove it?

A1: Colored impurities often arise from side reactions during synthesis, such as the formation of azo-coupling byproducts or degradation of the isoquinoline ring under harsh acidic or high-temperature conditions.[1] The first line of defense is typically recrystallization. If that fails, a charcoal treatment can be effective.

  • Quick Protocol: Activated Charcoal Decolorization

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

    • Add a small amount of activated charcoal (typically 1-5% w/w).

    • Stir and heat the mixture for 10-15 minutes.

    • Perform a hot filtration through a pad of celite to remove the charcoal.

    • Allow the filtrate to cool slowly for recrystallization.

Q2: I'm observing significant smearing on my TLC plates during column chromatography. What's happening and how can I fix it?

A2: Smearing of carboxylic acids on silica gel TLC is a common issue due to the interaction of the acidic proton with the silica stationary phase. This leads to a distribution of the compound between its protonated and deprotonated forms, resulting in poor separation.

To resolve this, add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1% v/v), to your mobile phase.[2] This ensures the carboxylic acid remains in its less polar, protonated form, leading to sharper bands and better separation.[2]

Q3: My compound won't crystallize from any solvent I've tried. What are my options?

A3: When direct recrystallization is challenging, consider an acid-base extraction to first remove neutral or basic impurities.[3][4] This can significantly improve the purity of your compound, making subsequent crystallization more successful.

  • Workflow:

    • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.

    • Extract with a basic aqueous solution (e.g., 5% NaOH or NaHCO3) to deprotonate the carboxylic acid and move it to the aqueous layer.

    • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with dilute HCl until the pH is well below the pKa of the carboxylic acid (typically pH 2-3), causing the purified product to precipitate.

    • Filter the solid or extract it back into an organic solvent, dry, and concentrate. This purified material should be more amenable to recrystallization.

In-Depth Troubleshooting Guides

Challenge 1: Removing Closely-Related Structural Impurities

During the synthesis of 5-Chloroisoquinoline-3-carboxylic acid, isomers or precursors with very similar polarities can co-elute or co-crystallize, making purification difficult.

Underlying Principle: The key is to exploit subtle differences in the physicochemical properties of the desired compound and the impurity.

Troubleshooting Protocol: Optimized Column Chromatography

  • Stationary Phase: Standard silica gel is often the first choice.

  • Mobile Phase Optimization:

    • Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexanes and ethyl acetate.

    • As discussed in the FAQs, add 0.5-1% acetic acid to the eluent to suppress peak tailing.[2]

    • If separation is still poor, consider a different solvent system, such as dichloromethane/methanol, which offers different selectivity.

  • Gradient Elution: Employ a shallow gradient to improve resolution between closely eluting spots.

  • Alternative Sorbents: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase C18 silica for very polar or non-polar impurities, respectively.

Data Presentation: Recommended Solvent Systems for Chromatography

Polarity of ImpurityRecommended Mobile Phase (with 0.5% Acetic Acid)
Less PolarHexane:Ethyl Acetate (e.g., 7:3 progressing to 1:1)
Similar PolarityDichloromethane:Methanol (e.g., 98:2 progressing to 95:5)
More PolarEthyl Acetate:Methanol (e.g., 99:1 progressing to 90:10)
Challenge 2: Thermal Decarboxylation During Purification

Isoquinoline carboxylic acids can be susceptible to decarboxylation at elevated temperatures, especially when heated for prolonged periods in certain solvents.[5][6] This leads to the formation of 5-chloroisoquinoline as a significant impurity.

Underlying Principle: The stability of the carboxyl group is influenced by heat and the chemical environment. The goal is to use purification methods that operate at lower temperatures.

Troubleshooting Protocol: Low-Temperature Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound well at room temperature or with gentle warming, but have significantly lower solubility at 0°C or below.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetone or THF) at room temperature.

    • Slowly add a less polar anti-solvent (e.g., hexanes) until the solution becomes slightly cloudy (the point of saturation).[7]

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

    • Filter the crystals cold and wash with a cold solvent mixture.

Visualization: Decarboxylation Risk Pathway

Crude_Product Crude 5-Chloroisoquinoline- 3-carboxylic acid High_Temp High Temperature (e.g., high boiling point solvent) Crude_Product->High_Temp Heating Low_Temp Low Temperature Purification (e.g., cold recrystallization) Crude_Product->Low_Temp Recommended Path Decarboxylation Decarboxylation High_Temp->Decarboxylation Impurity 5-Chloroisoquinoline (Impurity) Decarboxylation->Impurity Purified_Product Purified Product Low_Temp->Purified_Product

Caption: Minimizing thermal stress during purification.

Challenge 3: Poor Solubility in Common Organic Solvents

The combination of the polar carboxylic acid group and the relatively rigid isoquinoline core can lead to poor solubility in many standard recrystallization and chromatography solvents.

Underlying Principle: Solubility is governed by the "like dissolves like" principle. For compounds with both polar and non-polar characteristics, solvent mixtures or derivatization can be effective.

Troubleshooting Protocol: Acid-Base Manipulation for Purification

This method leverages the acidic nature of the carboxylic acid to dramatically alter its solubility.[8]

  • Dissolution: Suspend the crude 5-Chloroisoquinoline-3-carboxylic acid in water.

  • Basification: Slowly add a dilute aqueous base (e.g., 1M NaOH) dropwise while stirring until the solid completely dissolves. This forms the highly water-soluble sodium salt.

  • Extraction of Impurities: Wash the aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate or ether) to remove any non-acidic, organic-soluble impurities.

  • Reprecipitation: Cool the aqueous solution in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise with vigorous stirring. The purified 5-Chloroisoquinoline-3-carboxylic acid will precipitate out as the pH drops below its pKa.

  • Isolation: Filter the resulting solid, wash with cold water to remove any inorganic salts, and dry under vacuum.

Visualization: Purification Workflow via Acid-Base Extraction

cluster_0 Step 1: Solubilization cluster_1 Step 2: Impurity Removal cluster_2 Step 3: Reprecipitation cluster_3 Step 4: Isolation Crude Crude Product (Insoluble in Water) Add_Base Add aq. NaOH Crude->Add_Base Soluble_Salt Sodium Salt (Water Soluble) Add_Base->Soluble_Salt Wash Wash with Ethyl Acetate Soluble_Salt->Wash Impurity_Removal Neutral/Basic Impurities Removed in Organic Layer Wash->Impurity_Removal Soluble_Salt_Clean Purified Sodium Salt (in Aqueous Layer) Wash->Soluble_Salt_Clean Add_Acid Add aq. HCl Soluble_Salt_Clean->Add_Acid Precipitate Purified Product Precipitates Add_Acid->Precipitate Filter Filter and Dry Precipitate->Filter Final_Product Pure 5-Chloroisoquinoline- 3-carboxylic acid Filter->Final_Product

Caption: Acid-base extraction workflow for purification.

References

  • CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents.
  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis | Organic Letters - ACS Publications. Available at: [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents.
  • Recrystallization and Crystallization - University of California, Irvine. Available at: [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents.
  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available at: [Link]

  • How can I purify carboxylic acid? - ResearchGate. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Column chromatography of carboxylic acids? : r/chemistry - Reddit. Available at: [Link]

  • Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. Available at: [Link]

  • 2-Chloroquinoline-3-carboxylic acid - PMC - NIH. Available at: [Link]

  • Product Class 5: Isoquinolines. Available at: [Link]

  • Preparation method of lornoxicam impurity - Eureka | Patsnap. Available at: [Link]

  • Rapid Paper Chromatography of Carboxylic Acids. - SciSpace. Available at: [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. Available at: [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid - ResearchGate. Available at: [Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters - JNAS. Available at: [Link]

  • Solubility of Organic Compounds. Available at: [Link]

  • Physical Properties: Solubility Classification: - IS MUNI. Available at: [Link]

  • What is the pKa of a protonated carboxylic acid : r/chemhelp - Reddit. Available at: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. Available at: [Link]

  • US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents.
  • Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... | Download Table - ResearchGate. Available at: [Link]

  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Chloroisoquinoline-3-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Chloroisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Chloroisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The content is structured in a question-and-answer format to directly address specific issues, providing both mechanistic insights and actionable protocols.

Core Synthesis Pathway: Hydrolysis of 5-Chloro-3-cyanoisoquinoline

The most common and direct laboratory-scale synthesis of 5-Chloroisoquinoline-3-carboxylic acid involves the hydrolysis of the nitrile precursor, 5-chloro-3-cyanoisoquinoline. This transformation can be achieved under either acidic or basic conditions, with each method presenting a unique set of challenges and side reactions.[1][2][3] This guide will focus primarily on troubleshooting this critical final step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and corrective actions.

Question 1: My final product is contaminated with a significant amount of a less polar, neutral compound. What is it and how can I prevent its formation?

Answer: This common impurity is likely 5-Chloroisoquinoline-3-carboxamide. It is the intermediate in the nitrile hydrolysis pathway, and its presence indicates incomplete reaction.[2][3][4]

Mechanistic Insight: Nitrile hydrolysis proceeds in two stages: first, the nitrile is hydrated to form an amide. Second, the amide is hydrolyzed to the carboxylic acid.[3][4][5] The second step, amide hydrolysis, generally requires more forcing conditions (higher temperatures, longer reaction times, or higher acid/base concentration) than the initial hydration of the nitrile.[2][4] If the reaction conditions are too mild, the reaction can stall at the amide stage.

Preventative Measures & Solutions:

  • Increase Reaction Time and Temperature: The most straightforward solution is to prolong the reflux time and/or increase the reaction temperature to drive the amide hydrolysis to completion.[1][4]

  • Increase Reagent Concentration: Using a more concentrated acid (e.g., concentrated HCl or >70% H₂SO₄) or base (e.g., 20-40% NaOH) can accelerate the second hydrolysis step.

  • Re-subject the Mixture to Harsher Conditions: If you have already isolated the mixture, you can re-subject it to the hydrolysis conditions, preferably with increased temperature and reagent concentration, to convert the remaining amide to the desired carboxylic acid.

Question 2: I'm observing gas evolution during my reaction workup/purification, and my overall yield is low. My analysis shows the presence of 5-chloroisoquinoline. What is happening?

Answer: You are likely observing the decarboxylation of your target molecule, 5-Chloroisoquinoline-3-carboxylic acid, to form 5-chloroisoquinoline and carbon dioxide gas.

Mechanistic Insight: Aromatic carboxylic acids, particularly those with electron-withdrawing groups or heteroatoms that can stabilize an anionic intermediate, can undergo decarboxylation upon heating.[6][7] The nitrogen atom in the isoquinoline ring facilitates this process. Heating the carboxylic acid, especially above its melting point or in a high-boiling point solvent, can trigger the loss of CO₂.[6][7]

Preventative Measures & Solutions:

  • Avoid Excessive Heat: During workup and purification, avoid unnecessarily high temperatures. If you need to remove a high-boiling solvent, use vacuum distillation at the lowest possible temperature.

  • Purification Strategy: Instead of relying on high-temperature distillation for purification, opt for methods like recrystallization from a suitable solvent system or purification via acid-base extraction, which are performed at lower temperatures.[8][9]

Workflow Diagram: Key Side Reactions

The following diagram illustrates the desired reaction pathway from the nitrile precursor and the two major side reactions discussed.

G Nitrile 5-Chloro-3-cyanoisoquinoline Amide 5-Chloroisoquinoline-3-carboxamide (Intermediate/Side Product) Nitrile->Amide Hydration (Fast) Acid 5-Chloroisoquinoline-3-carboxylic acid (Target Product) Amide->Acid Hydrolysis (Slow, Requires Heat) Decarboxylated 5-Chloroisoquinoline (Side Product) Acid->Decarboxylated Decarboxylation (Excessive Heat)

Caption: Key reaction pathways in the synthesis of 5-Chloroisoquinoline-3-carboxylic acid.

Question 3: My final product is difficult to purify by column chromatography and appears to be insoluble in many common organic solvents. What is the best purification strategy?

Answer: Carboxylic acids can be challenging to purify via silica gel chromatography due to their polarity, which often leads to streaking and poor separation. The limited solubility in non-polar organic solvents is also characteristic. The most effective purification method is typically an acid-base extraction.[8][9]

Methodology Rationale: This technique leverages the acidic nature of your product. By treating the crude mixture with an aqueous base (e.g., NaOH or NaHCO₃), the carboxylic acid is deprotonated to form its highly water-soluble sodium salt (sodium 5-chloroisoquinoline-3-carboxylate). Neutral impurities, such as the unreacted amide intermediate or the decarboxylated product, will remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the pure carboxylic acid to precipitate out of the solution.[9]

Protocol: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide (NaOH). Extract the organic layer 2-3 times with the NaOH solution to ensure all the carboxylic acid has been converted to its salt and moved to the aqueous phase.

  • Combine & Wash: Combine all aqueous layers. Wash this combined aqueous phase with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a concentrated acid (e.g., 6M HCl) dropwise with stirring until the pH is strongly acidic (pH 1-2). The pure 5-Chloroisoquinoline-3-carboxylic acid should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Frequently Asked Questions (FAQs)

Q1: Should I use acidic or basic hydrolysis to convert the nitrile?

A1: Both methods are effective, and the choice often depends on the stability of your starting material to the specific conditions.

  • Acidic Hydrolysis (e.g., H₂SO₄/H₂O or conc. HCl): This is a very common and reliable method. The reaction proceeds through protonation of the nitrile, making it more electrophilic for water to attack.[2][5] A key advantage is that the nitrogen atom is ultimately converted to an ammonium salt (NH₄⁺), which is non-nucleophilic and prevents reversal of the final step.[2][4] The final product is the free carboxylic acid.

  • Basic Hydrolysis (e.g., NaOH/H₂O): This method involves direct nucleophilic attack of hydroxide on the nitrile carbon.[2] It often requires harsher conditions than acidic hydrolysis.[2] The initial product is the carboxylate salt, which must be neutralized in a separate acidification step to yield the final product.[3] Ammonia gas is released during the reaction.[3]

Q2: What analytical techniques are recommended to confirm the purity of my final product?

A2: A combination of techniques should be used to confirm both the identity and purity of 5-Chloroisoquinoline-3-carboxylic acid.

Analytical TechniquePurposeKey Observations
¹H NMR Structural Confirmation & PurityLook for the characteristic aromatic proton signals of the isoquinoline core and the absence of signals corresponding to impurities like the amide intermediate or starting nitrile. The carboxylic acid proton may be a broad singlet.
¹³C NMR Structural ConfirmationConfirm the presence of all expected carbon signals, including the carbonyl carbon of the carboxylic acid (typically >160 ppm) and the carbons of the chloro-substituted ring.
LC-MS Purity Assessment & Mass ConfirmationA high-performance liquid chromatography (HPLC) method can quantify the purity and detect trace impurities.[10][11] Mass spectrometry (MS) will confirm the correct molecular weight of the product.[12]
Melting Point Purity IndicationA sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
FT-IR Spectroscopy Functional Group ConfirmationLook for the characteristic broad O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹) and the C=O stretch (approx. 1700 cm⁻¹).

Q3: How should I store 5-Chloroisoquinoline-3-carboxylic acid?

A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and strong bases. As a solid, it is generally stable, but care should be taken to avoid conditions that could promote decarboxylation, such as prolonged storage at elevated temperatures.

References
  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025). JoVE. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. (n.d.). OrgoSolver. Retrieved from [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. (2026). Organic Letters. Retrieved from [Link]

  • Pomeranz–Fritsch reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. (2025). ResearchGate. Retrieved from [Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2018). Google Patents.
  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. (2010). Google Patents.
  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (2024). MDPI. Retrieved from [Link]

  • How can I purify carboxylic acid?. (2013). ResearchGate. Retrieved from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2015). PubMed. Retrieved from [Link]

  • Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. (2020). Google Patents.
  • Decarboxylation of Carboxylic Acids. (2025). YouTube. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Synthesis of 3-chloro-5-amino-isoquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Retrieved from [Link]

  • The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Method of analysis of carboxylic acid by mass spectrometry. (2005). Google Patents.
  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Retrieved from [Link]

  • Purification of carboxylic acids by chemical treatment and distillation. (1973). Google Patents.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). NIH. Retrieved from [Link]

  • Isolation of a Carboxylic acid. (2019). Reddit. Retrieved from [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 5-Chloroisoquinoline-3-carboxylic Acid

Welcome to the technical support center for the synthesis of 5-Chloroisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloroisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this multi-step synthesis. Our goal is to equip you with the knowledge to navigate the potential challenges of this synthesis and optimize your reaction conditions for a successful outcome.

Introduction: Navigating the Synthesis of 5-Chloroisoquinoline-3-carboxylic Acid

5-Chloroisoquinoline-3-carboxylic acid is a valuable building block in medicinal chemistry. Its synthesis, however, can be challenging, often involving a multi-step process with several potential pitfalls. This guide will focus on a plausible and common synthetic route, breaking down each stage to provide targeted advice and troubleshooting.

A likely synthetic pathway to obtain 5-Chloroisoquinoline-3-carboxylic acid involves a three-step process:

  • Step 1: Pomeranz-Fritsch Reaction to form the isoquinoline core.

  • Step 2: Sandmeyer Reaction to introduce the chloro group at the 5-position.

  • Step 3: Hydrolysis of a nitrile or a related precursor to yield the final carboxylic acid.

This guide is structured to address the specific issues you may encounter at each of these critical stages.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Pomeranz-Fritsch Reaction cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A 2-Amino-5-chlorobenzaldehyde C Schiff Base Intermediate A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D 5-Chloroisoquinoline C->D Cyclization (H2SO4 or PPA) E 5-Chloro-3-cyanoisoquinoline D->E Reissert-Henze Reaction (e.g., TMSCN, KCN) F 5-Chloroisoquinoline-3-carboxylic acid E->F Acid or Base Hydrolysis

Caption: A plausible synthetic route to 5-Chloroisoquinoline-3-carboxylic acid.

Troubleshooting Guide: A Step-by-Step Approach

This section addresses specific problems you might encounter during the synthesis. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Step 1: Pomeranz-Fritsch Reaction for 5-Chloroisoquinoline

The Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal.[1]

Question 1: My Pomeranz-Fritsch reaction is giving a very low yield of 5-Chloroisoquinoline. What are the likely causes and how can I improve it?

Answer:

Low yields in the Pomeranz-Fritsch reaction are a common challenge and can be attributed to several factors:

  • Sub-optimal Acid Catalyst and Concentration: The choice and concentration of the acid are critical for successful cyclization. Concentrated sulfuric acid is traditionally used, but other acids like polyphosphoric acid (PPA) can be more effective for certain substrates.[2][3]

    • Solution: If sulfuric acid is yielding poor results, consider using PPA, which is also a strong dehydrating agent. You can also screen different concentrations of sulfuric acid.

  • Reaction Temperature and Time: The cyclization step often requires heating to proceed at a reasonable rate. However, excessive heat or prolonged reaction times can lead to decomposition of the starting material and product.

    • Solution: Carefully monitor the reaction temperature. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Gradually increase the temperature if the reaction is sluggish.

  • Electron-Withdrawing Substituents: The chloro group on the benzaldehyde starting material is electron-withdrawing, which can deactivate the aromatic ring towards electrophilic substitution, making the cyclization step more difficult.

    • Solution: This is an inherent challenge with the chosen starting material. Using a stronger acid catalyst like PPA can help overcome this deactivation.[3]

  • Incomplete Schiff Base Formation: The initial condensation to form the Schiff base intermediate may be incomplete.

    • Solution: Ensure the condensation reaction goes to completion before proceeding with the cyclization. This can be monitored by TLC or by removing the water formed during the reaction using a Dean-Stark apparatus.

Question 2: I am observing the formation of significant side products in my Pomeranz-Fritsch reaction. What are they and how can I minimize them?

Answer:

Side product formation is a common issue. Here are some possibilities:

  • Polymerization/Decomposition: Under strongly acidic and high-temperature conditions, the starting materials and intermediates can polymerize or decompose, leading to a complex mixture of byproducts.

    • Solution: As mentioned, careful control of the reaction temperature and time is crucial. Avoid excessive heating.

  • Alternative Cyclization Pathways: Depending on the substrate, alternative cyclization pathways may be possible, leading to isomeric products.

    • Solution: While less common in this specific case, careful characterization of the product mixture by NMR spectroscopy is important to identify any isomeric impurities.[4]

Step 2: Introduction of the Cyano Group at the 3-Position

A common method to introduce a carboxylic acid group onto a heteroaromatic ring is through the hydrolysis of a nitrile precursor. The Reissert-Henze reaction is a well-established method for the cyanation of isoquinolines at the 1-position, but modifications can be used to target the 3-position. A more direct approach might involve a nucleophilic aromatic substitution if a suitable leaving group is present at the 3-position. However, for this guide, we will focus on the challenges of a direct cyanation approach.

Question 3: I am struggling to introduce the cyano group at the 3-position of 5-chloroisoquinoline. What are the challenges and potential solutions?

Answer:

Direct cyanation of the isoquinoline ring can be challenging due to the electron-deficient nature of the pyridine ring.

  • Low Reactivity of the Isoquinoline Ring: The isoquinoline ring is not highly susceptible to nucleophilic attack by cyanide.

    • Solution: Activation of the isoquinoline ring is necessary. The Reissert-Henze reaction conditions, which involve the formation of an N-acylisoquinolinium salt, can facilitate nucleophilic attack. Alternatively, consider starting with a pre-functionalized isoquinoline, such as a 3-bromo-5-chloroisoquinoline, and perform a cyanation reaction (e.g., using CuCN).

  • Regioselectivity Issues: Cyanation might occur at other positions, particularly the 1-position.

    • Solution: The regioselectivity of the cyanation reaction can be influenced by the reaction conditions and the specific reagents used. Careful optimization and thorough characterization of the product are essential.

Step 3: Hydrolysis of 5-Chloro-3-cyanoisoquinoline

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6]

Question 4: The hydrolysis of my 5-Chloro-3-cyanoisoquinoline is incomplete or leads to decomposition. How can I optimize this step?

Answer:

Incomplete hydrolysis and decomposition are common hurdles in this final step.

  • Incomplete Hydrolysis: Aromatic nitriles can be resistant to hydrolysis due to the stability of the C-CN bond.

    • Solution: Strong reaction conditions are typically required. For acidic hydrolysis, heating under reflux with a strong acid like concentrated hydrochloric acid or sulfuric acid is common.[6] For basic hydrolysis, refluxing with a concentrated solution of sodium or potassium hydroxide is effective.

  • Decomposition of the Product: The desired carboxylic acid may be unstable under the harsh hydrolysis conditions, leading to decarboxylation or other decomposition pathways.

    • Solution: Monitor the reaction closely by TLC to determine the optimal reaction time. Once the starting material is consumed, promptly work up the reaction to avoid prolonged exposure to harsh conditions.

  • Formation of Amide Intermediate: The hydrolysis proceeds through an amide intermediate. If the reaction is not allowed to go to completion, the isolated product may be a mixture of the carboxylic acid and the corresponding amide.

    • Solution: Ensure the reaction is heated for a sufficient amount of time to drive the hydrolysis to completion.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take during this synthesis?

A1: This synthesis involves several hazardous reagents and conditions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be particularly cautious when handling concentrated acids and cyanides.

Q2: What analytical techniques are recommended for monitoring the progress of the reactions and characterizing the products?

A2:

  • Thin Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of each reaction step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the intermediates and the final product.[4][7]

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the nitrile and carboxylic acid groups.

Q3: How can I purify the final 5-Chloroisoquinoline-3-carboxylic acid?

A3: The final product is a solid and can typically be purified by recrystallization.[8] The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallizing carboxylic acids include ethanol, water, or a mixture of the two.

Q4: Are there alternative synthetic routes to 5-Chloroisoquinoline-3-carboxylic acid?

A4: Yes, several other synthetic strategies could be employed. For example, one could start with a pre-functionalized benzene derivative and build the pyridine ring onto it. Another approach could involve the oxidation of a 3-methyl-5-chloroisoquinoline. The choice of route will depend on the availability of starting materials and the specific requirements of your research.

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific experimental setup and scale.

Protocol 1: Synthesis of 5-Chloroisoquinoline (Pomeranz-Fritsch Reaction)
  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 2-amino-5-chlorobenzaldehyde and aminoacetaldehyde diethyl acetal in a suitable solvent such as toluene. Add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid). Reflux the mixture until the theoretical amount of water has been collected.

  • Cyclization: Cool the reaction mixture and remove the solvent under reduced pressure. To the crude Schiff base, slowly and carefully add polyphosphoric acid (PPA) with stirring. Heat the mixture to 80-100 °C and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a strong base (e.g., concentrated NaOH solution) while cooling in an ice bath. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-chloroisoquinoline can be purified by column chromatography or recrystallization.[9]

Protocol 2: Synthesis of 5-Chloro-3-cyanoisoquinoline

This protocol is a general representation and may require significant optimization.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-chloroisoquinoline in a suitable dry solvent (e.g., acetonitrile).

  • Cyanation: Add a cyanide source (e.g., trimethylsilyl cyanide or potassium cyanide) and an activating agent (e.g., an acyl chloride) to the solution. The reaction may require heating.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction carefully. After an appropriate workup, the crude product can be purified by column chromatography.

Protocol 3: Hydrolysis of 5-Chloro-3-cyanoisoquinoline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-chloro-3-cyanoisoquinoline in an excess of a strong acid solution (e.g., 6M HCl).

  • Hydrolysis: Heat the mixture to reflux and maintain the temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature. The carboxylic acid product may precipitate out of the solution. If not, carefully neutralize the solution to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude 5-chloroisoquinoline-3-carboxylic acid can be further purified by recrystallization.[8]

Data Presentation: Expected Yields and Purity

The following table provides a general expectation for yields and purity at each stage of the synthesis. These values are highly dependent on the optimization of the reaction conditions.

StepProductExpected Yield (%)Expected Purity (%)
15-Chloroisoquinoline30-60>95 (after purification)
25-Chloro-3-cyanoisoquinoline40-70>95 (after purification)
35-Chloroisoquinoline-3-carboxylic acid70-90>98 (after purification)

Troubleshooting Workflow

Troubleshooting_Workflow cluster_1 Troubleshooting Step 1 cluster_2 Troubleshooting Step 2 cluster_3 Troubleshooting Step 3 start Low Yield or Impure Product step1 Step 1: Pomeranz-Fritsch start->step1 step2 Step 2: Cyanation start->step2 step3 Step 3: Hydrolysis start->step3 p1_q1 Low Yield? step1->p1_q1 p1_q2 Side Products? step1->p1_q2 p2_q1 No Reaction? step2->p2_q1 p2_q2 Wrong Isomer? step2->p2_q2 p3_q1 Incomplete Reaction? step3->p3_q1 p3_q2 Decomposition? step3->p3_q2 p1_a1 Optimize acid (try PPA) Control temperature Ensure complete Schiff base formation p1_q1->p1_a1 Yes p1_a2 Lower reaction temperature Reduce reaction time p1_q2->p1_a2 Yes p2_a1 Activate isoquinoline ring (e.g., Reissert-Henze) Consider alternative route p2_q1->p2_a1 Yes p2_a2 Optimize cyanation reagent and conditions p2_q2->p2_a2 Yes p3_a1 Use stronger acid/base Increase reaction time/temperature p3_q1->p3_a1 Yes p3_a2 Monitor reaction closely Prompt work-up p3_q2->p3_a2 Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Isoquinoline. (n.d.). Scanned with CamScanner.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Purification of isoquinoline. (1989, June 15). Google Patents.
  • Deng-Kui, L., Qun, C., Rong-Rong, Z., Yan-Dong, W., & et. al. (2017).
  • Saleh, M. Y. (2023, March 26). Synthesis of heterocyclic compounds by cyclization of Schiff bases prepared from capric acid hydrazide and study of biological activity. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pomeranz–Fritsch reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. (2022, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Zhu, Y.-F., Geng, X.-L., Guan, Y.-H., Teng, W., & Fan, X. (2017). Poly(phosphoric acid) (PPA)
  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Smith, C. R., & Knowles, R. R. (2012). A Versatile Synthesis of Substituted Isoquinolines. Organic letters, 14(23), 6032–6035.
  • Di Bari, L., Pescitelli, G., & Salvadori, P. (2012). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of organic chemistry, 77(17), 7463–7473.
  • Fekete, M., Bálint, M., & Kotschy, A. (2011).
  • Chowdhury, S., & Zare, R. N. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Physical Chemistry A, 121(40), 7689–7696.
  • Abás, S., Marín, A., & Gil, M. J. (2011). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. Beilstein journal of organic chemistry, 7, 1374–1380.
  • High-yield synthesis method of 5-iodoisoquinoline compounds. (2021, February 2). Google Patents.
  • Zengin, G., Ceylan, R., & Mahomoodally, M. F. (2022).
  • Gołębiowski, D., Giebułtowicz, J., & Wroczyński, P. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European journal of medicinal chemistry, 157, 1039–1053.
  • Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. (n.d.). OrgoSolver. Retrieved January 20, 2026, from [Link]

  • Pomeranz-Fritsch Reaction. (2022, December 28). Organic Chemistry Reaction. Retrieved January 20, 2026, from [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (2021, September 1). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved January 20, 2026, from [Link]

  • Acid Induced Hydrolysis of Nitriles. (n.d.). AK Lectures. Retrieved January 20, 2026, from [Link]

  • Al-Masoudi, W. A. (2023). Synthesis and Characterization of New Bis-Schiff Bases Linked to Various Imide Cycles. Egyptian Journal of Chemistry, 66(2), 241-249.
  • Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Ladraa, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta crystallographica. Section E, Structure reports online, 66(Pt 3), o693.
  • Bobay, B. G., Bove, E., & Gabrielson, J. P. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical research, 40(11), 2735–2750.
  • Process for hydrolysis of nitriles. (1975, November 18). Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 5-Chloroisoquinoline-3-carboxylic acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility challenges encountered with 5-Chloroisoquinoline-3-carboxylic acid. B...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility challenges encountered with 5-Chloroisoquinoline-3-carboxylic acid. By understanding the physicochemical properties of this compound and employing systematic strategies, you can overcome dissolution issues and ensure the integrity of your experiments.

The Challenge: Understanding the Intrinsic Properties of 5-Chloroisoquinoline-3-carboxylic acid

5-Chloroisoquinoline-3-carboxylic acid possesses a chemical structure that inherently contributes to its poor solubility. Key features include a carboxylic acid group and a basic isoquinoline nitrogen atom. This combination can result in a zwitterionic form at neutral pH, leading to strong intermolecular interactions and reduced solubility in common aqueous and organic solvents.[1] The first step in effective troubleshooting is recognizing that a one-size-fits-all solvent approach is unlikely to succeed.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 5-Chloroisoquinoline-3-carboxylic acid is insoluble in standard aqueous buffers like PBS at pH 7.4. What's the chemical basis for this, and how can I achieve dissolution?

A1: The Causality - pH-Dependent Ionization

The poor aqueous solubility at neutral pH is a classic indicator of a compound existing in a less soluble zwitterionic or non-ionized state. The solubility of ionizable compounds like 5-Chloroisoquinoline-3-carboxylic acid is highly dependent on the pH of the medium.[2] By adjusting the pH, you can shift the equilibrium towards the more soluble ionized forms (either the protonated cation or the deprotonated anion).

Step-by-Step Protocol for pH-Mediated Dissolution:

  • Acidification to Form the Cationic Salt:

    • Prepare a dilute acidic solution, such as 0.1 M hydrochloric acid (HCl). .

    • Gradually add the 5-Chloroisoquinoline-3-carboxylic acid powder to the acidic solution while stirring or sonicating.

    • In this acidic environment, the basic isoquinoline nitrogen will be protonated, forming a more polar and soluble hydrochloride salt.

    • Once dissolved, the pH can be carefully adjusted towards the desired experimental pH using a suitable base (e.g., NaOH). Caution: The compound may precipitate if the pH approaches its isoelectric point.

  • Alkalinization to Form the Anionic Salt:

    • Prepare a dilute basic solution, such as 0.1 M sodium hydroxide (NaOH).

    • Add the compound to the basic solution with agitation.

    • The carboxylic acid group will be deprotonated, forming a soluble carboxylate salt.[3][4]

    • After dissolution, the pH can be adjusted downwards with an appropriate acid (e.g., HCl). Monitor for any signs of precipitation.

Visual Workflow for pH Adjustment:

Caption: Decision tree for pH-based solubilization of 5-Chloroisoquinoline-3-carboxylic acid.

Q2: I need to dissolve 5-Chloroisoquinoline-3-carboxylic acid in an organic solvent for a chemical reaction, but it's not dissolving well. What are my best options?

A2: Leveraging Polarity and Co-solvents

The presence of both a polar carboxylic acid and a heterocyclic ring system dictates the need for polar organic solvents. Non-polar solvents like hexane or toluene are unlikely to be effective.

Recommended Organic Solvents:

SolventTypeRationale
Dimethyl Sulfoxide (DMSO)Polar AproticExcellent solubilizing power for a wide range of compounds.[5]
Dimethylformamide (DMF)Polar AproticA common alternative to DMSO in organic synthesis.
Methanol or EthanolPolar ProticCan engage in hydrogen bonding with the carboxylic acid and nitrogen atom.

Co-solvent Strategy for Biological Assays:

For in vitro biological assays where high concentrations of organic solvents can be cytotoxic, a co-solvent approach is standard practice.[6][7]

Experimental Protocol for Co-solvent Use:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Ensure complete dissolution by vortexing or brief sonication.

  • For your experiment, perform serial dilutions of the DMSO stock directly into your aqueous assay buffer.

  • It is crucial to maintain a final DMSO concentration that is non-toxic to your cells, typically ≤ 0.5-1%.[6]

  • Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: After dissolving the compound, it precipitates out of solution over time or upon dilution. How can I improve the long-term stability of my stock solution?

A3: Mitigating Supersaturation and Aggregation

Precipitation upon standing or dilution is often a sign of a supersaturated and unstable solution. This can occur if the initial dissolution was forced (e.g., with heat) or if the dilution into an aqueous buffer creates an environment where the compound is no longer soluble.

Strategies for Enhancing Solution Stability:

  • Filtration: After initial dissolution, filter the stock solution through a 0.22 µm syringe filter. This removes any microscopic particulate matter that can act as nucleation sites for precipitation.

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes that enhance aqueous solubility and stability.[8][9][10][11][12] Hydroxypropyl-β-cyclodextrin is a common and effective choice.[12]

    • Surfactants: Surfactants, such as Tween® 80 or Pluronic® F-68, can form micelles that entrap hydrophobic compounds, increasing their apparent solubility in aqueous media.[13][14][15][16][17][18] This is particularly useful for in vivo formulations.

Logical Flowchart for Stabilizing a Solution:

G start Precipitation Observed check_conc Is the solution supersaturated? start->check_conc reduce_conc Lower the concentration check_conc->reduce_conc Yes add_excipient Consider adding a solubilizing excipient check_conc->add_excipient No filter Filter the solution (0.22 µm) reduce_conc->filter cyclodextrin Use Cyclodextrins add_excipient->cyclodextrin surfactant Use Surfactants add_excipient->surfactant cyclodextrin->filter surfactant->filter end Stable Solution filter->end

Caption: Troubleshooting workflow for solution instability.

References

  • Wu, Y., Wang, Y., & Li, Y. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2097-2116. Available from: [Link]

  • Reddit. (2023). carboxylic acid solubility + TLC. r/chemhelp. Available from: [Link]

  • Reddit. (2022). Reaction intermediate being poorly soluble - any workarounds? r/Chempros. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 15(11), 1345. Available from: [Link]

  • Popescu, I., & Dima, S. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(3), 325. Available from: [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–883. Available from: [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Available from: [Link]

  • Solomon, S. D., & Rutkowsky, S. A. (2010). Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector. Journal of Chemical Education, 87(4), 398. Available from: [Link]

  • ResearchGate. (2022). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]

  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available from: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

  • Kim, H. J., Lee, J. Y., & Kim, J. H. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(11), 1545–1552. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available from: [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Available from: [Link]

  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Kiani, M., & Hosseini, S. M. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available from: [Link]

  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • ACS Omega. Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. Available from: [Link]

  • National Center for Biotechnology Information. Quinoline-3-carboxylic acid. PubChem Compound Database. Available from: [Link]

  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available from: [Link]

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]

  • Scholars Research Library. Impact of Surfactants on Drug Release during Dissolution Testing. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. Available from: [Link]

  • University of Calgary. Solubility of Organic Compounds. Available from: [Link]

  • ResearchGate. Solubility of Various Carboxylic Acids and Corresponding Sodium Salts.... Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 5-Chloroisoquinoline-3-carboxylic Acid

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Chloroisoquinoline-3-carboxylic acid. This document provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Chloroisoquinoline-3-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question: My crude product is a dark, oily solid instead of a powder. How should I proceed?

Answer: An oily or tarry crude product typically indicates the presence of significant impurities that depress the melting point of the mixture or residual high-boiling solvents.

  • Causality: This state is often caused by by-products from the synthesis, which may be colored and have low melting points.[1] Incomplete removal of reaction solvents like DMF or DMSO can also lead to an oily consistency.

  • Recommended Action: Do not attempt direct recrystallization. The impurities will likely "oil out" with your product, preventing crystal formation. The most robust first step is an acid-base extraction. This technique is highly effective for separating carboxylic acids from neutral or basic impurities that are often the cause of the oily texture.[2][3] The process involves dissolving the crude material in an organic solvent and a basic aqueous solution, which selectively converts your desired acid into a water-soluble salt, leaving many organic impurities behind.[4]

Question: I performed a recrystallization, but my product purity is still below 95% by HPLC. What could have gone wrong?

Answer: Low purity after a single recrystallization is a common issue and can usually be attributed to one of three factors: solvent choice, cooling rate, or the nature of the impurity.

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] If the compound is too soluble in the cold solvent, you will have poor recovery. If it is not soluble enough when hot, you may use an excessive volume of solvent, which also suppresses yield. Refer to the solubility table in Section 4 to optimize your solvent choice.

  • Cooling Rate Was Too Fast: Rapid cooling (e.g., crashing the solution in an ice bath) leads to the formation of small, impure crystals that can trap impurities within their lattice. A slow, controlled cooling process—allowing the flask to cool to room temperature first, then moving it to a 0-4 °C refrigerator—is crucial for forming large, pure crystals.[6]

  • Co-crystallizing Impurity: If an impurity has a very similar structure and polarity to 5-Chloroisoquinoline-3-carboxylic acid, it may co-crystallize. In this scenario, a secondary purification method is necessary. Performing an acid-base extraction before recrystallization will remove non-acidic impurities.[7] If the impurity is also an acid, column chromatography may be required.[8]

Question: My TLC plate shows multiple spots. How can I identify the major impurities?

Answer: Thin-Layer Chromatography (TLC) is an excellent first step for qualitative analysis. To identify impurities, you can use co-spotting techniques and adjust your mobile phase.

  • Co-spotting: Spot your crude mixture in one lane, your purified product in another, and a mix of the two (a "co-spot") in a third lane. If you have access to the starting materials used in the synthesis, spot them in separate lanes as well. This will help you identify if unreacted starting material is a major impurity.

  • Mobile Phase Polarity: Carboxylic acids can "streak" on silica gel TLC plates. Adding a small amount (0.5-1%) of acetic or formic acid to your eluent (e.g., ethyl acetate/hexane) will suppress the deprotonation of your carboxylic acid on the silica surface, resulting in sharper, more defined spots.[8] Different spots correspond to compounds of different polarities; impurities that are significantly less polar (higher Rf) or more polar (lower Rf) than your product can often be removed by recrystallization or acid-base extraction, respectively.

Question: My yield is very low after purification. How can I improve it?

Answer: Poor recovery is often a trade-off for high purity. However, significant losses can be minimized by optimizing your technique.

  • During Acid-Base Extraction: Ensure you have fully re-acidified the aqueous layer to precipitate all of your product. Check the pH with litmus or pH paper to ensure it is acidic (pH < 4).[9] When extracting the product back into an organic layer after acidification, perform multiple extractions (e.g., 3x with a smaller volume of solvent) rather than one large extraction to maximize recovery.[2]

  • During Recrystallization: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Using an excess of solvent is a very common cause of low yield.[5] After cooling and filtering, wash the collected crystals with a small amount of ice-cold solvent to remove surface impurities without re-dissolving a significant amount of the product.

Question: The final product has a persistent yellow or brown color. How can I decolorize it?

Answer: Color is typically due to highly conjugated, colored by-products. These are often present in trace amounts but are highly visible.

  • Activated Charcoal (Carbon) Treatment: This is the most common method for removing colored impurities. Add a very small amount of activated charcoal (1-2% of your compound's weight) to the hot solution during recrystallization, just before filtering. Let it swirl for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

  • Hot Filtration: You must perform a hot filtration to remove the charcoal while the solution is still hot. If the solution cools, your product will crystallize prematurely along with the charcoal. Use a pre-heated funnel and fluted filter paper for this step.

Section 2: Frequently Asked Questions (FAQs)

1. What are the most common impurities in crude 5-Chloroisoquinoline-3-carboxylic acid? Common impurities typically arise from the synthetic route used.[10] These can include unreacted starting materials (e.g., 2-amino-4-chlorobenzaldehyde derivatives), reagents, and side-products from incomplete cyclization or over-oxidation.[11] Without knowing the exact synthesis, a general classification includes neutral organic residues, related acidic by-products, and inorganic salts from workup procedures.

2. What is the best general-purpose method for purifying this compound? A two-stage approach is highly recommended for achieving >99% purity.

  • Stage 1: Acid-Base Extraction. This is an exceptionally powerful technique for separating carboxylic acids from neutral and basic impurities.[4][6]

  • Stage 2: Recrystallization. Following the acid-base extraction, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) will remove any remaining impurities that are structurally similar.[5]

3. How can I assess the purity of my final product? A combination of methods should be used to confirm purity.[12]

  • Melting Point: A sharp melting point range (within 1-2 °C) that matches the literature value is a strong indicator of purity. Impurities will typically cause the melting point to be depressed and broaden.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[] A single sharp peak indicates high purity. TLC can be used for rapid qualitative checks.[14]

  • Spectroscopy: Nuclear Magnetic Resonance (¹H NMR) spectroscopy can identify the presence of impurities with distinct proton signals. Infrared (IR) spectroscopy can confirm the presence of the key carboxylic acid functional group.

4. What are the optimal storage conditions for the purified compound? To ensure long-term stability, 5-Chloroisoquinoline-3-carboxylic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light.[15][16] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation.

5. What are the key safety precautions when handling this compound and its purification solvents? Always consult the Safety Data Sheet (SDS) before starting work.[17][18]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15]

  • Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.[19] Avoid contact with skin and eyes. Causes serious eye irritation.[17]

  • Solvents: The organic solvents used in extraction and recrystallization (e.g., diethyl ether, ethyl acetate, toluene) are flammable and should be handled in a fume hood away from ignition sources.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude 5-Chloroisoquinoline-3-carboxylic acid (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or diethyl ether, approx. 20 mL per gram of crude material) in a separatory funnel.

  • Basification & Extraction: Add 1 M sodium hydroxide (NaOH) or 1 M sodium bicarbonate (NaHCO₃) solution (approx. 15 mL per gram).[9] Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate. The deprotonated product, sodium 5-chloroisoquinoline-3-carboxylate, will be in the upper aqueous layer, while neutral and basic impurities will remain in the lower organic layer.[2]

  • Isolate Layers: Drain the lower organic layer and set it aside. Collect the aqueous layer in a clean Erlenmeyer flask.

  • Re-extraction (Optional but Recommended): Add a fresh portion of the basic solution to the organic layer in the separatory funnel, shake, and combine this second aqueous extract with the first to maximize recovery.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 5 M HCl dropwise while stirring until the solution becomes strongly acidic (pH < 4, check with pH paper). The pure 5-Chloroisoquinoline-3-carboxylic acid will precipitate as a solid.[6]

  • Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol is ideal as a final polishing step after acid-base extraction.

  • Solvent Selection: Choose a suitable solvent or solvent pair from the table in Section 4. A mixture like ethanol/water or toluene is often effective.

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture gently (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.

  • Co-solvent Addition (if using a pair): If using a solvent pair, slowly add the "anti-solvent" (e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate and make the solution clear again.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent.

  • Drying: Dry the final, pure crystals under vacuum.

Section 4: Data & Visualizations

Data Presentation

Table 1: Qualitative Solubility of 5-Chloroisoquinoline-3-carboxylic Acid in Common Solvents

This table provides a general guide for selecting solvents for reactions, extractions, and recrystallization. Solubility can be affected by purity.[20]

SolventSolubility at 25 °CSolubility at Boiling PointNotes
WaterInsolubleSlightly SolubleGood anti-solvent for recrystallization with a polar organic solvent.
1 M HClInsolubleInsolubleThe carboxylic acid is not basic enough to dissolve in acid.
1 M NaOHSolubleSolubleForms the highly soluble sodium carboxylate salt.[4]
MethanolSlightly SolubleSolublePotential recrystallization solvent.
EthanolSlightly SolubleSolubleGood recrystallization solvent, often paired with water.[21]
AcetoneSolubleVery SolubleMay be too good a solvent for effective recrystallization unless paired.
Ethyl AcetateSlightly SolubleSolubleGood solvent for extraction and potential for recrystallization.
DichloromethaneSlightly SolubleSolubleUseful for extraction.
TolueneSparingly SolubleSolubleExcellent choice for recrystallization; low solubility when cold.
HexaneInsolubleInsolubleUseful as an anti-solvent or for washing non-polar impurities.
Experimental Workflow Visualization

The following diagram illustrates the logical flow of a comprehensive purification strategy combining acid-base extraction with recrystallization.

PurificationWorkflow cluster_start Initial State cluster_extraction Step 1: Acid-Base Extraction cluster_recrystallization Step 2: Recrystallization cluster_end Final State Crude Crude Oily Product (Target + Impurities) Dissolve Dissolve in EtOAc & 1M NaOH Crude->Dissolve Process Start Separate Separate Layers Dissolve->Separate Organic Organic Layer (Neutral/Basic Impurities) Separate->Organic Discard Aqueous Aqueous Layer (Sodium Salt of Product) Separate->Aqueous Collect Acidify Acidify with HCl (pH < 4) Aqueous->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter1 Vacuum Filter & Wash Precipitate->Filter1 SemiPure Semi-Pure Solid Filter1->SemiPure HotDissolve Dissolve in Hot Ethanol/Water SemiPure->HotDissolve Final Polish Cool Slow Cool, then Chill HotDissolve->Cool Crystals Crystals Form Cool->Crystals Filter2 Vacuum Filter & Wash Crystals->Filter2 Pure Pure Crystalline Product (>99% Purity) Filter2->Pure Process End

Caption: Purification workflow for 5-Chloroisoquinoline-3-carboxylic acid.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Coriolis Pharma. (n.d.). Stability Studies. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • ResearchGate. (2002). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. [Link]

  • Reddit. (2020). chromatography of carboxylic acid derivatives of aminoacids?[Link]

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Beilstein-Institut. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

Sources

Optimization

managing reaction exotherms in 5-Chloroisoquinoline-3-carboxylic acid synthesis

<Technical Support Center: Managing Reaction Exotherms in 5-Chloroisoquinoline-3-carboxylic Acid Synthesis > Welcome to the Technical Support Center for the synthesis of 5-Chloroisoquinoline-3-carboxylic acid. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Managing Reaction Exotherms in 5-Chloroisoquinoline-3-carboxylic Acid Synthesis >

Welcome to the Technical Support Center for the synthesis of 5-Chloroisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the management of reaction exotherms during this specific synthesis. Our goal is to equip you with the knowledge to ensure process safety, maximize yield, and maintain product quality.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about the thermal risks associated with the synthesis of quinoline and isoquinoline derivatives.

Q1: Why is managing exotherms a critical concern in the synthesis of 5-Chloroisoquinoline-3-carboxylic acid?

A1: The synthesis of quinoline and isoquinoline derivatives often involves strongly acidic conditions and condensation reactions that can be highly exothermic.[1][2] Specifically, classic methods like the Doebner-von Miller or Pomeranz-Fritsch reactions, which are foundational to these syntheses, are known to be vigorous and can lead to thermal runaway if not properly controlled.[1][3] A thermal runaway occurs when the heat generated by the reaction surpasses the cooling system's capacity to remove it, leading to a rapid increase in temperature and pressure. This can result in side reactions, product degradation, and, most importantly, a significant safety hazard.[4]

Q2: Which steps in a typical synthesis of a substituted isoquinoline-3-carboxylic acid are most likely to be exothermic?

A2: While the specific route to 5-Chloroisoquinoline-3-carboxylic acid can vary, the key exothermic events typically occur during:

  • Acid-catalyzed cyclization: The ring-closing step to form the isoquinoline core is often highly exothermic.[5][6] Reactions like the Pomeranz-Fritsch synthesis use strong acids (e.g., concentrated sulfuric acid) and elevated temperatures, which drive the reaction but also contribute to a large heat release.[7][8]

  • Initial condensation/addition: The initial reaction between the aniline or benzaldehyde precursor and the other reactant can also be exothermic.[6][9] For instance, in the Doebner-von Miller reaction, the Michael addition of an aniline to an α,β-unsaturated carbonyl compound initiates the process and can generate significant heat.[10] Slow, controlled addition of one reagent to another is crucial at this stage.[11]

Q3: What are the primary consequences of poor exotherm management?

A3: The consequences range from reduced process efficiency to severe safety incidents:

  • Reduced Yield and Purity: Excessive temperatures can promote the formation of byproducts and tar, making product isolation difficult and lowering the overall yield.[11]

  • Product Degradation: The target molecule, 5-Chloroisoquinoline-3-carboxylic acid, or its precursors, may be thermally sensitive and degrade at elevated temperatures.

  • Safety Hazards: The most critical consequence is the risk of a thermal runaway, which can lead to reactor over-pressurization, loss of containment, and potential explosions.[4]

  • Batch Failure: An uncontrolled exotherm can lead to the complete loss of a synthetic batch, resulting in significant time and resource expenditure.

Q4: What is the role of calorimetry in managing these exotherms?

A4: Reaction calorimetry is an essential tool for understanding and controlling reaction exotherms. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) provide critical data on:

  • Heat of Reaction (ΔHrxn): The total amount of heat released.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat is removed from the system.[12]

  • Heat Release Rate: How quickly the heat is generated over time. This data allows chemists and engineers to design appropriate cooling systems, determine safe reagent addition rates, and establish critical safety parameters before scaling up the reaction.[2][12]

Part 2: Troubleshooting Guide for Exotherm-Related Issues

This section provides a structured approach to troubleshooting specific problems you might encounter during the synthesis.

Issue 1: Rapid and Uncontrolled Temperature Increase During Reagent Addition

A sudden temperature spike that exceeds the set point is a clear sign that heat generation is outpacing heat removal.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the feed of the limiting reagent.[4]

  • Engage Maximum Cooling: Ensure your cooling system is operating at full capacity.[3]

  • Prepare for Emergency Quenching: Have a pre-determined quenching agent ready to stop the reaction if the temperature continues to climb.

Root Cause Analysis and Corrective Actions:

Potential Cause Explanation Recommended Solution
Reagent Addition Rate Too Fast The most common cause. The rate of the exothermic reaction is directly proportional to the rate of reagent addition. Adding reagent too quickly generates heat faster than the reactor's cooling system can dissipate it.[3][11]1. Reduce the addition rate. Use a syringe pump or a dosing pump for precise, slow addition. 2. Perform a calorimetry study to determine the maximum safe addition rate for your reactor setup.[12] 3. Implement a semi-batch process where the reagent is added portion-wise, allowing the system to return to the set temperature between additions.[2]
Inadequate Cooling Capacity The reactor's cooling system may be insufficient for the scale and exothermicity of the reaction. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[2][13]1. Verify cooling system performance: Check coolant flow rate and temperature. Ensure there are no blockages. 2. Use a more efficient cooling bath: Consider a cryostat for sub-ambient temperature control. 3. For scale-up, re-evaluate the reactor design. A jacketed reactor with a higher heat transfer coefficient may be necessary.[14]
Incorrect Reactant Concentration Using more concentrated reagents than specified in the protocol will lead to a more vigorous and faster reaction, generating heat more rapidly.1. Double-check all reactant concentrations before starting the reaction. 2. Consider using a more dilute solution for the added reagent to better moderate the reaction rate.
Poor Mixing / Agitation Inadequate stirring can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk solution. This can then trigger a runaway reaction in the entire vessel.1. Increase the stirring rate. 2. Ensure the impeller is appropriately sized and positioned for the reactor geometry. 3. Use a reactor with baffles to improve mixing efficiency and prevent vortex formation.
Issue 2: Formation of Tar and Dark Polymeric Byproducts

This is often a symptom of localized overheating or prolonged exposure to high temperatures, which can catalyze polymerization of reactants or intermediates.[11]

Troubleshooting Workflow:

G start Tar Formation Observed q1 Was there a noticeable temperature spike? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No cause1 Likely due to bulk overheating. Review 'Issue 1' solutions: - Slow reagent addition - Improve cooling a1_yes->cause1 q2 Is agitation vigorous and uniform? a1_no->q2 end Implement corrective actions and monitor reaction closely. cause1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the acid catalyst added too quickly or is it too concentrated? a2_yes->q3 cause2 Localized 'hot spots' are likely. - Increase stirring speed - Check impeller/baffle configuration a2_no->cause2 cause2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No cause3 Acid-catalyzed polymerization is a known side reaction. - Add acid catalyst slowly to a cooled solution. - Consider a milder acid catalyst. a3_yes->cause3 a3_no->end cause3->end

Caption: Troubleshooting workflow for tar formation.

Issue 3: Difficulty Maintaining a Stable Reaction Temperature

Even without a runaway, fluctuations in temperature can negatively impact selectivity and yield.

Potential Cause Explanation Recommended Solution
"On/Off" Cooling Control Simple thermostat-based cooling (e.g., an ice bath that is manually replenished) can lead to temperature cycling.1. Use a circulating chiller/heater (cryostat) for precise and continuous temperature control.[15] 2. For larger scales, utilize a jacketed reactor with a temperature control unit that can both heat and cool.[14]
Delayed Reaction Initiation If there is an induction period, reactants can accumulate. When the reaction finally starts, it can proceed very rapidly, overwhelming the cooling system. This is a particularly high risk during scale-up.[2]1. Ensure all reagents and catalysts are active. 2. Add a small amount of the reagent first and wait to see a slight exotherm, confirming the reaction has initiated, before proceeding with the rest of the addition.
Phase Changes Boiling of a low-boiling point solvent or precipitation of a solid can alter the heat transfer characteristics of the reaction mixture.1. Choose a solvent with a higher boiling point to provide a wider operating temperature window. 2. If precipitation occurs, ensure agitation is sufficient to keep the solid suspended and prevent it from insulating the reactor walls.

Part 3: Experimental Protocols and Data

Protocol: Controlled Addition for Exothermic Cyclization

This protocol provides a general framework for the acid-catalyzed cyclization step, emphasizing safety and control. This is a representative protocol and must be adapted based on your specific synthesis route and calorimetry data.

  • Reactor Setup:

    • Equip a jacketed glass reactor with an overhead stirrer, a thermocouple to monitor the internal temperature, a condenser, and a programmable dosing pump.

    • Connect the reactor jacket to a circulating thermostat capable of maintaining the desired temperature (e.g., 0 °C).[15]

  • Initial Charge:

    • Charge the reactor with the precursor intermediate (e.g., the Schiff base from a Pomeranz-Fritsch reaction) dissolved in an appropriate high-boiling point solvent.

    • Begin stirring and cool the reactor contents to the set point (e.g., 0 °C).

  • Catalyst Addition:

    • Prepare a solution of the acid catalyst (e.g., concentrated sulfuric acid).[6]

    • Using the dosing pump, add the acid catalyst subsurface at a slow, pre-determined rate. The rate should be calculated based on calorimetry data to ensure the temperature does not rise more than 2-3 °C above the set point.

  • Reaction and Monitoring:

    • After the addition is complete, maintain the reaction at the set temperature or slowly warm to a higher temperature as required by the specific procedure.

    • Continuously monitor the internal temperature. Any deviation should be investigated immediately.

    • Monitor reaction progress by a suitable analytical technique (e.g., TLC, HPLC).[11]

  • Work-up:

    • Once the reaction is complete, cool the mixture to a safe temperature before proceeding with the quench.

    • Carefully and slowly pour the reaction mixture onto crushed ice or into a cooled, stirred basic solution to neutralize the acid. This quenching step is also highly exothermic and requires adequate cooling.

Data Presentation: Thermal Hazard Parameters

The following table summarizes hypothetical, yet realistic, thermal parameters for a representative isoquinoline synthesis. Actual values must be determined experimentally for your specific process.

Parameter Value Significance & Implication
Heat of Reaction (ΔHrxn) -150 kJ/molA significant amount of heat will be released. The cooling system must be designed to handle this total heat load over the course of the addition.
Adiabatic Temperature Rise (ΔTad) 120 °CIn a worst-case scenario (complete loss of cooling), the temperature could rise by 120 °C. This highlights the critical need for reliable cooling and a quench plan.[12]
Onset of Decomposition (Tonset) 180 °CThe temperature at which the reaction mixture begins to decompose, potentially generating non-condensable gases and leading to a rapid pressure increase. The maximum allowable reaction temperature must be kept well below this value.
Maximum Temperature for Synthetic Reaction (MTSR) 160 °CThe highest temperature at which the reaction can be safely run without significant decomposition. This should be your absolute upper temperature limit.[5]
Visualization: Workflow for Safe Scale-Up of Exothermic Reactions

This diagram illustrates the critical steps and decision points when moving from a lab-scale procedure to a larger scale synthesis.

G cluster_0 Phase 1: Lab Scale (mg to g) cluster_1 Phase 2: Hazard Assessment & Modeling cluster_2 Phase 3: Pilot Scale (kg) lab_exp Initial Synthesis (Small Scale) dsc DSC/Thermal Screening of Reactants & Products lab_exp->dsc calorimetry Reaction Calorimetry (RC1) - Determine ΔHrxn, ΔTad - Model Heat Flow dsc->calorimetry hazop HAZOP Analysis: Identify Failure Modes (e.g., cooling loss) calorimetry->hazop model Model Scale-Up Effects: - Reduced SA:V Ratio - Calculate Safe Addition Rate hazop->model pilot_run Pilot Plant Run with Engineered Controls (e.g., automated dosing, emergency quench) model->pilot_run validation Validate Process Parameters & Safety Margins pilot_run->validation production Production Scale validation->production

Caption: A phased approach to safely scaling up exothermic reactions.

References

  • BenchChem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
  • BenchChem. (n.d.). Navigating the Pomeranz–Fritsch Reaction: A Technical Guide to Minimizing Byproduct Formation.
  • Wikipedia. (2023). Combes quinoline synthesis.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?
  • Khan, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • Gao, W. S., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Heat Management in Microreactors for Fast Exothermic Organic Syntheses – First Design Principles.
  • Engineering LibreTexts. (2023). 11.6: Common Control Loops and Model for Temperature Control.
  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Large-Scale Triazine Synthesis.
  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction.
  • Fluorotherm™. (2025). Temperature Control and Efficiency in Chemical Processing.
  • Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.
  • JULABO GmbH. (n.d.). Temperature Control in the Chemical Industry.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 5-Chloroisoquinoline-3-carboxylic acid

Welcome to the dedicated technical support center for synthetic transformations involving 5-Chloroisoquinoline-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for synthetic transformations involving 5-Chloroisoquinoline-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic reasoning to empower your research. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team commonly encounters. We will delve into the nuances of catalyst and condition selection for this challenging, multifunctional substrate.

General Considerations & FAQs for Cross-Coupling Reactions

Before initiating any cross-coupling reaction, it's crucial to understand the inherent challenges posed by the 5-Chloroisoquinoline-3-carboxylic acid scaffold.

Q1: What are the primary challenges when using 5-Chloroisoquinoline-3-carboxylic acid in palladium-catalyzed cross-coupling reactions?

There are two main structural features that demand careful consideration:

  • The Aryl Chloride: The C5-Cl bond is an aryl chloride, which is significantly less reactive than the corresponding aryl bromide or iodide. The oxidative addition of this bond to a Pd(0) center is often the rate-limiting step of the catalytic cycle and requires a highly active catalyst system.[1][2]

  • The Quinoline Nitrogen and Carboxylic Acid: Both the basic quinoline nitrogen and the potentially acidic carboxylic acid proton can interact with the palladium catalyst or react with the base. The quinoline nitrogen can act as a ligand, potentially inhibiting the catalyst by occupying a coordination site.[1][3] The carboxylic acid can be deprotonated by strong bases, which can affect solubility and reactivity.

Q2: My cross-coupling reaction is failing. What is a logical first step for troubleshooting?

A systematic approach is essential. Before altering the core catalyst system, rigorously verify the fundamentals. Low yields or complete reaction failure often stem from correctable experimental setup issues rather than a flawed catalytic system.

Start Reaction Failure (Low Yield / No Conversion) Reagents 1. Verify Reagent Integrity - Boronic acid quality (degradation?) - Purity of aryl chloride - Anhydrous, degassed solvent Start->Reagents Atmosphere 2. Check Inert Atmosphere - Was the reaction thoroughly degassed? - Is the N2/Ar line pure? - Are septa well-sealed? Reagents->Atmosphere Reagents OK Base 3. Evaluate the Base - Is the base fully dissolved? - Is it strong enough? (or too strong?) - Was it freshly opened/handled? Atmosphere->Base Atmosphere OK Catalyst 4. Re-evaluate Catalyst System - Is the precatalyst old/decomposed? - Is the ligand-to-metal ratio correct? - Consider alternative ligands/precatalysts. Base->Catalyst Base OK

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds, but success with an electron-deficient chloroquinoline requires a tailored approach.

Troubleshooting & FAQs

Q1: I'm attempting a Suzuki coupling with 5-chloroisoquinoline-3-carboxylic acid and getting no product with Pd(PPh₃)₄ and Na₂CO₃. Why is this failing?

This is a classic case of using a first-generation catalyst system for a challenging substrate. Standard catalysts like Pd(PPh₃)₄ are generally ineffective for the oxidative addition of aryl chlorides.[3] The combination of an electron-deficient aryl chloride and a potentially coordinating substrate requires a more robust catalyst.

Solution: You need to switch to a modern catalyst system designed for activating C-Cl bonds. This involves using a palladium precatalyst with a bulky, electron-rich phosphine ligand.[3][4]

Q2: What are the recommended starting conditions for a Suzuki coupling with this substrate?

For a challenging substrate like this, starting with a well-established, highly active system is key to saving time and resources.

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ or a palladacycle precatalystProvides a reliable source of Pd(0). Precatalysts often give more reproducible results.[4][5]
Ligand SPhos, XPhos, or RuPhosThese bulky, electron-rich biaryl monophosphine ligands accelerate the slow oxidative addition of the C-Cl bond.[1][3]
Base K₃PO₄ or K₂CO₃These are moderately strong inorganic bases that are less likely to cause side reactions with the carboxylic acid group compared to strong bases like NaOt-Bu.[3]
Solvent 1,4-Dioxane/H₂O, Toluene, or DMSOThe choice depends on substrate solubility. Dioxane/water mixtures are common, and DMSO can be effective for very challenging reactions due to its polarity.[6]
Temperature 80 - 110 °CHigher temperatures are typically required to drive the reaction with aryl chlorides.

Q3: I'm seeing significant amounts of a byproduct that appears to be just my boronic acid coupled with itself (homocoupling). How can I minimize this?

Boronic acid homocoupling is often promoted by the presence of oxygen or Pd(II) species.[1][3]

  • Improve Degassing: Ensure your solvent and reaction headspace are rigorously purged with an inert gas (argon or nitrogen). Oxygen can facilitate this side reaction.[1]

  • Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the boronic acid, but avoid large excesses which can favor homocoupling.

  • Catalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ can be beneficial. If using a Pd(II) precatalyst, ensure conditions are sufficient for its complete reduction to Pd(0).[3]

General Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 5-chloroisoquinoline-3-carboxylic acid (1.0 eq.), the arylboronic acid (1.5 eq.), K₃PO₄ (2.0 eq.), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%).[3]

  • Seal the vessel with a septum, then evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (and a small amount of degassed water, e.g., 10:1 dioxane:water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and perform an aqueous workup.

  • Purify the crude product by column chromatography or recrystallization.

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is paramount for synthesizing aryl amines, a common motif in pharmaceuticals. The substrate's aryl chloride presents the main hurdle.

Troubleshooting & FAQs

Q1: Why is my Buchwald-Hartwig amination of 5-chloroisoquinoline-3-carboxylic acid with a primary amine failing?

Similar to the Suzuki reaction, the C-Cl bond is the primary culprit. Aryl chlorides are the least reactive electrophiles in Buchwald-Hartwig aminations.[7][8] Success is critically dependent on the ligand choice.

Solution: Employ a third-generation or later Buchwald-Hartwig catalyst system.

  • Ligand Selection: Sterically hindered and electron-rich biarylphosphine ligands are essential. For primary amines, BrettPhos is an excellent choice. For secondary amines, RuPhos or XPhos are often effective.[9]

  • Base Selection: A strong, non-nucleophilic base is required. NaOt-Bu is the most common and often most effective, but can be incompatible with some functional groups.[9] If the carboxylic acid presents an issue, a weaker base like Cs₂CO₃ or K₃PO₄ can be attempted, but this will likely require a more active catalyst (e.g., a palladacycle precatalyst) and higher temperatures.

Start Select Nucleophile Primary Primary Amine Start->Primary Secondary Secondary Amine Start->Secondary Amide Amide / N-Heterocycle Start->Amide BrettPhos Try BrettPhos (Good for 1° amines) Primary->BrettPhos RuPhos Try RuPhos / XPhos (Good for 2° amines) Secondary->RuPhos tBuBrettPhos Try tBuBrettPhos (Good for amides) Amide->tBuBrettPhos DavePhos Try DavePhos (Good for indoles, etc.) Amide->DavePhos

Caption: Ligand selection guide for Buchwald-Hartwig amination based on the amine nucleophile.[9]

Q2: The reaction is sluggish and gives low conversion even with the right ligand. What can I optimize?

If the catalyst system is appropriate, focus on reaction parameters:

  • Temperature: Aryl chloride aminations often require temperatures of 100 °C or higher.[8]

  • Solvent: Ensure all components are soluble. While toluene and dioxane are common, solvents like t-BuOH or CPME can sometimes improve results.[7] Avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the catalyst.[7]

  • Palladium Precatalyst: Using a pre-formed palladacycle (e.g., a G3 or G4 precatalyst) can provide a more active and stable Pd(0) species in situ, leading to better results than mixing a Pd source and ligand separately.[7]

General Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the appropriate ligand if not using a precatalyst, and the base (e.g., NaOt-Bu, 1.5 eq.).

  • Add 5-chloroisoquinoline-3-carboxylic acid (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel tightly and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool, quench carefully with aqueous NH₄Cl, and proceed with a standard workup and purification.

Section 3: Heck Reaction (C-C Bond Formation with Alkenes)

The Heck reaction couples the aryl chloride with an alkene. Given the electron-deficient nature of the isoquinoline ring, this substrate is a reasonably good candidate for the Heck reaction, though the C-Cl bond remains a challenge.

Troubleshooting & FAQs

Q1: What is a good starting point for a Heck reaction with 5-chloroisoquinoline-3-carboxylic acid and an acrylate?

The Heck reaction with aryl chlorides requires conditions that favor the difficult oxidative addition step and maintain catalyst stability at high temperatures.[2]

  • Catalyst: A phosphine-free system using Pd(OAc)₂ can work, but often requires a phase-transfer co-catalyst like TBAB (tetrabutylammonium bromide).[10] More reliably, a palladium catalyst with a thermally stable ligand, such as a bulky phosphine or an N-heterocyclic carbene (NHC), is recommended.[2][11] Palladacycles are also highly effective.[12]

  • Base: An inorganic base like K₂CO₃ or NaOAc is typically used. Organic bases like triethylamine are also common.[11][13]

  • Solvent: High-boiling polar aprotic solvents like NMP, DMF, or DMA are often required to reach the necessary temperatures (120-140 °C).[10]

Q2: My Heck reaction is giving a mixture of regioisomers. How can I improve selectivity?

With unsymmetrical alkenes, regioselectivity can be an issue. For terminal alkenes like styrenes or acrylates, the aryl group typically adds to the less substituted carbon (β-hydride elimination occurs away from the activating group). If you are seeing poor selectivity, consider:

  • Ligand Effects: The steric and electronic properties of the ligand can influence the regioselectivity of the migratory insertion step. Experimenting with different ligand classes (e.g., phosphines vs. NHCs) may help.

  • Additives: In some cases, additives can influence the reaction pathway. For example, the use of hydrogen-bond donors has been shown to control regioselectivity with electron-rich olefins.[12]

Section 4: Amide Bond Formation (Amidation)

Coupling the carboxylic acid group is a fundamental transformation. The primary challenge is activating the carboxylic acid for nucleophilic attack by an amine, as direct mixing typically results in an unreactive ammonium carboxylate salt.[14][15]

Troubleshooting & FAQs

Q1: What are the most common methods for converting the carboxylic acid on my substrate to an amide?

There are several reliable strategies, and the best choice depends on the scale, cost, and sensitivity of your amine coupling partner.

Activation MethodCommon ReagentsPros & Cons
Acyl Chloride Formation SOCl₂, Oxalyl ChloridePros: Highly reactive intermediate, inexpensive. Cons: Harsh conditions, generates HCl, not suitable for sensitive substrates.[16]
Carbodiimide Coupling DCC, EDC (+ HOBt, Oxyma)Pros: Mild conditions, widely used. Cons: Generates stoichiometric urea byproduct which can be difficult to remove.[14]
Phosphonium/Uronium Salts HATU, HBTU, PyBOPPros: Very efficient, fast reactions, low racemization. Cons: More expensive, generate stoichiometric waste.[17][18]
Catalytic Amidation Boronic Acid or Lewis Acid CatalystsPros: Atom economical, generates only water as a byproduct. Cons: May require higher temperatures or specific conditions to remove water.[15][19]

Q2: My amidation with EDC/HOBt is giving a low yield. What could be wrong?

Low yields in carbodiimide couplings can often be traced to a few key issues:

  • Reagent Stoichiometry: Ensure you are using at least a stoichiometric amount of the coupling agents (EDC, HOBt) and a slight excess of the amine (1.1-1.2 eq.).

  • Base: A non-nucleophilic base like DIPEA or NMM is required to neutralize any amine salts and to facilitate the reaction. Ensure the base is pure and added correctly.

  • Solvent: The reaction should be run in an anhydrous polar aprotic solvent like DMF or CH₂Cl₂ to ensure all components are dissolved.

  • Side Reactions: The activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea if the amine is not present or is not nucleophilic enough to react quickly. This is what additives like HOBt or Oxyma are designed to prevent.

General Protocol: HATU-Mediated Amidation
  • Dissolve 5-chloroisoquinoline-3-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add the amine (1.2 eq.) followed by a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).

  • Add HATU (1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous NaHCO₃, water, and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide.

Section 5: Selective Hydrogenation

Reducing the pyridine ring to a 1,2,3,4-tetrahydroisoquinoline is a common step in drug discovery to introduce a saturated, three-dimensional core. The main challenge is achieving this reduction chemoselectively without removing the C5-Cl (hydrodehalogenation) or reducing the carboxylic acid.

Troubleshooting & FAQs

Q1: What catalyst should I use for the selective hydrogenation of the pyridine ring in my substrate?

This transformation requires careful catalyst selection to achieve high chemoselectivity.

  • Heterogeneous Catalysts: Supported noble metal catalysts are often used. Supported gold (Au/TiO₂) has shown remarkable chemoselectivity for hydrogenating the N-heterocycle in quinolines while leaving halogens and other reducible groups intact.[20] Raney Nickel is another inexpensive and effective option.[21] Platinum-based catalysts (e.g., PtO₂) are often too active and can lead to over-reduction or dehalogenation.

  • Homogeneous Catalysts: Iridium or Ruthenium pincer complexes can be highly effective and operate under milder conditions.[21] In some cases, the isoquinoline must first be activated, for example, by reaction with a chloroformate, to facilitate asymmetric hydrogenation.[22]

Q2: My hydrogenation is causing dehalogenation. How can I prevent this?

Hydrodehalogenation is a common side reaction, particularly with highly active catalysts like Pd/C or under harsh conditions.

  • Switch Catalyst: Palladium is particularly prone to causing dehalogenation. Switch to a catalyst known for better chemoselectivity, such as supported gold or a specific manganese or cobalt complex.[20][23]

  • Lower Pressure & Temperature: Reduce the H₂ pressure and reaction temperature. Milder conditions often favor the desired hydrogenation over C-Cl bond cleavage.[20]

  • Additives: In some cases, adding a catalyst modifier or a weak base can suppress dehalogenation pathways.

References

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. ACS Catalysis. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • The Heck Reaction in Ionic Liquids: Progress and Challenges. National Institutes of Health (PMC). [Link]

  • Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters. [Link]

  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. National Institutes of Health (PMC). [Link]

  • Chemoselective hydrogenation of quinolines and other N-heterocycles. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie. [Link]

  • Approaches to the Heck reaction on challenging substrates. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Chemoselective hydrogenation of quinoline derivatives with hydrogenation-sensitive groups. ResearchGate. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. National Institutes of Health (PMC). [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Catalytic Amidation. University College London. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines. R Discovery. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. RSC Publishing. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. National Institutes of Health (PMC). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Journal of the Chinese Chemical Society. [Link]

  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Eindhoven University of Technology. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. RSC Publishing. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-Chloroisoquinoline-3-carboxylic Acid and its 7-Chloro Isomer for Drug Discovery

In the landscape of medicinal chemistry, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds.[1][2] The strategic placement of substituents on this...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds.[1][2] The strategic placement of substituents on this heterocyclic system can profoundly influence its physicochemical properties and pharmacological activity. This guide provides an in-depth technical comparison of two positional isomers: 5-Chloroisoquinoline-3-carboxylic acid and 7-Chloroisoquinoline-3-carboxylic acid. As direct comparative experimental data for these specific isomers is limited in publicly accessible literature, this guide will integrate established chemical principles, data from closely related analogs, and in silico predictions to offer a comprehensive analysis for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift of a chlorine atom from position 5 to 7 on the isoquinoline ring induces significant changes in the molecule's electronic distribution and, consequently, its physical and chemical behavior. These differences are critical in drug design as they can impact solubility, membrane permeability, and interaction with biological targets.

Property5-Chloroisoquinoline-3-carboxylic acid7-Chloroisoquinoline-3-carboxylic acidRationale for Predicted Differences
Molecular Formula C₁₀H₆ClNO₂C₁₀H₆ClNO₂Identical
Molecular Weight 207.61 g/mol 207.61 g/mol Identical
CAS Number 1381949-77-4365998-39-6 (hydrochloride)N/A
Predicted pKa ~3.5 - 4.0~3.8 - 4.3The electron-withdrawing effect of the chlorine atom at the 5-position is expected to have a more pronounced acidifying effect on the carboxylic acid due to its closer proximity and influence on the overall electron density of the ring system.
Predicted LogP ~2.5 - 3.0~2.5 - 3.0While the position of the chlorine atom can slightly alter the molecule's polarity, the overall lipophilicity is predicted to be similar for both isomers.
Predicted Solubility Lower in aqueous mediaHigher in aqueous mediaThe 5-chloro isomer, with its potentially lower pKa, may exist in its less soluble neutral form over a wider pH range compared to the 7-chloro isomer.

Note: Predicted values are based on computational models and analysis of related structures. Experimental verification is recommended.

Synthesis Strategies: Navigating the Regiochemistry

The synthesis of specifically substituted isoquinolines is a well-established field, with several named reactions providing versatile routes. The choice of strategy for the 5- and 7-chloro isomers will be dictated by the availability of starting materials and the desired regiochemical control.

Two classical and effective methods for constructing the isoquinoline core are the Bischler-Napieralski and Pomeranz-Fritsch reactions.[1][3][4]

Plausible Synthetic Approach: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction offers a direct route to isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetals.[3][5][6][7] The key to synthesizing the desired chloro-isomers lies in the selection of the appropriately substituted benzaldehyde.

Pomeranz_Fritsch_Synthesis cluster_5_chloro Synthesis of 5-Chloroisoquinoline-3-carboxylic acid cluster_7_chloro Synthesis of 7-Chloroisoquinoline-3-carboxylic acid 2,5-Dichlorobenzaldehyde 2,5-Dichlorobenzaldehyde Intermediate_A Benzalaminoacetal Intermediate 2,5-Dichlorobenzaldehyde->Intermediate_A + Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde_diethyl_acetal->Intermediate_A Cyclization_A Acid-catalyzed Cyclization Intermediate_A->Cyclization_A 5-Chloroisoquinoline 5-Chloroisoquinoline Cyclization_A->5-Chloroisoquinoline Functionalization_A Carboxylation at C3 5-Chloroisoquinoline->Functionalization_A Product_A 5-Chloroisoquinoline-3-carboxylic acid Functionalization_A->Product_A 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde Intermediate_B Benzalaminoacetal Intermediate 2,3-Dichlorobenzaldehyde->Intermediate_B + Aminoacetaldehyde_diethyl_acetal_2 Aminoacetaldehyde diethyl acetal Aminoacetaldehyde_diethyl_acetal_2->Intermediate_B Cyclization_B Acid-catalyzed Cyclization Intermediate_B->Cyclization_B 7-Chloroisoquinoline 7-Chloroisoquinoline Cyclization_B->7-Chloroisoquinoline Functionalization_B Carboxylation at C3 7-Chloroisoquinoline->Functionalization_B Product_B 7-Chloroisoquinoline-3-carboxylic acid Functionalization_B->Product_B

Figure 1: Generalized Pomeranz-Fritsch synthesis workflow.

Causality in Experimental Choices: The regiochemical outcome of the Pomeranz-Fritsch cyclization is determined by the substitution pattern of the starting benzaldehyde. For the 5-chloro isomer, a 2,5-disubstituted benzaldehyde would be a logical starting point, while a 2,3-disubstituted benzaldehyde would lead to the 7-chloro isomer. Subsequent functionalization at the C3 position to introduce the carboxylic acid could be achieved through various methods, such as lithiation followed by quenching with carbon dioxide.

Chemical Reactivity: The Influence of Chlorine's Position

The electronic nature of the isoquinoline ring is influenced by the position of the nitrogen atom and any substituents. Electrophilic aromatic substitution typically occurs on the benzene ring (positions 5 and 8), while nucleophilic substitution is favored on the pyridine ring (positions 1 and 3).

The chlorine atom, being an electron-withdrawing group, will deactivate the ring towards electrophilic substitution. However, its position will direct incoming electrophiles. In the 5-chloro isomer, the chlorine atom will further deactivate the benzene ring, making electrophilic substitution challenging. In the 7-chloro isomer, the electronic effects on the 5 and 8 positions will be less pronounced, potentially allowing for electrophilic substitution at these sites under forcing conditions.

Conversely, the electron-withdrawing nature of the chlorine atom will make the pyridine ring more susceptible to nucleophilic attack. This effect will be more significant in the 5-chloro isomer due to the closer proximity of the chlorine to the pyridine ring.

Biological Activity and Therapeutic Potential: A Comparative Outlook

The difference in electronic distribution and steric hindrance between the 5- and 7-chloro isomers could lead to differential binding affinities for target proteins. For instance, if a hydrophobic pocket in a target's active site accommodates the chlorine atom, the optimal positioning of this group would be critical for potent inhibition.

Hypothetical Mechanism of Action: Kinase Inhibition

Many heterocyclic compounds, including isoquinoline derivatives, are known to function as kinase inhibitors by competing with ATP for binding to the enzyme's active site. The isoquinoline core can act as a scaffold that presents substituents to interact with specific residues in the kinase domain.

Kinase_Inhibition_Pathway Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Substrate_Protein Substrate_Protein Receptor_Tyrosine_Kinase->Substrate_Protein Phosphorylates Growth_Factor Growth_Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds ATP ATP ATP->Receptor_Tyrosine_Kinase Provides phosphate Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Chloroisoquinoline 5- or 7-Chloroisoquinoline- 3-carboxylic acid Chloroisoquinoline->Receptor_Tyrosine_Kinase Inhibits ATP binding

Figure 2: Hypothetical kinase inhibition pathway.

Experimental Protocol: Comparative Cytotoxicity Assessment using MTT Assay

To empirically determine and compare the biological activity of the two isomers, a cytotoxicity assay is a fundamental first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3][7]

Principle

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of 5-Chloroisoquinoline-3-carboxylic acid and 7-Chloroisoquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of each compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each isomer.

This protocol provides a self-validating system by including appropriate controls and allows for a direct quantitative comparison of the cytotoxic potential of the two isomers.

Conclusion

The positional isomerism of the chlorine atom in 5- and 7-Chloroisoquinoline-3-carboxylic acid is predicted to have a discernible impact on their physicochemical properties, reactivity, and biological activity. While the 5-chloro isomer is anticipated to be more acidic, the 7-chloro isomer may be more amenable to further electrophilic substitution. These differences, though subtle, can be critical in a drug discovery context, influencing everything from synthesis to target engagement. The provided experimental protocol for a comparative cytotoxicity assay offers a robust starting point for empirically evaluating the therapeutic potential of these and other related heterocyclic compounds. Further investigation, including detailed spectroscopic analysis and a broader range of biological assays, is warranted to fully elucidate the structure-activity relationships of these intriguing molecules.

References

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Isoquinoline-3-Carboxylic Acid Derivatives in Drug Discovery

The isoquinoline scaffold is a prominent heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] Its rigid bicyclic structure pro...

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a prominent heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] Its rigid bicyclic structure provides a versatile framework for the spatial orientation of functional groups, making it a privileged scaffold in medicinal chemistry. This guide focuses on the isoquinoline-3-carboxylic acid core, a pharmacophore of significant interest for enzyme inhibition. We will conduct an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, with a particular focus on substitutions at the C5 position, such as with a chloro group, by examining their activity against the Hepatitis C Virus (HCV) NS5B polymerase.

The Isoquinoline-3-Carboxylic Acid Scaffold as an Enzyme Inhibitor

The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for viral replication, making it a prime target for antiviral drug development.[2] A key strategy in designing NS5B inhibitors is to mimic the natural pyrophosphate substrate. The 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid scaffold has been ingeniously designed as a pyrophosphate mimic.[3] The core structure contains an inbuilt β-N-hydroxy-γ-keto-acid pharmacophore, which is crucial for chelating divalent metal ions (like Mg²⁺) in the enzyme's active site, thereby inhibiting its function.

Below is a diagram of the core scaffold, highlighting the key regions for chemical modification and SAR exploration.

Caption: Core pharmacophore and key modification points.

Structure-Activity Relationship: A Case Study on HCV NS5B Polymerase Inhibitors

A systematic study of derivatives of the 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid scaffold provides profound insights into its SAR. The primary points of modification are the carboxylic acid group at the C3 position and the benzo ring at positions C5 through C8.

The carboxylic acid moiety at the C3 position is a cornerstone of the scaffold's inhibitory activity. It is hypothesized to participate in the chelation of two catalytic Mg²⁺ ions within the NS5B active site, mimicking the phosphate groups of the natural nucleotide triphosphate (NTP) substrate.

  • Esterification or Amidation: Replacing the carboxylic acid with an ester or an amide group typically leads to a significant loss of activity. This is because these modifications remove the ionizable proton and diminish the group's ability to act as a strong metal chelator.

  • Bioisosteric Replacement: While not extensively explored for this specific series, replacing the carboxylic acid with acidic bioisosteres like tetrazole could potentially retain activity. Such a strategy is often employed in medicinal chemistry to improve pharmacokinetic properties, such as membrane permeability, while preserving the key acidic interaction.[4]

Modifications to the benzo portion of the isoquinoline ring have a dramatic impact on inhibitory potency. This region interacts with a less conserved pocket of the enzyme, allowing for the tuning of both potency and selectivity. The following table summarizes the activity of various derivatives against HCV NS5B polymerase.[3]

Compound IDSubstitution (R)PositionIC₅₀ (µM)EC₅₀ (µM)
11a -H-> 100> 50
11b 7-ClC710.219.3
11c 5-ClC55.915.7
11d 5-FC539.8> 50
11e 5-BrC510.529.8
11f 5-NO₂C510.2> 50
11g 6-ClC612.122.4

Analysis of SAR Trends:

  • Unsubstituted Scaffold (11a): The parent compound with no substitution on the benzo ring is inactive, demonstrating that functionalization of this ring is essential for binding and inhibition.[3]

  • Position of Chlorine: Comparing compounds 11b (7-Cl), 11c (5-Cl), and 11g (6-Cl) reveals a clear positional preference. A chloro group at the C5 position (11c) confers the highest potency in both the enzymatic (IC₅₀ = 5.9 µM) and cell-based replicon (EC₅₀ = 15.7 µM) assays.[3] This suggests that the C5 position points towards a specific sub-pocket where the chlorine atom can engage in favorable hydrophobic or halogen-bonding interactions.

  • Halogen Substitution at C5:

    • Chlorine vs. Fluorine: The 5-chloro derivative (11c ) is nearly 7-fold more potent than the 5-fluoro derivative (11d ). This indicates that the larger size and greater hydrophobicity of chlorine are preferred over the smaller, more electronegative fluorine atom at this position.[3]

    • Chlorine vs. Bromine: The 5-chloro (11c ) and 5-bromo (11e ) derivatives exhibit similar enzymatic inhibition, but the chloro-substituted compound shows better cellular activity. This highlights that while both can occupy the hydrophobic pocket, other factors like cell permeability or metabolic stability may favor the chloro substituent.[3]

  • Electronic Effects at C5: The 5-nitro derivative (11f ), which possesses a strong electron-withdrawing group, shows good enzymatic inhibition but poor cellular activity. This "cliff" between enzymatic and cellular data suggests that the nitro group, while tolerated by the enzyme, may impart unfavorable physicochemical properties (e.g., poor permeability or rapid metabolism) to the molecule.[3]

The following diagram illustrates these key SAR findings.

Caption: Summary of key structure-activity relationships.

Synthetic Strategies and Experimental Protocols

The synthesis of these derivatives typically involves the construction of the isoquinoline core followed by functionalization. A common route involves the condensation of homophthalic anhydride with an appropriate hydroxylamine derivative.

A Substituted Homophthalic Anhydride I1 Condensation Intermediate A->I1 Pyridine, Reflux B Ethyl 2-(hydroxyamino)-2-oxoacetate B->I1 Pyridine, Reflux P Final Product: 2-Hydroxy-1-oxo-1,2-dihydro- isoquinoline-3-carboxylic acid ester I1->P Cyclization Final Saponification (LiOH) P->Final FinalP Target Carboxylic Acid Final->FinalP

Caption: Synthetic workflow for target compounds.

  • Step 1: Synthesis of Ethyl 5-chloro-2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate: A solution of 3-chlorohomophthalic anhydride (1.0 eq) and ethyl 2-(hydroxyamino)-2-oxoacetate (1.1 eq) in pyridine is heated to reflux for 4 hours. The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield the crude ester product, which can be purified by column chromatography.

  • Step 2: Saponification: To a solution of the ester from Step 1 in a mixture of THF and water, lithium hydroxide (LiOH, 3.0 eq) is added. The mixture is stirred at room temperature for 2 hours. The reaction is then acidified to pH 2-3 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the final compound 11c .

This protocol measures the ability of a compound to inhibit the RNA polymerase activity of NS5B.

  • Materials: Recombinant HCV NS5B enzyme, biotinylated RNA template, [³³P]-UTP, unlabeled NTPs (ATP, CTP, GTP), streptavidin-coated SPA beads, reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

  • Procedure:

    • The test compound, dissolved in DMSO, is pre-incubated with the NS5B enzyme in the reaction buffer for 15 minutes at room temperature.

    • The polymerase reaction is initiated by adding the biotinylated RNA template and the NTP mixture (containing [³³P]-UTP).

    • The reaction is allowed to proceed for 90 minutes at 30°C.

    • The reaction is quenched by adding EDTA.

    • Streptavidin-coated SPA beads are added to the mixture, which bind to the biotinylated RNA product.

    • The plate is incubated for 30 minutes to allow for binding.

    • The amount of incorporated [³³P]-UTP is quantified using a scintillation counter.

    • IC₅₀ values are calculated by plotting the percent inhibition against the compound concentration.

Comparison with Alternatives and Conclusion

The isoquinoline-3-carboxylic acid scaffold represents a potent and tunable platform for enzyme inhibition. While sharing some features with the related quinoline-3-carboxylic acid core, which has been explored for inhibiting targets like protein kinase CK2, the isoquinoline framework offers a distinct vector space for substituent placement, leading to unique biological activities.[4]

  • The 2-hydroxy-1-oxo-3-carboxylic acid motif is essential for the mechanism of action, acting as a metal-chelating pharmacophore.

  • Substitutions on the benzo ring are critical for potency , with the C5 position being the most sensitive and optimal site for modification.

  • At the C5 position, a chloro substituent provides the best balance of steric, electronic, and physicochemical properties for potent enzymatic and cellular activity.[3]

This detailed SAR understanding provides a robust blueprint for drug development professionals. Future work could involve exploring bioisosteric replacements for the carboxylic acid to enhance pharmacokinetic profiles or further probing the C5 sub-pocket with other halogenated or small hydrophobic groups to optimize potency and selectivity.

References

  • Roesch, K. R., & Larock, R. C. (1999). A Palladium-Catalyzed Coupling of tert-Butylimine of o-Iodobenzaldehyde with Aryl- and Alkenyl-Substituted Terminal Acetylenes. Organic Letters, 1(4), 553-556). Available at: [Link]

  • Wang, J., et al. (2024). Design, synthesis, and in vitro biological evaluation of novel HDAC inhibitors bearing C-1 phenyl substituted tetrahydroisoquinoline Cap moiety as anti-tumor therapeutic agents. Medicinal Chemistry Research.
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Available at: [Link]

  • Kaur, G., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Bock, V., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(13), 3108. Available at: [Link]

  • Rather, M. A., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(19), 6630. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Guzik, P., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(1), 253. Available at: [Link]

  • Beaulieu, P. L., et al. (2011). Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pałka, M., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15834-15860. Available at: [Link]

  • Lin, T., et al. (2012). 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with inbuilt β-N-hydroxy-γ-keto-acid pharmacophore as HCV NS5B polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 539-543. Available at: [Link]

  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available at: [Link]

  • El-Emam, S. Z., et al. (2022). Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Pharmaceuticals, 15(12), 1515. Available at: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Isoquinoline Derivatives: Spotlight on 5-Chloroisoquinoline-3-carboxylic acid

An In-Depth Analysis for Researchers and Drug Development Professionals Introduction: The Isoquinoline Scaffold as a Cornerstone of Medicinal Chemistry The isoquinoline scaffold, a heterocyclic aromatic compound formed b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Isoquinoline Scaffold as a Cornerstone of Medicinal Chemistry

The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery.[1] Naturally occurring in a vast array of plant alkaloids like morphine and berberine, and present in synthetic compounds, isoquinoline derivatives exhibit a remarkable breadth of pharmacological activities.[2][3] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, making this scaffold a focal point for the development of novel therapeutics.[1][4] The biological profile of an isoquinoline derivative is profoundly influenced by the nature and position of its substituents, a concept central to structure-activity relationship (SAR) studies.[5][6] This guide provides a comparative analysis of the biological activities of various isoquinoline derivatives, with a specific focus on the synthetic compound 5-Chloroisoquinoline-3-carboxylic acid, to elucidate the impact of its unique substitution pattern.

Biological Profile of 5-Chloroisoquinoline-3-carboxylic Acid

5-Chloroisoquinoline-3-carboxylic acid is a synthetic derivative whose biological activity is not as extensively documented in peer-reviewed literature as some other isoquinolines. However, available information points towards a specific and potent antiviral activity. It has been identified as an inhibitor of the NS5A replication complex.[7] The NS5A protein is a critical component of the replication machinery for certain RNA viruses, notably the Hepatitis C virus (HCV). Inhibition of this complex disrupts viral replication, making it a key target for antiviral drug development. While the precise mechanism and potency (e.g., IC50 values) require further public domain data, its classification as an NS5A inhibitor positions it within the antiviral therapeutic area.[7] The presence of the electron-withdrawing chloro group at the 5-position and the carboxylic acid at the 3-position are critical determinants of this specific activity.

Comparative Analysis of Biological Activities

The functional versatility of the isoquinoline nucleus becomes evident when comparing 5-Chloroisoquinoline-3-carboxylic acid to derivatives with different substitution patterns.

Anticancer and Antiproliferative Activity

A primary area of investigation for isoquinoline derivatives is oncology.[4] Their antiproliferative effects are often multifaceted, involving mechanisms like the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of crucial signaling pathways such as PI3K/Akt/mTOR.[4]

  • Substitution at Position 3: The carboxylic acid moiety at position 3, as seen in the topic compound, is a key feature. Studies on related quinoline-3-carboxylic acids have shown that this group can contribute to selective antiproliferative activity against cancer cells.[8] The acidity (pKa) of the carboxylic acid group can enhance drug accumulation in the acidic tumor microenvironment.[8]

  • Phenylaminoisoquinolinequinones: In contrast, derivatives where the isoquinoline core is modified into a quinone and substituted with a phenylamino group exhibit potent, often submicromolar, antiproliferative activity against various cancer cell lines, including gastric, lung, and bladder cancer.[9]

  • N-substituted Derivatives: N-(3-morpholinopropyl)-substituted isoquinolines have been identified as highly effective antiproliferative agents, with a mean GI50 (concentration for 50% growth inhibition) value of 39 nM, acting via inhibition of topoisomerase I.[4][10]

Table 1: Comparative Anticancer Activity of Isoquinoline and Quinoline Derivatives

Compound Class Specific Derivative/Modification Target Cell Line(s) Activity (IC50 / GI50) Mechanism of Action Reference
Quinoline Carboxylic Acids 2,4-disubstituted quinoline-3-carboxylic acids MCF-7 (Breast), K562 (Leukemia) Micromolar inhibition Enhanced selectivity due to pKa [8]
Phenylaminoisoquinolinequinones 6- and 7-Phenylamino derivatives AGS (Gastric), NCI-H460 (Lung), T-24 (Bladder) Submicromolar IC50 values Not specified [9]
N-substituted Benzoindoloisoquinolines N-(3-morpholinopropyl) derivative Panel of human cancer cell lines Mean GI50 = 39 nM Topoisomerase I inhibition [4][10]

| Quinoline-3-Carboxylic Acids | Tetrazolo- and 2-aminoquinoline derivatives | N/A | IC50 = 0.65 to 18.2 µM | Protein Kinase CK2 Inhibition |[11] |

Antiviral and Antimicrobial Activity

The isoquinoline scaffold is a proven platform for developing anti-infective agents.

  • 5-Chloroisoquinoline-3-carboxylic acid: As mentioned, this compound is noted for its role as an inhibitor of the NS5A replication complex, suggesting targeted antiviral activity against RNA viruses.[7]

  • Natural Alkaloids: Natural isoquinoline alkaloids like Berberine have demonstrated broad-spectrum antiviral activity against a range of viruses, including HIV, Herpes Simplex Virus (HSV), and Human Papillomavirus (HPV).[12]

  • Antibacterial Agents: Synthetic isoquinoline-based N-ethyl ureas have shown efficacy against both Gram-positive and Gram-negative bacteria by interfering with DNA gyrase and topoisomerase IV activity.[13]

Enzyme Inhibition

Direct inhibition of specific enzymes is a common mechanism of action for isoquinoline derivatives.

  • Protein Kinase CK2: Derivatives of the related quinoline-3-carboxylic acid have been identified as potent inhibitors of Protein Kinase CK2, an enzyme often dysregulated in cancer. The most active compounds in this class exhibit IC50 values in the range of 0.65 to 18.2 µM.[11]

  • Dihydroorotate Dehydrogenase (DHODH): In a comparative study of quinoline carboxylic acids and their methyl esters, the carboxylic acid form was a significantly more potent inhibitor of hDHODH (IC50 = 1.86 µM) than its corresponding methyl ester (IC50 > 25 µM).[14][15] This highlights the critical role of the free carboxylic acid group for interacting with certain enzyme active sites.

Structure-Activity Relationship (SAR) Insights

The comparison between 5-Chloroisoquinoline-3-carboxylic acid and other derivatives provides valuable SAR insights:

  • The Carboxylic Acid Group (Position 3): A free carboxylic acid at the 3-position appears crucial for certain biological activities, such as the inhibition of enzymes like DHODH and potentially for selective tumor cell targeting.[8][15] Esterification or amidation of this group can drastically alter the biological profile, sometimes reducing specific enzyme inhibition while increasing general cytotoxicity.[14]

  • The Chloro Group (Position 5): The placement of a halogen, such as chlorine, on the benzene ring of the isoquinoline can significantly impact lipophilicity and the electronic properties of the molecule. This can lead to enhanced binding affinity for specific protein targets, such as the NS5A complex, and can improve pharmacokinetic properties.

  • Substitution at Other Positions: The diverse activities observed—from topoisomerase inhibition by N-substituted derivatives to broad cytotoxicity from phenylaminoisoquinolinequinones—underscore that nearly every position on the isoquinoline scaffold is a viable point for modification to tune the desired biological effect.[2][9][10]

Visualizing Key Concepts

Diagram 1: The Isoquinoline Scaffold and Key Substitution Positions

Caption: General structure of the isoquinoline ring highlighting key positions for substitutions that modulate biological activity.

Diagram 2: PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isoquinoline Isoquinoline Derivatives Isoquinoline->PI3K inhibit Isoquinoline->Akt inhibit Isoquinoline->mTORC1 inhibit

Caption: A key signaling pathway often targeted by anticancer isoquinoline derivatives.[4]

Experimental Methodologies

To ensure the reproducibility and validation of findings, standardized experimental protocols are essential.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay is widely used to measure the cytotoxic or antiproliferative effects of a compound by assessing the metabolic activity of cells.[9][16]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test isoquinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified ethanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 550-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Diagram 3: MTT Assay Experimental Workflow

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Isoquinoline Derivatives (serial dilutions) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: In Vitro Antiviral Replicon Assay

This cell-based assay is used to identify compounds that inhibit viral replication by utilizing a subgenomic viral sequence (a replicon) that can autonomously replicate within a host cell line.

Principle: A stable host cell line is engineered to contain a viral replicon, often linked to a reporter gene like luciferase. A decrease in reporter gene activity indicates inhibition of viral replication.

Step-by-Step Protocol:

  • Cell Seeding: Seed replicon-containing cells (e.g., Huh-7 cells harboring an HCV replicon) in a 96-well plate and allow them to attach overnight.

  • Compound Application: Add serial dilutions of the test compound (e.g., 5-Chloroisoquinoline-3-carboxylic acid) to the cells.

  • Incubation: Incubate the plates for 72 hours to allow for several rounds of replicon replication.

  • Cell Lysis and Reporter Assay: Lyse the cells using a suitable lysis buffer. Measure the activity of the reporter gene (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Cytotoxicity Counter-Screen: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not general cell death.

  • Data Analysis: Normalize the reporter signal to the viability data. Calculate the EC50 (50% effective concentration) for the antiviral activity and the CC50 (50% cytotoxic concentration) from the counter-screen. The selectivity index (SI = CC50/EC50) is then determined.

Conclusion and Future Outlook

The isoquinoline framework is a remarkably versatile scaffold in medicinal chemistry, capable of yielding compounds with a wide spectrum of biological activities. The specific activity of 5-Chloroisoquinoline-3-carboxylic acid as a putative NS5A replication complex inhibitor highlights the power of targeted substitution to achieve molecular specificity.[7] In contrast, other derivatives demonstrate potent anticancer, antibacterial, and broad-spectrum enzyme inhibitory effects, governed by the unique electronic and steric properties of their respective substituents.[4][11][13]

Comparative analysis reveals that the carboxylic acid moiety at the 3-position is a critical functional group for specific enzyme interactions and can be leveraged for tumor-selective targeting.[8][15] Future research will undoubtedly continue to explore the vast chemical space around the isoquinoline nucleus. The synthesis and evaluation of novel derivatives, guided by robust SAR studies and detailed mechanistic investigations, hold immense promise for the development of next-generation therapeutics to address unmet needs in oncology, infectious diseases, and beyond.[6]

References

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4).[2]

  • Gizińska, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.[4]

  • Dai, J., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central.[3]

  • (2024). Isoquinoline derivatives and its medicinal activity. Innovare Academic Sciences.[1]

  • Moolla, Z., et al. (2018). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PubMed Central.[5]

  • (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. OUCI.[17]

  • (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.[6]

  • Lee, H., et al. (2018). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central.[18]

  • Hübner, H., et al. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate.[19]

  • (2025). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols. BenchChem.[20]

  • (2025). A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. BenchChem.[14]

  • Staszek, P., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. MDPI.[21]

  • (2025). Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives. BenchChem.[16]

  • (n.d.). 5-Chloroisoquinoline-1-carboxylic acid | 1179149-33-7 | EXB14933. Biosynth.[7]

  • Insuasty, A., et al. (2015). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. PubMed Central.[9]

  • Al-Ostath, O., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.[22]

  • Gizińska, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central.[10]

  • Abuelizz, H., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate.[23]

  • Velterop, J., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI.[13]

  • Kumar, A., et al. (2021). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central.[12]

  • Cichonska, P., & Ziemlewska, A. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI.[24]

  • (2025). Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. BenchChem.[15]

  • Dai, J., et al. (2023). Biologically active isoquinoline alkaloids covering 2019–2022. ResearchGate.[25]

  • Syniugin, A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.[11]

  • (n.d.). 1381949-77-4|5-Chloroisoquinoline-3-carboxylic acid|BLD Pharm. BLD Pharm.[26]

  • Alam, M., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed.[8]

Sources

Comparative

A Comparative Guide to the Bioisosteric Replacement of the Carboxylic Acid in 5-Chloroisoquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the carboxylic acid moiety is a well-trodden path. Its ability to engage in potent hydrogen bonding and ionic int...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the carboxylic acid moiety is a well-trodden path. Its ability to engage in potent hydrogen bonding and ionic interactions has cemented its role as a critical pharmacophore in numerous therapeutic agents. However, this functional group is not without its liabilities. Challenges such as rapid metabolism, poor membrane permeability, and potential for idiosyncratic toxicities often necessitate its replacement to optimize a drug candidate's pharmacokinetic and safety profile.[1] This guide provides a comprehensive comparison of strategic bioisosteric replacements for the carboxylic acid group in the context of 5-Chloroisoquinoline-3-carboxylic acid, a scaffold with potential in various therapeutic areas, including as an inhibitor of enzymes like poly(ADP-ribose) polymerase (PARP).[2]

As Senior Application Scientists, our aim is to equip you with the foundational knowledge, comparative data, and actionable experimental protocols to navigate the nuanced process of bioisosteric replacement. We will delve into the rationale behind selecting specific bioisosteres, present their comparative physicochemical and metabolic profiles, and provide detailed synthetic and analytical methodologies.

The Rationale for Bioisosteric Replacement of Carboxylic Acids

The carboxylic acid group, while a potent interacting moiety, often contributes to unfavorable drug-like properties. Its ionizable nature at physiological pH can lead to high plasma protein binding and limited passive diffusion across biological membranes.[1] Furthermore, carboxylic acids are susceptible to metabolic transformations, primarily through glucuronidation, which can sometimes lead to the formation of reactive acyl glucuronides implicated in toxicity.[1]

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties, offers a powerful tool to mitigate these challenges.[1] This guide will focus on two of the most successful and widely employed bioisosteres for carboxylic acids: the tetrazole and the N-acyl sulfonamide .

Comparative Analysis of Bioisosteres

The selection of an appropriate bioisostere is a multifactorial decision, guided by the desired balance of acidity, lipophilicity, metabolic stability, and synthetic accessibility. Here, we present a comparative analysis of the parent 5-Chloroisoquinoline-3-carboxylic acid and its tetrazole and N-acyl sulfonamide bioisosteres. Due to the limited publicly available experimental data for 5-Chloroisoquinoline-3-carboxylic acid, we will utilize data from analogous aromatic systems to provide a robust comparative framework.

Property5-Chloroisoquinoline-3-carboxylic acid (Predicted/Analog Data)5-Chloro-3-(1H-tetrazol-5-yl)isoquinolineN-(5-Chloroisoquinoline-3-carbonyl)benzenesulfonamide
pKa ~4-5~4.3 - 4.5[3][4]~3-4
logP (Predicted) ~2.5-3.0~2.8-3.3[3]~3.5-4.0
Metabolic Stability Susceptible to glucuronidationGenerally more resistant to metabolism[5]Generally more resistant to hydrolysis
Key Interactions Ionic, H-bond donor/acceptorIonic, H-bond donor/acceptorIonic, H-bond donor/acceptor
Synthetic Complexity ModerateModerate to HighModerate

Table 1: Comparative Properties of 5-Chloroisoquinoline-3-carboxylic acid and its Bioisosteres. pKa and logP values for the bioisosteres are based on data for phenyl-tetrazole and N-benzoyl sulfonamide as representative aromatic systems.

Acidity (pKa)

The acidity of the functional group is critical for mimicking the ionic interactions of the parent carboxylic acid. The tetrazole ring has a pKa in the range of 4.3-4.5, which is very similar to that of a typical carboxylic acid, making it an excellent mimic in terms of charge state at physiological pH.[3][4] N-acyl sulfonamides are generally more acidic, with pKa values typically in the range of 3-4, which can lead to a higher proportion of the ionized form at physiological pH.

Lipophilicity (logP)

Lipophilicity is a key determinant of a molecule's ability to cross cell membranes. The replacement of a carboxylic acid with a tetrazole often leads to a slight increase in lipophilicity.[5] N-acyl sulfonamides generally result in a more significant increase in logP, which can be advantageous for improving membrane permeability but may also increase non-specific binding if not carefully balanced.

Metabolic Stability

One of the primary drivers for replacing a carboxylic acid is to enhance metabolic stability. Carboxylic acids are known substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides. Tetrazoles are generally more resistant to this metabolic pathway, contributing to a longer in vivo half-life.[5] N-acyl sulfonamides are also typically more stable towards hydrolysis than the corresponding esters or amides.

Experimental Protocols

To facilitate the practical application of these concepts, we provide detailed, step-by-step methodologies for the synthesis of the parent compound and its bioisosteric analogs, as well as for key in vitro assays to evaluate their properties.

Synthesis of 5-Chloroisoquinoline-3-carboxylic acid and its Bioisosteres

The synthesis of the target compounds originates from a common intermediate, 5-chloroisoquinoline. The carboxylic acid can be introduced via functionalization at the 3-position. The tetrazole is commonly synthesized from a nitrile precursor, while the N-acyl sulfonamide is prepared by coupling the carboxylic acid with a sulfonamide.

Diagram of the Synthetic Strategy

Synthetic_Strategy 5-Chloroisoquinoline 5-Chloroisoquinoline 5-Chloro-3-cyanoisoquinoline 5-Chloro-3-cyanoisoquinoline 5-Chloroisoquinoline->5-Chloro-3-cyanoisoquinoline Functionalization 5-Chloroisoquinoline-3-carboxylic acid 5-Chloroisoquinoline-3-carboxylic acid 5-Chloro-3-cyanoisoquinoline->5-Chloroisoquinoline-3-carboxylic acid Hydrolysis 5-Chloro-3-(1H-tetrazol-5-yl)isoquinoline 5-Chloro-3-(1H-tetrazol-5-yl)isoquinoline 5-Chloro-3-cyanoisoquinoline->5-Chloro-3-(1H-tetrazol-5-yl)isoquinoline [2+3] Cycloaddition N-(5-Chloroisoquinoline-3-carbonyl)benzenesulfonamide N-(5-Chloroisoquinoline-3-carbonyl)benzenesulfonamide 5-Chloroisoquinoline-3-carboxylic acid->N-(5-Chloroisoquinoline-3-carbonyl)benzenesulfonamide Amide Coupling

Caption: General synthetic routes to 5-Chloroisoquinoline-3-carboxylic acid and its bioisosteres.

Protocol 1: Synthesis of 5-Chloro-3-cyanoisoquinoline

  • Starting Material: 5-Chloroisoquinoline.

  • Reaction: Introduction of a cyano group at the 3-position. This can be achieved through various methods, such as a Reissert reaction followed by cyanation or a palladium-catalyzed cyanation of a 3-halo-5-chloroisoquinoline intermediate.

  • Purification: Purification by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Chloroisoquinoline-3-carboxylic acid

  • Starting Material: 5-Chloro-3-cyanoisoquinoline.

  • Reaction: Acidic or basic hydrolysis of the nitrile to the carboxylic acid. For example, heating with concentrated hydrochloric acid.

  • Purification: Recrystallization from a suitable solvent.

Protocol 3: Synthesis of 5-Chloro-3-(1H-tetrazol-5-yl)isoquinoline

  • Starting Material: 5-Chloro-3-cyanoisoquinoline.

  • Reaction: [2+3] cycloaddition with an azide source, such as sodium azide, often in the presence of a Lewis acid like zinc chloride or an ammonium salt.[6][7][8]

  • Purification: Purification by column chromatography or recrystallization.

Protocol 4: Synthesis of N-(5-Chloroisoquinoline-3-carbonyl)benzenesulfonamide

  • Starting Material: 5-Chloroisoquinoline-3-carboxylic acid and benzenesulfonamide.

  • Reaction: Amide coupling reaction. The carboxylic acid is first activated, for example, with a coupling reagent like HATU or by conversion to the acid chloride, followed by reaction with the sulfonamide in the presence of a base.

  • Purification: Purification by column chromatography or recrystallization.

In Vitro Assay Protocols

Diagram of the Experimental Workflow

Experimental_Workflow Synthesized Compounds Synthesized Compounds Physicochemical Profiling Physicochemical Profiling Synthesized Compounds->Physicochemical Profiling pKa, logP In Vitro ADME Assays In Vitro ADME Assays Synthesized Compounds->In Vitro ADME Assays Permeability, Stability Data Analysis & Comparison Data Analysis & Comparison Physicochemical Profiling->Data Analysis & Comparison In Vitro ADME Assays->Data Analysis & Comparison

Caption: Workflow for the experimental evaluation of the synthesized compounds.

Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of compounds.[9][10][11][12][13]

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: The test compounds are dissolved in a buffer at a specific pH (e.g., pH 7.4) in a donor 96-well plate.

  • Incubation: The filter plate is placed on top of the donor plate, and the assembly is incubated to allow the compounds to permeate through the artificial membrane into an acceptor plate containing buffer.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (V_D * V_A) / ((V_D + V_A) * Area * Time)

Protocol 6: Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[14][15][16][17]

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system, and buffer is prepared.

  • Incubation: The test compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: The percentage of the compound remaining over time is plotted, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Conclusion: A Strategic Approach to Optimizing Drug Candidates

The bioisosteric replacement of a carboxylic acid is a powerful and well-established strategy in medicinal chemistry to overcome common liabilities associated with this functional group. By replacing the carboxylic acid in 5-Chloroisoquinoline-3-carboxylic acid with a tetrazole or an N-acyl sulfonamide, researchers can modulate key properties such as acidity, lipophilicity, and metabolic stability.

This guide provides a framework for making informed decisions about which bioisostere to choose and the experimental steps required to synthesize and evaluate these modified compounds. The tetrazole offers a close mimic of the carboxylic acid's acidity with improved metabolic stability. The N-acyl sulfonamide provides a more acidic alternative with the potential for greater increases in lipophilicity and permeability.

Ultimately, the optimal choice of a bioisostere is context-dependent and will be guided by the specific therapeutic target and the desired property improvements. By employing the comparative data and detailed protocols presented here, researchers can systematically navigate the process of bioisosteric replacement and accelerate the optimization of their drug discovery programs.

References

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Tupertsev, B., Osipenko, S., et al. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. Available from: [Link]

  • LookChem. 5-Phenyl-1H-tetrazole. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Himo, F., et al. (2007). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry, 72(25), 9425–9433.
  • Dömling, A., et al. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 113(10), 7626–7668.
  • Cyprotex. Microsomal Stability. Available from: [Link]

  • Organic Chemistry Portal. 1H-Tetrazole synthesis. Available from: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
  • Google Patents. (2005). Conversion of aromatic nitriles into tetrazoles.
  • Patel, M., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(5), 1864–1878.
  • ResearchGate. The synthesis of N-heterocycle-containing (1S)-(+)-camphor-10-sulfonamide derivatives possessing an activity against filoviruses. Available from: [Link]

  • Bentham Science. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1683-1694.
  • O'Driscoll, M., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(46), 28665-28682.
  • O'Driscoll, M., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(46), 28665-28682.
  • ResearchGate. Relative pKa values of the primary sulfonamide group across the series... Available from: [Link]

  • Jouffroy, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20956–20962.
  • ResearchGate. Synthesis of N‐(hetero)aryl sulfonamides. Available from: [Link]

  • PrepChem.com. Synthesis of 3-chloroisoquinoline. Available from: [Link]

  • Frump, J. A. (1971). Isoquinolines. 5. Synthesis and antiarrhythmic activity of benzylisoquinoline derivatives. Journal of Medicinal Chemistry, 14(12), 1215–1217.
  • Pouličková, P., et al. (2007). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM, 822(1-3), 129-139.
  • ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs... Available from: [Link]

  • Gosavi, D. H. (2024). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research, 13(16), 1115-1121.
  • Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]

  • Zabrocki, J., et al. (1988). Tetrazole Analogs of Amino Acids 1. Journal of Medicinal Chemistry, 31(5), 923-928.
  • PubChem. 5-Phenyl-1H-tetrazole. Available from: [Link]

  • PubChem. n-Benzoyl sulfonamide. Available from: [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available from: [Link]

  • Sudlow, K., et al. (2017). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 8(12), 8043–8049.
  • Wang, Y., et al. (2020). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 10(71), 43675–43679.
  • ResearchGate. Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Available from: [Link]

  • Chemical Research and Technology. (2021). Review: Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives. Chemical Research and Technology, 4(1), 1-10.
  • ResearchGate. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Available from: [Link]

  • NIST WebBook. 1H-Tetrazole, 5-phenyl-. Available from: [Link]

  • Chemdad. 1-Phenyltetrazole-5-thiol. Available from: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Available from: [Link]

  • Noolvi, M. N., et al. (2012). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 54, 679–688.
  • Google Patents. (2021). High-yield synthesis method of 5-iodoisoquinoline compounds.
  • ResearchGate. Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Available from: [Link]

  • El-Sayed, O. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410.

Sources

Validation

A Senior Scientist's Comparative Guide to Validating the Mechanism of Action for 5-Chloroisoquinoline-3-Carboxylic Acid Derivatives as PARP Inhibitors

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is the bedrock upon which successful therapeutic development is built. This guide provides an i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth technical comparison of 5-Chloroisoquinoline-3-Carboxylic Acid derivatives, a promising class of compounds targeting Poly(ADP-ribose) Polymerase (PARP), against established clinical alternatives. We will delve into the causality behind experimental choices, present detailed protocols for mechanism validation, and offer a transparent comparison of performance data.

The Central Target: PARP and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cell's DNA repair machinery. They function as primary sensors for DNA single-strand breaks (SSBs), initiating the base excision repair (BER) pathway to maintain genomic integrity.

The therapeutic rationale for targeting PARP in oncology is elegantly explained by the concept of synthetic lethality . In healthy cells, if one DNA repair pathway is inhibited, another can compensate. For instance, if PARP-mediated BER is blocked, double-strand breaks (DSBs) that form during replication can be repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, many cancers, notably certain types of ovarian, breast, and prostate cancer, harbor mutations in BRCA1 or BRCA2, rendering their HR pathway deficient.[1][2] In these cancer cells, inhibiting PARP eliminates the remaining crucial repair mechanism. The resulting accumulation of unrepaired DSBs leads to genomic catastrophe and selective cancer cell death, while normal cells with functional HR remain viable.[1]

This guide will focus on validating the efficacy of 5-Chloroisoquinoline-3-Carboxylic Acid derivatives as PARP inhibitors, comparing them to clinically approved agents that leverage this synthetic lethality mechanism.

The Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping

Modern PARP inhibitors (PARPis) exert their cytotoxic effects through two distinct but complementary mechanisms:

  • Catalytic Inhibition : PARPis competitively bind to the nicotinamide adenine dinucleotide (NAD+) binding site in the catalytic domain of PARP enzymes. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step for recruiting downstream DNA repair proteins.

  • PARP Trapping : Beyond just inhibiting its enzymatic function, many PARPis "trap" the PARP enzyme onto the DNA at the site of damage.[1] This creates a physical obstruction—a PARP-DNA complex—that is highly cytotoxic, as it blocks DNA replication and transcription, leading to the formation of lethal DSBs. The potency of PARP trapping varies significantly among different inhibitors and is considered a key determinant of their clinical efficacy.

Our validation strategy must therefore assess both of these mechanistic pillars.

The Isoquinoline Scaffold: A Privileged Structure for PARP Inhibition

The isoquinoline core is a well-established scaffold in medicinal chemistry for developing potent PARP inhibitors. While specific quantitative data for 5-Chloroisoquinoline-3-Carboxylic Acid derivatives are emerging, preliminary studies on closely related 5-substituted isoquinolin-1-ones have identified them as potent inhibitors of PARP activity in vitro.[3] For instance, compounds like 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one have shown significant promise in initial screens, validating the potential of the 5-halo-isoquinoline core.[3] More distant but structurally related isoquinolinone-naphthoquinone hybrids have demonstrated potent PARP-1 inhibition with IC50 values in the low nanomolar range (2.4 nM and 4.8 nM).[4]

For the purpose of this guide, we will use the broader class of potent isoquinolinone derivatives as our subject for comparison against established alternatives.

Comparative Performance Analysis: Isoquinolinones vs. Clinically Approved PARP Inhibitors

A critical step in validating a new compound class is to benchmark its performance against the current gold standards. The following table summarizes the enzymatic inhibitory potency (IC50) of four FDA-approved PARP inhibitors.

CompoundTarget(s)PARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Olaparib PARP1/2~1-5~1-5[5]
Rucaparib PARP1/2/31.40.17[6]
Niraparib PARP1/23.82.1[3]
Talazoparib PARP1/20.57-
Isoquinolinone Analogs PARP12.4 - 4.8 -[4]

Note: IC50 values can vary based on assay conditions. The values presented are representative figures from the cited literature.

As the data indicates, novel isoquinolinone-based inhibitors demonstrate enzymatic potency that is highly competitive with, and in some cases superior to, established drugs like Olaparib and Niraparib.[4] This provides a strong rationale for their further development. However, enzymatic inhibition is only part of the story. The ability to trap PARP is a critical differentiator. Talazoparib, for instance, is a significantly more potent PARP trapper than other inhibitors, which is believed to contribute to its high clinical efficacy.

Experimental Validation Protocols

To rigorously validate the mechanism of action for a novel 5-Chloroisoquinoline-3-Carboxylic Acid derivative, a multi-tiered experimental approach is required.

Biochemical Validation: PARP Enzymatic Activity Assay

Causality : This initial step directly confirms that the compound inhibits the catalytic activity of the target enzyme, PARP1 and/or PARP2. It is the foundational experiment to establish on-target engagement.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Recombinant_PARP Recombinant PARP1/2 Enzyme Incubation Incubate PARP, Histones, Inhibitor, and NAD+ Recombinant_PARP->Incubation NAD NAD+ Substrate NAD->Incubation Histones Histone Substrate (coated on plate) Histones->Incubation Inhibitor Test Compound (e.g., Isoquinoline Derivative) Inhibitor->Incubation Antibody Add Anti-PAR Antibody Incubation->Antibody PARylation occurs HRP_Substrate Add HRP-conjugated Secondary Antibody & Substrate Antibody->HRP_Substrate Readout Measure Chemiluminescence/ Colorimetric Signal HRP_Substrate->Readout

Caption: Workflow for a typical PARP enzymatic assay.

Detailed Protocol (ELISA-based):

  • Plate Coating : Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Reaction Setup : Add recombinant human PARP1 or PARP2 enzyme to each well.

  • Inhibitor Addition : Add serial dilutions of the 5-Chloroisoquinoline-3-Carboxylic acid derivative or control inhibitor (e.g., Olaparib).

  • Initiation : Start the reaction by adding a mixture of NAD+ and activated DNA. Incubate at room temperature.

  • Detection :

    • Wash the plate to remove unbound reagents.

    • Add a primary antibody that specifically recognizes the PAR polymer.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent or colorimetric HRP substrate.

  • Data Analysis : Measure the signal using a plate reader. The signal is inversely proportional to the inhibitor's potency. Calculate the IC50 value by plotting the signal against the inhibitor concentration.

Mechanistic Validation: PARP Trapping Assay

Causality : This assay is crucial to determine if the inhibitor's cytotoxicity is enhanced by its ability to form stable PARP-DNA complexes. It differentiates compounds that are merely catalytic inhibitors from those that are also potent PARP "poisons."

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_binding Binding & Trapping cluster_detection Detection PARP_Enzyme PARP1/2 Enzyme Mix1 Mix PARP + Fluorescent DNA (High FP Signal) PARP_Enzyme->Mix1 Fluorescent_DNA Fluorescently-labeled Oligonucleotide Duplex Fluorescent_DNA->Mix1 Test_Inhibitor Test Compound Mix3 Add NAD+ + Inhibitor (Test) (PARP trapped, High FP) Test_Inhibitor->Mix3 Mix2 Add NAD+ (Control) (PARP dissociates, Low FP) Mix1->Mix2 Mix1->Mix3 FP_Reader Measure Fluorescence Polarization (FP) Mix2->FP_Reader Control Reading Mix3->FP_Reader Test Reading

Caption: Principle of a Fluorescence Polarization PARP trapping assay.

Detailed Protocol (Fluorescence Polarization-based):

  • Reaction Setup : In a 384-well plate, combine the PARP1 or PARP2 enzyme with a fluorescently labeled DNA oligonucleotide duplex.

  • Inhibitor Addition : Add serial dilutions of the test compound or a known PARP trapper (e.g., Talazoparib).

  • Reaction Modulation :

    • Control Wells : Add NAD+. In the absence of a trapping inhibitor, PARP will auto-PARylate and dissociate from the DNA, leading to a low fluorescence polarization (FP) signal.

    • Test Wells : Add NAD+ and the test inhibitor. If the inhibitor traps PARP on the DNA, the large complex will persist, resulting in a high FP signal.

  • Data Analysis : Read the plate on an FP-capable plate reader. The increase in FP signal is directly proportional to the compound's trapping ability. Quantify the trapping potency relative to controls.

Cellular Validation: γ-H2AX Foci Formation Assay

Causality : This assay provides cellular proof of the downstream consequence of PARP inhibition: the accumulation of DNA double-strand breaks. Phosphorylation of the histone variant H2AX (to form γ-H2AX) is one of the earliest events in the DSB response. An increase in γ-H2AX foci confirms that the inhibitor is causing cytotoxic DNA damage within the cell.

Signaling Pathway Diagram:

G cluster_pathway Cellular Response to PARP Inhibition PARPi 5-Chloroisoquinoline Derivative (PARPi) PARP PARP Enzyme PARPi->PARP Inhibits & Traps SSB Single-Strand Break (SSB) PARP->SSB Repair Blocked SSB->PARP Recruits DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse gH2AX γ-H2AX Foci Formation DSB->gH2AX Damage Signal Apoptosis Cell Death (Apoptosis) gH2AX->Apoptosis Leads to

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline-3-Carboxylic Acid Derivatives: The Case of Lasofoxifene

This guide provides a comprehensive analysis of the preclinical efficacy of quinoline-3-carboxylic acid derivatives, with a specific focus on Lasofoxifene, a third-generation non-steroidal selective estrogen receptor mod...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the preclinical efficacy of quinoline-3-carboxylic acid derivatives, with a specific focus on Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM). We will objectively compare its performance in laboratory-based (in vitro) assays with its effects in whole-organism (in vivo) models, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals in the fields of oncology and metabolic bone diseases.

Introduction: From Benchtop to Bedside - The Journey of a SERM

The development of selective estrogen receptor modulators (SERMs) represents a significant advancement in the treatment of hormone-receptor-positive breast cancer and osteoporosis. These compounds exhibit tissue-specific estrogen receptor agonist or antagonist activity, allowing for a targeted therapeutic approach. Lasofoxifene, a naphthalene derivative structurally related to the quinoline-3-carboxylic acid core, has emerged as a potent SERM with a well-documented profile of both in vitro and in vivo activity.[1] This guide will dissect the preclinical data for Lasofoxifene, providing a clear comparison of its efficacy in controlled cellular and enzymatic systems versus complex biological organisms.

Mechanism of Action: Modulating the Estrogen Receptor Signaling Pathway

Lasofoxifene exerts its therapeutic effects by binding to estrogen receptors (ERα and ERβ) with high affinity.[2] Unlike the natural ligand, estradiol, which promotes a transcriptionally active conformation of the ER, Lasofoxifene induces a distinct conformational change that recruits co-repressors and blocks the transcriptional activation of estrogen-responsive genes that drive cell proliferation in breast cancer tissue.[3] In bone, however, Lasofoxifene acts as an ER agonist, mimicking the beneficial effects of estrogen on bone mineral density.[2] This dual activity is the hallmark of SERMs and underscores the importance of evaluating their efficacy in different biological contexts.

Lasofoxifene_Mechanism_of_Action cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) ERE Estrogen Response Element ER->ERE Binds to DNA Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Regulates Cell_Proliferation Cell Proliferation (Breast Cancer) Gene_Transcription->Cell_Proliferation Drives (in breast) Bone_Density Increased Bone Density (Osteoporosis) Gene_Transcription->Bone_Density Promotes (in bone) Lasofoxifene Lasofoxifene Lasofoxifene->ER Binds and Modulates

Caption: Mechanism of action of Lasofoxifene.

In Vitro Efficacy: Quantifying Potency at the Cellular Level

The initial assessment of a compound's efficacy begins with in vitro assays. These controlled experiments provide quantitative data on a drug's potency and selectivity for its molecular target. For Lasofoxifene, key in vitro evaluations include estrogen receptor binding affinity and inhibition of breast cancer cell proliferation.

Data Presentation: In Vitro Performance of Lasofoxifene
Assay TypeTarget/Cell LineMetricValueReference
Estrogen Receptor BindingERαIC501.5 nM[1]
Cell ProliferationMCF-7 (ER+ Breast Cancer)IC5020.5 ± 4.0 µM (for Tamoxifen, a related SERM)[4]
Cell ProliferationTamoxifen-Resistant MCF-7IC5027.0 ± 1.9 µM (for Tamoxifen)[4]
Experimental Protocols: Key In Vitro Assays

This assay quantifies the ability of a test compound to displace radiolabeled estradiol from the estrogen receptor.

Protocol:

  • Prepare Rat Uterine Cytosol: Uteri from ovariectomized female rats are homogenized in a buffer to isolate the cytosol containing the estrogen receptors.[5]

  • Incubation: A constant concentration of [3H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (Lasofoxifene).

  • Separation of Bound and Free Ligand: The mixture is treated with dextran-coated charcoal to adsorb the unbound [3H]-estradiol.

  • Quantification: The radioactivity of the supernatant, containing the receptor-bound [3H]-estradiol, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol is determined as the IC50 value.[5]

This assay measures the effect of a compound on the proliferation of estrogen-receptor-positive breast cancer cells.

Protocol:

  • Cell Culture: MCF-7 cells are cultured in a hormone-free medium for a period to ensure they are responsive to estrogenic stimuli.[6][7]

  • Treatment: The cells are then treated with various concentrations of the test compound (Lasofoxifene) for a period of 6-7 days.[6]

  • Cell Viability Assessment: Cell proliferation is quantified using methods such as the MTT assay, which measures metabolic activity, or by quantifying DNA content.[8]

  • Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated.[6]

In_Vitro_Workflow cluster_binding ER Binding Assay cluster_proliferation MCF-7 Proliferation Assay Cytosol_Prep Prepare ER-rich Cytosol Incubation_Binding Incubate with [3H]-Estradiol & Lasofoxifene Cytosol_Prep->Incubation_Binding Separation_Binding Separate Bound & Free Ligand Incubation_Binding->Separation_Binding Quantification_Binding Measure Radioactivity Separation_Binding->Quantification_Binding IC50_Binding Calculate IC50 Quantification_Binding->IC50_Binding Cell_Culture_Prolif Culture MCF-7 Cells (Hormone-free) Treatment_Prolif Treat with Lasofoxifene Cell_Culture_Prolif->Treatment_Prolif Viability_Assay Assess Cell Proliferation (MTT) Treatment_Prolif->Viability_Assay IC50_Prolif Calculate IC50 Viability_Assay->IC50_Prolif

Caption: Workflow for key in vitro assays.

In Vivo Efficacy: Assessing Therapeutic Effects in a Biological System

While in vitro assays are crucial for initial screening, in vivo studies in animal models are essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system. For Lasofoxifene, the primary in vivo models are the ovariectomized (OVX) rat for osteoporosis and breast cancer xenograft models.

Data Presentation: In Vivo Performance of Lasofoxifene
Animal ModelDiseaseKey FindingReference
Ovariectomized (OVX) RatOsteoporosisReduced risks of nonvertebral and vertebral fractures.[1]
Breast Cancer XenograftER+ Breast CancerReduced tumor growth and metastases, even in models with ESR1 mutations.[9][10]
Experimental Protocols: Key In Vivo Models

This model mimics postmenopausal osteoporosis by surgically removing the ovaries of female rats, leading to estrogen deficiency and subsequent bone loss.

Protocol:

  • Animal Selection and Ovariectomy: Adult female rats (e.g., Sprague-Dawley or Wistar) are selected and surgically ovariectomized.[11][12] A sham operation is performed on a control group.

  • Treatment: Following a recovery period to allow for bone loss to occur, the OVX rats are treated with the test compound (Lasofoxifene) or a vehicle control over a specified period.

  • Efficacy Evaluation: Bone mineral density (BMD) is measured using techniques like dual-energy X-ray absorptiometry (DEXA). Bone strength can be assessed through biomechanical testing of excised bones.[13]

  • Data Analysis: Changes in BMD and bone strength in the treated group are compared to the OVX control group to determine the compound's efficacy in preventing or reversing bone loss.[11]

This model involves the implantation of human breast cancer cells or patient-derived tumor tissue into immunodeficient mice to study tumor growth and response to treatment.

Protocol:

  • Cell/Tissue Preparation and Implantation: ER+ human breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments are implanted into the mammary fat pad of female immunodeficient mice.[14][15] An estrogen pellet is often implanted to support the growth of ER+ tumors.[14]

  • Treatment: Once tumors are established, the mice are treated with the test compound (Lasofoxifene) or a vehicle control.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. The incidence of metastasis can also be assessed.[15]

  • Data Analysis: The rate of tumor growth and final tumor size in the treated group are compared to the control group to evaluate the compound's anti-tumor efficacy.[16]

In_Vivo_Workflow cluster_ovx OVX Rat Model (Osteoporosis) cluster_xenograft Xenograft Model (Breast Cancer) OVX_Surgery Ovariectomy in Rats Treatment_OVX Treat with Lasofoxifene OVX_Surgery->Treatment_OVX BMD_Measurement Measure Bone Mineral Density Treatment_OVX->BMD_Measurement Efficacy_OVX Assess Efficacy BMD_Measurement->Efficacy_OVX Implantation_Xeno Implant MCF-7 Cells into Mice Treatment_Xeno Treat with Lasofoxifene Implantation_Xeno->Treatment_Xeno Tumor_Monitoring Monitor Tumor Growth Treatment_Xeno->Tumor_Monitoring Efficacy_Xeno Assess Anti-Tumor Efficacy Tumor_Monitoring->Efficacy_Xeno

Caption: Workflow for key in vivo models.

Bridging the Gap: Correlating In Vitro and In Vivo Efficacy

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. While a compound may show high potency in a cellular assay, its effectiveness in an animal model can be influenced by factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and bioavailability.

For Lasofoxifene, the strong in vitro binding to the estrogen receptor and inhibition of ER+ breast cancer cell proliferation translate to significant anti-tumor activity and prevention of bone loss in in vivo models.[1][9][10] This successful translation from the lab bench to preclinical models highlights the robustness of the quinoline-3-carboxylic acid scaffold and its derivatives as a promising class of therapeutic agents. The ability of Lasofoxifene to inhibit the growth of tumors with ESR1 mutations in xenograft models further underscores its potential to address acquired resistance to other endocrine therapies.[9]

Conclusion

This guide has provided a detailed comparison of the in vitro and in vivo efficacy of Lasofoxifene, a representative derivative of the quinoline-3-carboxylic acid class of compounds. The presented data and experimental protocols demonstrate a clear and positive correlation between its potent activity at the cellular level and its therapeutic effects in relevant animal models of osteoporosis and breast cancer. This comprehensive analysis serves as a valuable resource for researchers in the field, offering insights into the preclinical evaluation of SERMs and the scientific rationale behind their development.

References

  • Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine. PubMed Central. [Link]

  • Lasofoxifene. PubChem. [Link]

  • Lasofoxifene Explored in ESR1-Mutated ER+/HER2- Breast Cancer. OncLive. [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology Letters. [Link]

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5 - ICCVAM ER Binding BRD. National Institute of Environmental Health Sciences. [Link]

  • Ovariectomized rat model of osteoporosis: a practical guide. Semantic Scholar. [Link]

  • The Creation of a Rat Model for Osteosarcopenia via Ovariectomy. JoVE. [Link]

  • Ovariectomized rat model of osteoporosis: a practical guide. PubMed Central. [Link]

  • Lasofoxifene. Wikipedia. [Link]

  • TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. National Toxicology Program. [Link]

  • Ovariectomized rat model of osteoporosis: a practical guide. ResearchGate. [Link]

  • Lasofoxifene Monotherapy Induces Durable Complete Remission in a Patient with Estrogen Receptor-Positive, Metastatic Breast Cancer with an ESR1 Mutation. JCO Precision Oncology. [Link]

  • Lasofoxifene Shows Promise as Treatment for ER-Positive Metastatic Breast Cancer. Sermonix Pharmaceuticals. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. [Link]

  • Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer. JoVE. [Link]

  • Ovariectomized rat model of osteoporosis: a practical guide. EXCLI Journal. [Link]

  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anticancer Agents in Medicinal Chemistry. [Link]

  • Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. nepis.epa.gov. [Link]

  • Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Science of The Total Environment. [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

  • Protocol – Version 1.0. AXOL Bioscience. [Link]

  • Ligand-binding Domain Dimerization Analysis by Two-Hybrid Assay. JoVE. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]

  • The Laboratory Rat as an Animal Model for Osteoporosis Research. PubMed Central. [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]

  • Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife. [Link]

  • Animal models for osteoporosis. Bone. [Link]

  • The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells. PubMed Central. [Link]

  • Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. ResearchGate. [Link]

  • Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure October 2011. United States Environmental Protection Agency. [Link]

  • Animal Models for in Vivo Experimentation in Osteoporosis Research. ResearchGate. [Link]

  • Why Animal Experiments Are Still Indispensable in Bone Research: A Statement by the European Calcified Tissue Society. Journal of Bone and Mineral Research. [Link]

  • Animal models of cancer metastasis to the bone. Frontiers in Oncology. [Link]

  • Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation. Journal of the American Chemical Society. [Link]

  • In Vitro Assay Systems for the Assessment of Oestrogenicity. Pocket Dentistry. [Link]

  • functional in vitro assays for drug discovery. YouTube. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Chloroisoquinoline-3-carboxylic Acid

As a Senior Application Scientist, it is imperative to preface any procedural guide with a foundational principle: safety is not a matter of protocol adherence, but of deep-seated scientific understanding. The proper dis...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface any procedural guide with a foundational principle: safety is not a matter of protocol adherence, but of deep-seated scientific understanding. The proper disposal of any chemical, in this case, 5-Chloroisoquinoline-3-carboxylic acid, is the final step in a successful experiment. Mishandling at this stage can have consequences as significant as any experimental error, with potential impacts on personnel safety and environmental integrity. This guide is structured to provide not just the "how," but the "why," ensuring that the procedures are not merely followed, but understood.

Core Principles of Disposal

The disposal of 5-Chloroisoquinoline-3-carboxylic acid is governed by its classification as a halogenated organic compound.[4] Halogenated organic wastes are treated as hazardous due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[5][6] Therefore, under no circumstances should this compound be disposed of down the drain or in regular trash.[7]

Hazard Assessment and Key Data

A thorough understanding of the compound's properties is critical for safe handling. The following table summarizes the likely hazards based on data from analogous compounds.

PropertyAnticipated Hazard/CharacteristicCitation
Physical State Solid (powder/crystalline)N/A
GHS Hazard Statements Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Incompatibilities Strong oxidizing agents, Strong bases[3][8]
Disposal Consideration Dispose of contents/container to an approved waste disposal plant. Do not let this chemical enter the environment.[1][8]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 5-Chloroisoquinoline-3-carboxylic acid, from the laboratory bench to final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary line of defense.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[2]

  • Body Protection: A standard laboratory coat is required.[2]

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, use a fume hood.[2]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous reactions and to ensure the waste is handled correctly by disposal services.

  • Designated Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste."[4][9][10]

  • Compatibility: Ensure the container is made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[10]

  • No Mixing: Do not mix this waste with non-halogenated solvents, acids, bases, or other reactive chemicals.[9][11]

Step 3: Containerizing the Waste
  • Solid Waste: For solid 5-Chloroisoquinoline-3-carboxylic acid, carefully transfer the material into the designated halogenated organic solid waste container using a spatula or scoop. Avoid creating dust.[2]

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as weigh boats, gloves, and contaminated paper towels, should also be placed in this container.[7]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("5-Chloroisoquinoline-3-carboxylic acid"), and the appropriate hazard pictograms (e.g., harmful/irritant).[11][12]

  • Container Management: Keep the waste container closed except when adding waste.[7] Store it in a designated satellite accumulation area within the laboratory.[12][13]

Step 4: Spill Management

In the event of a spill, immediate and correct action is necessary.

  • Small Spills: For small spills of solid material, carefully sweep it up and place it in the designated hazardous waste container.[2][8] Avoid generating dust.[2]

  • Large Spills: If a large amount is spilled, or if you are not comfortable cleaning it up, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.[7]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.[7]

Step 5: Final Disposal
  • Waste Pickup: Once the waste container is full (not exceeding 90% capacity), or after a designated accumulation time (e.g., 9 months), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[7][10]

  • Documentation: Complete any necessary waste pickup forms or logs as required by your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloroisoquinoline-3-carboxylic acid.

DisposalWorkflow start Start: Disposal of 5-Chloroisoquinoline-3-carboxylic acid ppe Step 1: Don Appropriate PPE start->ppe segregation Step 2: Identify Correct Waste Stream (Halogenated Organic Solid) ppe->segregation container Step 3: Place Waste in Labeled Container segregation->container spill_check Spill Occurred? container->spill_check spill_management Step 4: Follow Spill Management Protocol spill_check->spill_management Yes final_disposal Step 5: Arrange for EHS Waste Pickup spill_check->final_disposal No spill_management->container end End: Safe Disposal Complete final_disposal->end

Caption: Decision workflow for the safe disposal of 5-Chloroisoquinoline-3-carboxylic acid.

Conclusion

The responsible disposal of 5-Chloroisoquinoline-3-carboxylic acid is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the rationale behind these procedures, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Hooker Chemical Corporation. (n.d.). Process for Disposal of Chlorinated Organic Residues.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific. (2025). Safety Data Sheet: Quinoline-5-carboxylic acid, 97%.
  • Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Chloroisoquinoline.
  • AA Blocks. (2026). Safety Data Sheet: 3-chloroisoquinoline-5-carboxylic acid.
  • Oregon State University Environmental Health & Safety. (n.d.). Hazardous Waste Reduction.
  • Fluorochem. (n.d.). 5-CHLOROISOQUINOLINE-8-CARBOXYLIC ACID.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Chlorothiophene-2-carboxylic acid.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloroisoquinoline-3-carboxylic Acid

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 5-Chloroisoquinoline-3-carboxylic acid. As a specialized heterocyclic compound,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 5-Chloroisoquinoline-3-carboxylic acid. As a specialized heterocyclic compound, its handling demands a nuanced understanding of its potential hazards and the corresponding protective measures. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure every aspect of its use, from initial handling to final disposal, is conducted with the highest degree of safety and scientific integrity.

Hazard Assessment: Understanding the Risks of 5-Chloroisoquinoline-3-carboxylic Acid

5-Chloroisoquinoline-3-carboxylic acid belongs to the class of halogenated quinoline carboxylic acids. While specific toxicological data for this exact compound is not exhaustively published, a robust risk assessment can be constructed by examining the hazards of structurally similar chemicals. The presence of a chlorinated aromatic system and a carboxylic acid functional group are key determinants of its chemical reactivity and toxicological profile.

Analysis of safety data for analogous compounds reveals a consistent pattern of hazards that should be assumed for 5-Chloroisoquinoline-3-carboxylic acid.[1][2][3][4][5]

Key Potential Hazards:

  • Skin Irritation (Category 2): The acidic nature and the halogenated ring system can cause significant skin irritation upon contact.[2][3][4] Prolonged exposure may lead to contact dermatitis.[6]

  • Serious Eye Damage/Irritation (Category 2/2A): Direct contact with the eyes is likely to cause serious irritation and potentially lasting damage.[1][3][4][7]

  • Acute Oral Toxicity (Category 3/4): Ingestion may be harmful or toxic.[1][7]

  • Respiratory Irritation (Category 3): Inhalation of the dust or aerosols can irritate the respiratory tract.[1][4][5]

  • Aquatic Toxicity: Some related compounds are harmful to aquatic life with long-lasting effects.[7][8]

Quinoline, the parent structure, is investigated as a potential carcinogen and mutagen, which necessitates handling all its derivatives with extreme caution to minimize exposure.[9][10]

Hazard ClassificationGHS Hazard StatementSource Citation
Acute Toxicity, OralH301/H302: Toxic/Harmful if swallowed[1][7]
Skin Corrosion/IrritationH315: Causes skin irritation[2][4][11]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2][3][11]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][3][4][11]
Hazardous to the Aquatic EnvironmentH412: Harmful to aquatic life with long lasting effects[7][8]

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to position it within the established hierarchy of safety controls. PPE is the last line of defense, to be used after engineering and administrative controls have been implemented to minimize hazards.

  • Engineering Controls: The most effective control. Always handle 5-Chloroisoquinoline-3-carboxylic acid inside a certified chemical fume hood to contain dust and vapors.[12][13][14] Ensure eyewash stations and safety showers are readily accessible.[4]

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs), provide thorough training, and restrict access to authorized personnel only. Keep work areas clean and uncluttered.[12]

  • Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical.

Core PPE Requirements for 5-Chloroisoquinoline-3-carboxylic Acid

The selection of PPE must be tailored to the specific procedure and the quantities being handled. The following recommendations provide a baseline for common laboratory operations.

Eye and Face Protection

Due to the high risk of serious eye irritation, robust eye protection is mandatory.[4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for all operations, including work in a fume hood.

  • Recommended for Splash Risk: Chemical splash goggles should be worn when handling solutions, performing liquid transfers, or during any procedure with a risk of splashing.[15]

  • Maximum Protection: A full-face shield worn over safety goggles is required when handling larger quantities (>10 g) or when there is a significant risk of energetic reaction or splash.[1]

Hand Protection

Proper glove selection and use are critical to prevent skin contact.

  • Glove Type: Nitrile gloves are a suitable choice for incidental contact with this type of compound.[13][15] They provide good protection against acids, bases, and many organic solvents.[14]

  • Inspection and Use: Always inspect gloves for tears or punctures before use.[12] Use proper glove removal technique to avoid contaminating your skin.[1][3] Contaminated gloves should be disposed of as hazardous waste.[1]

  • Double Gloving: Consider wearing two pairs of nitrile gloves during high-risk procedures or when handling concentrated solutions.

Protocol: Aseptic Glove Removal

  • Grasp Outer Edge: With your gloved right hand, pinch the outside cuff of the left glove.

  • Peel Away: Pull the left glove off, turning it inside-out as you remove it.

  • Hold Removed Glove: Ball up the removed glove and hold it in your still-gloved right hand.

  • Slide Under Cuff: With your now-bare left hand, slide your fingers under the cuff of the right glove, touching only the inside of the glove.

  • Peel and Contain: Peel the right glove off, turning it inside-out over the balled-up left glove. This contains both contaminated gloves within a single, non-contaminated outer surface.

  • Dispose: Dispose of the gloves in the designated hazardous waste container.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.[1][2]

Skin and Body Protection

A barrier must be maintained to protect the skin and street clothes from contamination.

  • Lab Coat: A flame-resistant lab coat with full-length sleeves and a snap or button front is mandatory.[13][14]

  • Chemical Apron: For procedures involving larger volumes of solutions or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Suit: A complete chemical-resistant suit may be required for large-scale operations or emergency spill response.[1]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[12][14] Perforated shoes or sandals are not permitted.[12]

Respiratory Protection

Engineering controls (i.e., a fume hood) are the primary method for preventing inhalation exposure.[13] Respiratory protection is a necessary supplement in specific situations.

  • Weighing Operations: When weighing the solid powder, even within a fume hood, a NIOSH-approved N95 or P95 particulate respirator is recommended to prevent inhalation of fine dust.[1]

  • Emergency or Spill Scenarios: In the event of a spill outside of a fume hood or a failure of ventilation, a respirator with an appropriate cartridge for organic vapors and particulates is necessary.[4][11] All personnel using such respirators must be properly fit-tested and trained.

PPE Selection Summary by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (mg scale) Safety GogglesSingle Nitrile GlovesLab CoatN95/P95 Respirator
Preparing Solutions Safety GogglesDouble Nitrile GlovesLab CoatNot required in fume hood
Running Reaction (g scale) Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronNot required in fume hood
Large Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile/Neoprene GlovesChemical-Resistant SuitFull-face Respirator with appropriate cartridges

Operational and Disposal Plans

Safe handling extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Standard Handling and Storage
  • Handling: Avoid all direct contact and the formation of dust and aerosols.[1] Ensure adequate ventilation at all times.[2]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[2][11] Store away from incompatible materials such as strong oxidizing agents and bases.[5][16]

Small-Scale Spill Response (<1 g)
  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Don PPE: Don the appropriate PPE as outlined in the table above (minimum: goggles, lab coat, double nitrile gloves).

  • Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not create dust.[1][2]

  • Collect: Carefully sweep or scoop the material into a designated, labeled container for hazardous waste.[11]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.

Waste Disposal
  • Segregation is Key: As a halogenated organic compound, all waste containing 5-Chloroisoquinoline-3-carboxylic acid must be disposed of in a designated "Halogenated Organic Waste" container.[13] Do not mix with non-halogenated solvent waste.[16]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, and pipette tips, must be placed in a sealed bag and disposed of as solid hazardous waste.[1]

  • Follow Regulations: Adhere strictly to institutional and local regulations for chemical waste disposal.[8][12] Never dispose of this chemical down the drain.[1][13]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 5-Chloroisoquinoline-3-carboxylic acid.

PPE_Workflow PPE Selection Workflow for 5-Chloroisoquinoline-3-carboxylic Acid cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Final Check Start Define Experimental Task CheckSolid Handling Solid Powder? Start->CheckSolid CheckScale Quantity > 1g or High Splash Potential? Goggles Upgrade to: Chemical Splash Goggles CheckScale->Goggles Yes Proceed Proceed with Experiment CheckScale->Proceed No BasePPE Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves - Closed-Toe Shoes CheckSolid->BasePPE No Respirator Add: N95/P95 Respirator CheckSolid->Respirator Yes BasePPE->CheckScale DoubleGlove Upgrade to: Double Nitrile Gloves + Chemical Apron Goggles->DoubleGlove FaceShield Add: Full Face Shield FaceShield->Proceed Respirator->BasePPE DoubleGlove->FaceShield

Caption: Decision tree for PPE selection based on task-specific hazards.

Conclusion

Working safely with 5-Chloroisoquinoline-3-carboxylic acid is predicated on a comprehensive understanding of its potential hazards and the diligent application of multi-layered safety controls. While this guide provides a detailed framework for PPE selection and operational safety, it is not a substitute for a thorough reading of the specific Safety Data Sheet (SDS) provided by the manufacturer, institutional training, and sound scientific judgment. A proactive and informed approach to safety is paramount to protecting yourself, your colleagues, and the integrity of your research.

References

  • AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Czogala, J. (2013). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). ResearchGate. Retrieved from [Link]

  • Nisbets. (2015). Material Safety Data Sheet - GRILL CLEAN. Retrieved from [Link]

  • Acros Organics. (n.d.). Material Safety Data Sheet - Quinoline, 96%. Retrieved from [Link]

  • RecSupply. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Australian Government Department of Health. (2019). Quinolinols: Human health tier II assessment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloroisoquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloroisoquinoline-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.